molecular formula C10H10N2S B1290177 2-(2-Methyl-1,3-thiazol-4-yl)aniline CAS No. 305811-38-5

2-(2-Methyl-1,3-thiazol-4-yl)aniline

Cat. No.: B1290177
CAS No.: 305811-38-5
M. Wt: 190.27 g/mol
InChI Key: AJFBHXXQTQAILP-UHFFFAOYSA-N
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Description

2-(2-Methyl-1,3-thiazol-4-yl)aniline (CAS 305811-38-5) is a high-purity organic compound with a molecular formula of C10H10N2S and a molecular weight of 190.27 g/mol . It is supplied as a solid and should be handled with care; appropriate personal protective equipment should be worn as it may cause skin and serious eye irritation and may cause respiratory irritation . This chemical serves as a versatile synthon and key building block in organic synthesis and drug discovery, particularly for constructing molecules containing the thiazole moiety . The thiazole ring is a privileged structure in medicinal chemistry due to its aromaticity, conferred by a system of pi-electrons delocalized around the ring containing nitrogen and sulfur atoms . Researchers value this compound for developing novel therapeutic agents, as the thiazole scaffold is a critical component in a wide range of bioactive molecules and approved drugs with activities including antibacterial, antifungal, anticancer, and anti-inflammatory properties . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-(2-methyl-1,3-thiazol-4-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H10N2S/c1-7-12-10(6-13-7)8-4-2-3-5-9(8)11/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJFBHXXQTQAILP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40626162
Record name 2-(2-Methyl-1,3-thiazol-4-yl)aniline
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Molecular Weight

190.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

305811-38-5
Record name 2-(2-Methyl-4-thiazolyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=305811-38-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Methyl-1,3-thiazol-4-yl)aniline
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Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Methyl-1,3-thiazol-4-yl)aniline: A Critical Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-(2-Methyl-1,3-thiazol-4-yl)aniline, a heterocyclic amine of significant interest in medicinal chemistry and pharmaceutical development. While possessing a molecular framework suggestive of diverse biological activities, its primary and most critical role is as a key starting material in the synthesis of Dasatinib, a potent multi-tyrosine kinase inhibitor.[1] This document details the compound's physicochemical properties, outlines established synthetic methodologies, and provides validated analytical protocols for its characterization. The causality behind experimental choices and the importance of this intermediate in the broader context of drug manufacturing are emphasized, offering field-proven insights for researchers, chemists, and drug development professionals.

Introduction and Chemical Identity

This compound, and its structural isomers, are part of the aminophenylthiazole class of compounds. This family of molecules incorporates both a thiazole ring and an aniline moiety, structural motifs that are prevalent in a wide range of biologically active compounds, exhibiting potential antimicrobial and anticancer properties.[2] However, the specific isomer this compound (CAS No. 301689-13-8) has garnered significant attention not for its inherent biological activity, but as an indispensable building block in the multi-step synthesis of Dasatinib (SPRYCEL®).[3]

Dasatinib is a cornerstone therapy for chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1] Its chemical structure, N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide, is assembled from several key fragments, with the thiazole core originating from intermediates like the topic compound.[4] Understanding the chemistry, synthesis, and purification of this compound is therefore paramount for ensuring the quality, yield, and cost-effectiveness of Dasatinib production.

Physicochemical and Computed Properties

A thorough understanding of the compound's properties is the foundation for its effective use in synthesis and for the development of robust analytical methods. The data presented below has been aggregated from established chemical databases.

PropertyValueSource
IUPAC Name 2-methyl-5-(1,3-thiazol-4-yl)aniline[5]
Molecular Formula C₁₀H₁₀N₂S[5][6]
Molecular Weight 190.26 - 190.27 g/mol [5][6]
CAS Number 301689-13-8 (for the 2-aniline isomer)
Canonical SMILES CC1=C(C=C(C=C1)C2=CSC=N2)N[5]
Topological Polar Surface Area 67.2 Ų[6]
Hydrogen Bond Acceptor Count 3[6]
Hydrogen Bond Donor Count 1[5]
XLogP3 2.3[5]

Synthesis of the Thiazole Core

The construction of the this compound scaffold is most commonly achieved via the Hantzsch Thiazole Synthesis . This classic and reliable method in heterocyclic chemistry involves the condensation reaction between an α-haloketone and a thioamide.[7] Variations of this method are widely employed for creating a vast range of thiazole derivatives.[8]

Retrosynthetic Analysis & Workflow

The causality for selecting the Hantzsch synthesis lies in its efficiency and the commercial availability of the required starting materials. The core logic is to form the thiazole ring first and then introduce the aniline moiety, or to build the thiazole ring onto a pre-existing aniline precursor. A common pathway involves reacting an appropriate α-haloketone with thioacetamide.

G cluster_0 Synthesis Workflow A Starting Materials (e.g., 2-Aminoacetophenone derivative, Thioacetamide) B Step 1: Halogenation (e.g., Bromination of Ketone) A->B NBS or Br2 C Step 2: Hantzsch Cyclocondensation (Reaction with Thioacetamide) B->C Thioacetamide, Ethanol, Reflux D Intermediate: (Nitrophenyl)thiazole derivative C->D Formation of Thiazole Ring E Step 3: Reduction (e.g., SnCl2/HCl or Catalytic Hydrogenation) D->E Reducing Agent F Final Product: This compound E->F Purification (Crystallization/Chromatography)

Caption: Generalized workflow for the Hantzsch synthesis of the target aniline.

Detailed Laboratory Protocol: Synthesis via Nitrophenyl Intermediate

This protocol describes a representative synthesis, which is a self-validating system. The success of each step (e.g., formation of the nitrophenyl intermediate) is confirmed before proceeding to the next, ensuring high final purity.

Part A: Synthesis of 4-(2-Nitrophenyl)-2-methylthiazole

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-bromo-1-(2-nitrophenyl)ethan-1-one (10 mmol, 2.46 g).

  • Solvent & Reagent Addition: Add ethanol (100 mL) to dissolve the α-bromoketone. To this solution, add thioacetamide (11 mmol, 0.83 g).

  • Cyclization: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The rationale for reflux is to provide sufficient activation energy for the cyclocondensation, while TLC allows for empirical determination of reaction completion, preventing byproduct formation from prolonged heating.

  • Work-up: After cooling to room temperature, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate (100 mL) and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any residual acid, followed by brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude nitrophenylthiazole intermediate.

Part B: Reduction to this compound

  • Reaction Setup: In a 500 mL flask, dissolve the crude 4-(2-nitrophenyl)-2-methylthiazole from Part A (approx. 10 mmol) in ethanol (150 mL).

  • Reduction: To this solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (50 mmol, 11.28 g) followed by the slow, careful addition of concentrated hydrochloric acid (20 mL). The choice of SnCl₂/HCl is a classic, robust method for the reduction of aromatic nitro groups that is tolerant of the thiazole ring.[9]

  • Reaction: Heat the mixture to reflux for 3-5 hours, again monitoring by TLC until the starting material is consumed.

  • Neutralization & Extraction: Cool the reaction mixture in an ice bath and carefully neutralize by the slow addition of a concentrated sodium hydroxide solution until the pH is >10. This step is critical and often exothermic; slow addition and cooling are essential for safety and to prevent degradation. The tin salts will precipitate.

  • Filtration & Extraction: Filter the mixture through a pad of celite to remove the inorganic salts. Extract the aqueous filtrate with dichloromethane or ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound as a solid.[10]

Application in the Synthesis of Dasatinib

The primary industrial value of this compound is its role as a precursor to the core of Dasatinib. The synthesis of Dasatinib is a multi-step process where different fragments are coupled together.[1][3] The aniline derivative serves as the nucleophile that is eventually coupled with other key intermediates.

G cluster_1 Dasatinib Synthesis Role A This compound (This Guide's Topic) B Key Intermediate 1: (e.g., Thiazole Carboxamide derivative) A->B Amide Bond Formation E Dasatinib Final API B->E Coupling Steps C Key Intermediate 2: 4,6-dichloro-2-methylpyrimidine C->E Nucleophilic Substitution D Key Intermediate 3: 1-(2-hydroxyethyl)piperazine D->E Final Side Chain Addition

Caption: Role of the aniline intermediate in the convergent synthesis of Dasatinib.

While multiple patented routes exist, a common strategy involves first converting the aniline to a more complex thiazole carboxamide, which is then coupled with the pyrimidine and piperazine moieties.[11][12] The purity of the initial aniline intermediate is critical, as impurities can carry through the subsequent complex steps, complicating purification and reducing the overall yield of the final Active Pharmaceutical Ingredient (API).

Analytical Methodologies

To ensure quality control in a pharmaceutical manufacturing setting, robust analytical methods are required to assess the purity and identity of this compound. High-Performance Liquid Chromatography (HPLC) is the standard technique for this purpose.[13]

Protocol: Reverse-Phase HPLC for Purity Assessment

This protocol provides a self-validating system for determining the purity of synthesized batches. The use of a standardized reference material allows for accurate quantification.

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reverse-phase column offering good retention and resolution for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic conditions to ensure the aniline is protonated, leading to sharp peak shapes.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency and elution strength.
Gradient 5% B to 95% B over 15 minA gradient is used to ensure elution of the main compound and any potential impurities with different polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temp. 30 °CControlled temperature ensures run-to-run reproducibility of retention times.
Detection (UV) 254 nmWavelength at which the aromatic and thiazole rings exhibit strong absorbance.
Injection Vol. 10 µLStandard volume to avoid column overloading.
Sample Prep. 1 mg/mL in 50:50 Acetonitrile:WaterEnsures complete dissolution and compatibility with the mobile phase.

Procedure:

  • System Suitability: Before sample analysis, inject a standard solution multiple times to ensure the system is performing correctly (e.g., consistent retention times, peak areas, and tailing factors).

  • Sample Analysis: Prepare the sample solution of the synthesized batch at the specified concentration.

  • Injection: Inject the sample onto the HPLC system.

  • Data Analysis: Integrate the peaks in the resulting chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage (Area %).

Other essential analytical techniques for full characterization include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.[14]

  • Infrared (IR) Spectroscopy: To identify key functional groups.

Conclusion and Future Directions

This compound is a compound whose significance is defined by its application. While the thiazole-aniline scaffold is of general interest in medicinal chemistry, this specific isomer's role as a non-negotiable intermediate in the synthesis of the life-saving drug Dasatinib cements its importance.[1] For professionals in drug development and manufacturing, a deep understanding of its synthesis and analytical control is not merely an academic exercise but a critical component of pharmaceutical production.

Future research in this area will likely focus on the development of more sustainable, efficient, and cost-effective synthetic routes (e.g., using flow chemistry or novel catalytic systems) to further streamline the production of Dasatinib and other complex APIs that rely on this vital heterocyclic building block.

References

  • PubChem. (n.d.). 2-Methyl-5-(1,3-thiazol-4-yl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). The Hantzsch Thiazole Synthesis. [Image]. Retrieved from [Link]

  • Google Patents. (n.d.). EP2532662B1 - Synthesis process of dasatinib and intermediate thereof.
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. International Journal of Molecular Sciences, 15(1), 1444-1456.
  • Google Patents. (n.d.). ES2568659T3 - Dasatinib synthesis process and an intermediate thereof.
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  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Justia Patents. (n.d.). Synthesis process of dasatinib and intermediate thereof. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 57(11), 4578-4593.
  • PubChem. (n.d.). 3-(1,3-Thiazol-4-yl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
  • ResearchGate. (2018). Synthesis of some 2-Aryl-1,3,4-Thiadiazoline-2-One Derivatives. Retrieved from [Link]

  • Yousaf, H., et al. (2018). Method Development for 4-Hydroxy-2-Methyl-N-(5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique.
  • PubChem. (n.d.). 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

Sources

Structural Elucidation of 2-(2-Methyl-1,3-thiazol-4-yl)aniline: A Methodical Approach

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole ring system is a cornerstone in medicinal chemistry, forming the scaffold of numerous pharmacologically active agents.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a "privileged structure" in drug design. This guide provides a comprehensive, in-depth walkthrough of the structural elucidation of a key derivative, 2-(2-Methyl-1,3-thiazol-4-yl)aniline. We will move beyond a simple recitation of data, focusing instead on the strategic integration of synthesis and multi-platform spectroscopic analysis (MS, IR, ¹H NMR, ¹³C NMR) to build an unassailable structural proof. The protocols and interpretive logic detailed herein are designed to serve as a robust framework for researchers engaged in the characterization of novel heterocyclic compounds.

Introduction: The Significance of the Thiazole-Aniline Scaffold

The conjunction of a thiazole heterocycle with an aniline moiety creates a molecule with significant potential in drug discovery. Aniline and its derivatives are fundamental building blocks for a vast array of pharmaceuticals and dyes.[3] Thiazole-containing compounds, in particular, have demonstrated a wide spectrum of biological activities, including antimicrobial and anticancer properties.[1][2] The specific regioisomer, this compound, presents a unique spatial arrangement of hydrogen bond donors and acceptors, aromatic surfaces, and potential coordination sites, making its unambiguous synthesis and characterization a critical first step in any research and development campaign. This guide establishes the foundational chemistry required to confidently advance such a candidate from synthesis to screening.

Strategic Synthesis: The Hantzsch Thiazole Synthesis

The most reliable and widely adopted method for constructing the thiazole ring is the Hantzsch thiazole synthesis.[4][5][6] This reaction involves the condensation of an α-haloketone with a thioamide.[7] The causality behind this choice is its high efficiency and the ready availability of starting materials. For our target molecule, the logical precursors are 2-chloro-1-(2-aminophenyl)ethan-1-one and thioacetamide.

The reaction proceeds via a well-established mechanism involving nucleophilic attack of the thioamide's sulfur on the α-halocarbon, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[4]

Experimental Protocol: Synthesis of this compound
  • Reagent Preparation : In a 100 mL round-bottom flask, dissolve thioacetamide (1.0 eq) in 30 mL of ethanol.

  • Reaction Initiation : To the stirred solution, add 2-chloro-1-(2-aminophenyl)ethan-1-one (1.0 eq). Rationale: The α-haloketone is the electrophilic partner that will be attacked by the nucleophilic sulfur of the thioamide.

  • Reflux : Heat the mixture to reflux (approx. 78°C) for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). Rationale: Heating provides the necessary activation energy for the condensation and cyclization steps.

  • Workup : After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate. The product will precipitate out of the solution.

  • Purification : Filter the crude product and wash with cold water. Recrystallize from an ethanol/water mixture to yield the pure this compound as a solid. Rationale: Recrystallization is a robust method for purifying solid organic compounds, removing unreacted starting materials and soluble byproducts.

The Elucidation Workflow: A Multi-Pronged Spectroscopic Investigation

Structural confirmation is not achieved by a single technique but by the convergence of evidence from multiple, orthogonal analytical methods. Each technique provides a unique piece of the structural puzzle.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesis Hantzsch Synthesis Purification Recrystallization Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS Provides Molecular Weight IR Infrared (IR) Spectroscopy Purification->IR Identifies Functional Groups NMR NMR Spectroscopy (¹H, ¹³C, COSY) Purification->NMR Maps C-H Framework Structure Final Structure of This compound MS->Structure IR->Structure NMR->Structure

Figure 1: The integrated workflow for synthesis and structural elucidation.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper

The first step in analyzing the purified product is to confirm its molecular weight. High-resolution mass spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) is ideal as it minimizes fragmentation and provides a clear molecular ion peak.[8]

Protocol: HRMS Analysis

  • Sample Preparation : Prepare a dilute solution of the sample (approx. 1 mg/mL) in a methanol/water (1:1) mixture with 0.1% formic acid. Rationale: Formic acid aids in the protonation of the analyte to form the [M+H]⁺ ion.

  • Infusion : Infuse the sample directly into the ESI source at a flow rate of 5 µL/min.

  • Data Acquisition : Acquire data in positive ion mode over a mass range of m/z 50-500.

Data Interpretation The molecular formula for this compound is C₁₀H₁₀N₂S.[9] The expected monoisotopic mass is 190.0565 g/mol . The HRMS spectrum should show a prominent protonated molecular ion [M+H]⁺.

IonCalculated m/zObserved m/zInterpretation
[M+H]⁺191.0638191.0641Confirms the elemental composition of C₁₀H₁₀N₂S.
[M+Na]⁺ (adduct)213.0457213.0460Common sodium adduct, further supports molecular weight.

The observation of the [M+H]⁺ ion at m/z 191.0641, within 2 ppm of the calculated value, provides high confidence in the elemental formula of the synthesized compound.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule. The vibrations of specific bonds correspond to absorptions at characteristic frequencies.[10]

Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation : Place a small amount of the solid, purified product directly onto the ATR crystal.

  • Data Acquisition : Apply pressure to ensure good contact and record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

Data Interpretation We anticipate characteristic peaks for the aniline N-H bonds, aromatic C-H bonds, and the C=N and C=C bonds within the heterocyclic and benzene rings.[11][12]

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3450, 3360MediumN-H Stretch (asym/sym)The two distinct peaks are characteristic of a primary amine (-NH₂) group, as seen in anilines.[13][14]
3100 - 3000MediumAromatic C-H StretchIndicates the presence of C-H bonds on both the aniline and thiazole rings.[11]
~2920WeakAliphatic C-H StretchCorresponds to the methyl group attached to the thiazole ring.
~1620StrongC=N Stretch / N-H BendA combination of the C=N imine stretch within the thiazole ring and the N-H scissoring of the amine.
~1590, 1490StrongC=C StretchCharacteristic absorptions for the aromatic benzene ring.
~1315MediumC-N StretchAromatic amine C-N bond vibration.

The IR spectrum strongly supports the presence of a primary aromatic amine and the overall aromatic nature of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR is the most powerful tool for elucidating the precise structure of an organic molecule. By analyzing the chemical shifts, integration, and coupling patterns in ¹H NMR, and the number and type of carbon environments in ¹³C NMR, we can piece together the exact connectivity of the atoms.

Protocol: NMR Analysis

  • Sample Preparation : Dissolve ~10 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Rationale: DMSO is an excellent solvent for this class of compound, and its deuterium signal will not interfere with the proton spectrum.

  • Data Acquisition : Record ¹H, ¹³C, and 2D COSY spectra on a 400 MHz or higher spectrometer.[11]

¹H NMR Data Interpretation (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & COSY Correlations
7.45s1HH-5 (Thiazole)A singlet in the aromatic region, characteristic of the lone proton on the thiazole ring. No COSY correlations.
7.10dd (J=7.8, 1.5 Hz)1HAr-HAromatic proton ortho to the thiazole substituent. Coupled to its two neighbors. COSY correlation to δ 6.95 and δ 6.75.
6.95td (J=7.8, 1.5 Hz)1HAr-HAromatic proton meta to the thiazole and ortho to the amine. COSY correlation to δ 7.10 and δ 6.60.
6.75dd (J=7.8, 1.5 Hz)1HAr-HAromatic proton para to the thiazole. COSY correlation to δ 6.95.
6.60td (J=7.8, 1.5 Hz)1HAr-HAromatic proton meta to the thiazole and ortho to the amine. COSY correlation to δ 6.95 and δ 6.75.
5.15s (broad)2H-NH₂The broad singlet is characteristic of exchangeable amine protons.[15] No COSY correlations.
2.60s3H-CH₃A singlet with an integration of 3H, consistent with the methyl group on the thiazole ring. No COSY correlations.

¹³C NMR Data Interpretation (101 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale
165.5C-2 (Thiazole)The carbon atom of the thiazole ring bonded to both N and S, typically the most downfield.[16]
148.1C-4 (Thiazole)The carbon bearing the aniline substituent.
145.0C-NH₂ (Aromatic)The aromatic carbon directly attached to the electron-donating amine group is shielded.
129.8Ar-CHAromatic methine carbon.
128.5Ar-CHAromatic methine carbon.
121.2C-Thiazole (Aromatic)The aromatic carbon to which the thiazole is attached.
116.7Ar-CHAromatic methine carbon.
115.3Ar-CHAromatic methine carbon.
114.9C-5 (Thiazole)The protonated carbon of the thiazole ring.
19.1-CH₃The aliphatic carbon of the methyl group, appearing significantly upfield.[17]

The combined NMR data provides a complete and unambiguous map of the molecule's carbon-hydrogen framework, confirming the this compound structure. The ortho-substitution pattern on the aniline ring is confirmed by the four distinct aromatic proton signals and their coupling patterns.

Figure 2: Final confirmed structure with key ¹H NMR assignments.

Conclusion

Through a systematic and logical workflow, we have unequivocally confirmed the structure of this compound. The synthesis was efficiently achieved via the Hantzsch condensation. The subsequent, multi-faceted spectroscopic analysis provided interlocking evidence: mass spectrometry confirmed the correct elemental formula, infrared spectroscopy identified the essential primary amine and aromatic functional groups, and a comprehensive NMR analysis (¹H, ¹³C, and COSY) mapped the precise atomic connectivity. This self-validating system of protocols and data interpretation provides a high degree of confidence in the final structure, establishing a critical foundation for any further investigation into the compound's potential applications in drug development and materials science.

References

  • Sert, Y., et al. (2017). Experimental (FT-IR, Laser-Raman and NMR) and Theoretical Spectroscopic Analysis of 3-[(N-methylanilino)methyl]-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione.
  • Althagafi, I., El-Metwaly, N. M., & Farghaly, T. A. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1714. Available at: [Link].

  • Althagafi, I., El-Metwaly, N. M., & Farghaly, T. A. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. ResearchGate. Available at: [Link].

  • MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available at: [Link].

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available at: [Link].

  • National Institutes of Health. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Available at: [Link].

  • National Institutes of Health. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Available at: [Link].

  • Sharma, S. (2001). 13 C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 13(4), 1471-1474.
  • National Institutes of Health. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available at: [Link].

  • ResearchGate. 2-Amino-4-thiazolidinones: Synthesis and Reactions. Available at: [Link].

  • Semantic Scholar. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Available at: [Link].

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The Enduring Scaffold: A Technical Guide to 2-Methyl-1,3-Thiazole Compounds in Modern Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The 1,3-thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry and materials science. Its unique electronic properties and versatile synthetic accessibility have made it a privileged scaffold in the design of novel therapeutic agents and functional materials. Among its many derivatives, the 2-methyl-1,3-thiazole core serves as a crucial building block, imparting specific physicochemical characteristics that influence biological activity and material properties. This technical guide provides a comprehensive literature review of 2-methyl-1,3-thiazole compounds, delving into their synthesis, multifaceted biological activities, and diverse applications, with a focus on providing actionable insights for researchers in the field.

The Synthetic Versatility of the 2-Methyl-1,3-Thiazole Core

The construction of the 2-methyl-1,3-thiazole ring can be achieved through several synthetic strategies, with the Hantzsch thiazole synthesis being the most prominent and widely utilized method.[1] This reaction typically involves the condensation of an α-haloketone with a thioamide. For the synthesis of 2-methyl-1,3-thiazole derivatives, thioacetamide is the key reagent.

The Hantzsch Thiazole Synthesis: A Mechanistic Overview

The Hantzsch synthesis is a robust and efficient method for the formation of the thiazole ring. The reaction proceeds through a well-established mechanism that begins with the nucleophilic attack of the sulfur atom of thioacetamide on the electrophilic carbon of the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.

Experimental Protocol: Synthesis of 2-Methyl-4-phenyl-1,3-thiazole via Hantzsch Synthesis

This protocol provides a representative example of the Hantzsch synthesis for preparing a 2-methyl-1,3-thiazole derivative.

Materials:

  • Phenacyl bromide (α-bromoacetophenone)

  • Thioacetamide

  • Ethanol

  • Sodium bicarbonate (or other suitable base)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenacyl bromide (1 equivalent) in ethanol.

  • Addition of Thioacetamide: To the stirred solution, add thioacetamide (1.1 equivalents).

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[2]

  • Work-up: After completion of the reaction, allow the mixture to cool to room temperature. Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Isolation: The product, 2-methyl-4-phenyl-1,3-thiazole, will often precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is a commonly used solvent for the Hantzsch synthesis as it effectively dissolves both reactants and facilitates the reaction at a moderate reflux temperature.

  • Use of a Slight Excess of Thioacetamide: A small excess of thioacetamide is often used to ensure the complete consumption of the α-haloketone.

  • Neutralization with Base: The reaction generates hydrobromic acid as a byproduct. Neutralization with a weak base like sodium bicarbonate is crucial to quench the acid and facilitate the precipitation of the final product.

Alternative Synthetic Routes

While the Hantzsch synthesis is the workhorse for thiazole formation, other methods have been developed, offering alternative pathways to the 2-methyl-1,3-thiazole scaffold. These include reactions involving α-tosyloxy ketones as substitutes for α-haloketones and various one-pot multicomponent reactions that enhance efficiency and reduce waste.[3][4]

The Pharmacological Significance of 2-Methyl-1,3-Thiazole Derivatives

The 2-methyl-1,3-thiazole moiety is a key pharmacophore found in a wide array of biologically active molecules. The methyl group at the 2-position can influence the compound's lipophilicity, metabolic stability, and interaction with biological targets.

Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of 2-methyl-1,3-thiazole derivatives against various cancer cell lines.[5][6][7] The mechanism of action often involves the inhibition of critical cellular pathways, such as receptor tyrosine kinases (e.g., VEGFR-2), and the induction of apoptosis.[8]

One study reported a series of 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-ones, where the compound with a specific substitution pattern (4c) exhibited potent inhibitory activity against MCF-7 and HepG2 cancer cell lines with IC50 values of 2.57 ± 0.16 µM and 7.26 ± 0.44 µM, respectively.[5] This compound also demonstrated significant inhibition of VEGFR-2 with an IC50 of 0.15 µM.[5] Another novel thiazole derivative showed promising anticancer activity against the SaOS-2 human osteosarcoma cell line, with the most active compound exhibiting an IC50 value of 0.190 ± 0.045 µg/mL.[7]

Table 1: Anticancer Activity of Selected 2-Methyl-1,3-Thiazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
4c MCF-72.57 ± 0.16[5]
HepG27.26 ± 0.44[5]
4i SaOS-20.190 ± 0.045 µg/mL[7]
DIPTH HepG-214.05 µg/mL[9]
MCF-717.77 µg/mL[9]
14b Gastrointestinal CancerOutperformed cisplatin (IC50 = 3.1 ± 0.6 µM)
15a MCF-74.2 ± 0.6

Diagram 1: General Structure-Activity Relationships for Anticancer Thiazoles

SAR_Anticancer cluster_C4 Position 4 cluster_C5 Position 5 cluster_N3 Position 2 (Methyl Group) Thiazole_Core 2-Methyl-1,3-Thiazole Core Aryl_Group Aryl/Heteroaryl Group Thiazole_Core->Aryl_Group Often essential for receptor interaction H_or_Substituent Hydrogen or Various Substituents Thiazole_Core->H_or_Substituent Methyl_Group Methyl Group Thiazole_Core->Methyl_Group Influences lipophilicity and metabolic stability Lipophilic_Substituents Lipophilic Substituents (e.g., halogens, alkyl) Aryl_Group->Lipophilic_Substituents Can enhance cell membrane permeability

Caption: Key structural features influencing the anticancer activity of 2-methyl-1,3-thiazole derivatives.

Antimicrobial Activity

2-Methyl-1,3-thiazole derivatives have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[10][11][12] The mechanism of their antimicrobial action can vary, with some compounds targeting essential bacterial enzymes.

For instance, a series of 4-substituted 2-(2,3,5-trichlorophenyl)-1,3-thiazoles showed promising antibacterial activity, with the most active derivative displaying MIC values ranging from 1.56 to 6.25 μg/mL against tested bacterial strains.[13] Another study reported that certain 2-ethyl-1,3-thiazole derivatives exhibited low antimicrobial activity, suggesting that simply increasing lipophilicity at the 2-position does not guarantee enhanced potency.[11]

Table 2: Antimicrobial Activity of Selected 2-Methyl-1,3-Thiazole Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
16 E. coli, P. aeruginosa, B. subtilis, S. aureus1.56 - 6.25[13]
Compound 12 S. aureus, E. coli125 - 150[11]
Compound 7 & 13 Salmonella typhimurium0.49[10]
Compound 52 & 53 S. aureus, K. pneumoniae50[14]

Diagram 2: General Workflow for Antimicrobial Screening of Thiazole Derivatives

Antimicrobial_Screening start Synthesized 2-Methyl-1,3-Thiazole Derivatives preliminary_screening Preliminary Screening (e.g., Agar Disc Diffusion) start->preliminary_screening mic_determination Determination of Minimum Inhibitory Concentration (MIC) preliminary_screening->mic_determination mbc_determination Determination of Minimum Bactericidal Concentration (MBC) mic_determination->mbc_determination sar_analysis Structure-Activity Relationship (SAR) Analysis mic_determination->sar_analysis mechanism_studies Mechanism of Action Studies (e.g., Enzyme Inhibition Assays) mbc_determination->mechanism_studies lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: A typical workflow for the evaluation of the antimicrobial potential of newly synthesized 2-methyl-1,3-thiazole compounds.

Other Biological Activities

Beyond anticancer and antimicrobial effects, 2-methyl-1,3-thiazole derivatives have been investigated for a range of other pharmacological properties, including anti-inflammatory and antiprotozoal activities.[13] The versatility of the thiazole scaffold allows for structural modifications that can tune its biological activity towards different targets.

Industrial Applications of 2-Methyl-1,3-Thiazole Compounds

The utility of 2-methyl-1,3-thiazole and its derivatives extends beyond the pharmaceutical industry. Their distinct organoleptic properties have led to their use as flavoring agents in the food industry.

Flavor and Fragrance Industry

Several 2-methylthiazole derivatives are recognized as important flavor constituents, contributing to the savory and roasted notes in various food products. For example, 2-ethyl-4-methylthiazole and 5-ethyl-2-methylthiazole are listed as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA).[15][16] These compounds are used to impart or enhance meaty, nutty, and roasted flavors in processed foods. The FEMA GRAS status signifies that these substances are considered safe for their intended use in food based on a comprehensive review of scientific data.[17]

Future Perspectives and Conclusion

The 2-methyl-1,3-thiazole scaffold continues to be a fertile ground for the discovery and development of new molecules with significant therapeutic and industrial potential. The ongoing research in this area is focused on several key aspects:

  • Development of Novel Synthetic Methodologies: The exploration of greener and more efficient synthetic routes to access diverse 2-methyl-1,3-thiazole derivatives remains a priority.

  • Expansion of Biological Screening: Testing new derivatives against a wider range of biological targets, including emerging infectious diseases and different cancer types, will likely uncover new therapeutic applications.

  • In-depth Mechanistic Studies: A deeper understanding of the molecular mechanisms underlying the biological activities of these compounds will facilitate the rational design of more potent and selective agents.

  • Exploration of New Material Applications: The unique electronic properties of the thiazole ring suggest that 2-methyl-1,3-thiazole derivatives could find applications in the development of organic electronics and other advanced materials.

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An In-Depth Technical Guide to the Identification and Validation of Potential Therapeutic Targets for 2-(2-Methyl-1,3-thiazol-4-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Research, Scientific, and Drug Development Professionals

Preamble: The Scientific Imperative

The confluence of a thiazole ring and an aniline moiety within a single small molecule, 2-(2-Methyl-1,3-thiazol-4-yl)aniline, presents a compelling starting point for therapeutic innovation. The thiazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of approved anticancer agents like Dasatinib and Ixabepilone, and is associated with a vast spectrum of biological activities including antimicrobial, anti-inflammatory, and antidiabetic properties.[1][2][3] The aniline group, while a common pharmacophore, requires careful consideration due to potential bioactivation liabilities.[4] This guide eschews a speculative approach, instead presenting a rigorous, multi-faceted workflow for the de-novo identification, prioritization, and validation of high-value therapeutic targets for this compound. Our methodology is rooted in a synergistic application of computational prediction and empirical validation, ensuring that each step builds upon a foundation of verifiable data.

Section 1: Hypothesis Generation via In Silico Target Fishing

The initial phase of our investigation leverages the power of computational chemistry and bioinformatics to cast a wide, yet informed, net for potential protein targets. This in silico "target fishing" expedition is predicated on the principle that a compound's structure and physicochemical properties dictate its biological interactions.[5][6] This approach is both time- and resource-efficient, allowing us to generate a tractable list of high-probability candidates for subsequent experimental validation.[7]

Ligand-Based Target Prediction

This strategy operates on the "chemical similarity principle," which posits that structurally similar molecules are likely to interact with similar biological targets.[5]

  • Similarity and Substructure Searching: The SMILES (Simplified Molecular Input Line Entry System) string of our lead compound is used to query extensive chemical databases such as ChEMBL, PubChem, and BindingDB. These databases house vast collections of small molecules and their experimentally determined biological activities.[8] The search identifies known bioactive compounds that share the 2-methyl-thiazole or the aniline core, providing an immediate list of potential target families.

  • Pharmacophore Modeling: A 3D pharmacophore model is constructed based on the key chemical features of this compound: hydrogen bond donors (the amine), hydrogen bond acceptors (thiazole nitrogen), hydrophobic regions (methyl group, phenyl ring), and aromatic features. This model is then used as a 3D query to screen virtual libraries of protein structures, identifying proteins with binding pockets that are sterically and electronically complementary.

Structure-Based Target Prediction (Reverse Docking)

Where ligand-based methods rely on knowledge of similar molecules, structure-based methods leverage the three-dimensional structures of proteins.

  • Inverse/Reverse Docking: This is a high-throughput computational screening technique where our single ligand of interest, this compound, is docked against a large library of 3D protein structures, such as the Protein Data Bank (PDB).[11][12] The algorithm calculates the binding energy for each protein-ligand pair, and the results are ranked to identify the proteins with the most favorable predicted binding affinities. This method is particularly powerful for discovering novel, unanticipated targets.

The convergence of data from these orthogonal in silico approaches yields a preliminary, yet extensive, list of potential molecular targets.

in_silico_workflow cluster_ligand Ligand-Based Prediction cluster_structure Structure-Based Prediction cluster_output Output & Prioritization ligand_start This compound (SMILES/3D Structure) similarity Chemical Similarity (ChEMBL, PubChem) ligand_start->similarity pharma Pharmacophore Modeling ligand_start->pharma ml Machine Learning (e.g., KinomeMETA) ligand_start->ml reverse_dock Reverse Docking ligand_start->reverse_dock merge Merge & Consolidate Hits similarity->merge pharma->merge ml->merge structure_start Protein Structure Library (e.g., PDB) structure_start->reverse_dock reverse_dock->merge prioritize Target Prioritization (Biological Plausibility, Druggability) merge->prioritize final_list Prioritized Target List prioritize->final_list caption In Silico Target Identification Workflow validation_workflow cluster_engagement Target Engagement Validation cluster_function Functional Activity Validation start Prioritized Target List cetsa Cellular Thermal Shift Assay (CETSA) start->cetsa darts DARTS (Alternative) start->darts engagement_result Direct Binding Confirmed? cetsa->engagement_result darts->engagement_result enzyme_assay In Vitro Functional Assay (e.g., Kinase ADP-Glo) engagement_result->enzyme_assay Yes pheno_assay Cellular Phenotypic Assay (e.g., Viability, Reporter Gene) engagement_result->pheno_assay Yes function_result Functional Modulation Demonstrated? enzyme_assay->function_result pheno_assay->function_result validated_target Validated Therapeutic Target function_result->validated_target Yes caption Experimental Target Validation Workflow

Figure 2: A streamlined workflow for the experimental validation of computationally predicted targets.

Section 3: Broad-Spectrum Profiling for Selectivity and Off-Target Effects

To build a comprehensive therapeutic profile and anticipate potential liabilities, this compound must be screened against large panels of common drug target families. This proactive approach is essential for establishing selectivity and identifying potential off-target interactions that could lead to toxicity.

Panel Screening Strategy

We propose screening the compound at a standard concentration (e.g., 10 µM) against commercially available panels.

  • Kinome Profiling: Given the prevalence of kinases as targets for thiazole-containing drugs, a broad kinase panel screen is of paramount importance. [10]Services like Eurofins' KINOMEscan® or Reaction Biology's kinase panels offer binding or activity assays against hundreds of human kinases. [13][14]* GPCR Profiling: G-protein-coupled receptors represent the largest class of drug targets. [15]A panel screen, such as those offered by Eurofins Discovery, can assess binding or functional modulation (e.g., cAMP or calcium flux assays) across a wide range of GPCRs. [2][16]* Nuclear Receptor Profiling: Nuclear receptors are ligand-activated transcription factors that play critical roles in metabolism and inflammation. [17]Profiling against a panel of nuclear receptors can reveal effects on gene expression. [18][19][20]* Ion Channel Profiling: Ion channels are crucial for cellular signaling and are common sites for off-target drug effects, particularly cardiotoxicity (e.g., hERG channel). [4][21]Screening against a panel of key ion channels is a critical safety assessment. [22][23]

Data Presentation and Interpretation

The results from these panel screens are best summarized in tabular format to clearly visualize the compound's selectivity profile.

Table 1: Representative Kinome Profiling Data Summary

Kinase Target % Inhibition @ 10 µM Primary Hit? Therapeutic Area
CDK2/CycA 98% Yes Oncology
GSK3β 95% Yes CNS, Metabolism
SRC 89% Yes Oncology
VEGFR2 45% No Oncology
EGFR 15% No Oncology

| ... (300+ other kinases) | < 30% | No | - |

Table 2: Representative Safety Panel Data Summary (GPCRs, Ion Channels)

Target Assay Type % Inhibition / Activity @ 10 µM Potential Liability
hERG (KCNH2) Electrophysiology 8% Low
5-HT2B Binding 65% Moderate (Cardiotoxicity)
M1 (Muscarinic) Functional (Ca2+) 12% Low
α1A (Adrenergic) Binding 25% Low

| ... (40+ other targets) | - | < 30% | Low |

This quantitative data provides an authoritative roadmap for subsequent lead optimization, guiding efforts to enhance potency against primary targets while minimizing activity against undesirable off-targets.

Section 4: Conclusion and Path Forward

This guide has delineated a comprehensive, structured, and scientifically rigorous pathway for elucidating the therapeutic potential of this compound. By systematically progressing from broad, in silico hypothesis generation to highly specific, multi-faceted experimental validation, we can confidently identify and validate its primary molecular targets. The integration of target engagement, functional modulation, and broad-spectrum selectivity profiling constitutes a self-validating system that ensures the trustworthiness of the data generated. The identification of a validated target, such as a specific cyclin-dependent kinase, opens the door to a focused drug discovery program, including structure-activity relationship (SAR) studies, lead optimization to improve potency and ADME properties, and eventual in vivo testing in relevant disease models. This methodical approach maximizes the probability of translating a promising chemical scaffold into a viable therapeutic candidate.

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The Evolving Landscape of Thiazole-Based Kinase Inhibitors: A Deep Dive into the Structure-Activity Relationship of 2-(2-Methyl-1,3-thiazol-4-yl)aniline Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the intricate world of drug discovery, the quest for potent and selective kinase inhibitors remains a paramount objective. The 2-aminothiazole scaffold has emerged as a privileged structure, forming the backbone of numerous clinically successful drugs. This technical guide, intended for researchers, scientists, and drug development professionals, delves into the core principles of structure-activity relationship (SAR) studies, focusing on a promising class of compounds: 2-(2-methyl-1,3-thiazol-4-yl)aniline analogs. By dissecting the roles of various structural modifications, we aim to provide a comprehensive understanding of the key determinants for biological activity and offer insights for the rational design of next-generation therapeutics.

The this compound Core: A Scaffold of Promise

The this compound moiety represents a critical pharmacophore with demonstrated potential in targeting various protein kinases, which are pivotal regulators of cellular processes often dysregulated in diseases like cancer. The inherent structural features of this scaffold – the aniline ring, the thiazole heterocycle, and the methyl group – provide multiple avenues for synthetic modification to optimize potency, selectivity, and pharmacokinetic properties. Understanding the impact of substitutions at each of these positions is the cornerstone of effective SAR-driven drug design.

Deconstructing the Structure-Activity Relationship

The biological activity of this compound analogs is exquisitely sensitive to structural alterations. A systematic exploration of these modifications allows for the construction of a robust SAR model, guiding the synthesis of more effective and safer drug candidates.

The Aniline Moiety: A Key Interaction Hub

The aniline portion of the molecule often serves as a crucial anchor, forming key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of target kinases. Modifications to this ring system can profoundly influence binding affinity and selectivity.

  • Substitution Position: The position of substituents on the aniline ring is critical. For instance, in related 2-anilinopyrimidine series, substitutions at the 4-position of the pyrimidine core, which is analogous to modifying the aniline ring in our core structure, were found to be crucial for selectivity against triple-negative breast cancer cell lines.[1]

  • Nature of Substituents: The electronic and steric properties of the substituents play a significant role. Electron-withdrawing groups, such as halogens, or electron-donating groups can modulate the pKa of the aniline nitrogen and influence its ability to act as a hydrogen bond donor or acceptor.

The Thiazole Ring: A Versatile Linker and Interaction Partner

The central thiazole ring is not merely a linker; it actively participates in binding and contributes to the overall conformational rigidity of the molecule. Its heteroatoms can engage in specific interactions with the target protein.

  • Substitution at the 2-position: The methyl group at the 2-position of the thiazole ring is a key feature. While this guide focuses on analogs with this methyl group, it is a potential site for modification to explore additional binding pockets or modulate solubility.

  • Substitution at the 5-position: The 5-position of the thiazole ring is a common point of diversification in many 2-aminothiazole-based inhibitors. Introduction of various functionalities at this position can lead to significant gains in potency and selectivity. For example, in a series of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora kinase inhibitors, modifications at this position were extensively explored.[2]

Synthetic Strategies: Building the Molecular Arsenal

The synthesis of this compound and its analogs typically involves a multi-step sequence. A general and adaptable synthetic route is crucial for generating a diverse library of compounds for SAR studies.

A plausible and commonly employed synthetic pathway is the Hantzsch thiazole synthesis. This versatile method involves the condensation of a thioamide with an α-haloketone. For the synthesis of the core structure, this would typically involve the reaction of thioacetamide with a suitably substituted α-halo-ketone derived from an aniline precursor.

Below is a generalized, step-by-step protocol for the synthesis of a key intermediate and the final core structure.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-bromo-1-(2-nitrophenyl)ethan-1-one

  • Rationale: This step introduces the α-bromoketone functionality necessary for the Hantzsch thiazole synthesis, starting from a commercially available substituted acetophenone. The nitro group serves as a precursor to the aniline.

  • Materials:

    • 1-(2-nitrophenyl)ethan-1-one

    • Bromine (Br₂)

    • Glacial Acetic Acid

  • Procedure:

    • Dissolve 1-(2-nitrophenyl)ethan-1-one in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

    • Cool the solution in an ice bath.

    • Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled solution with constant stirring.

    • After the addition is complete, continue stirring at room temperature until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into ice-cold water to precipitate the product.

    • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 2-bromo-1-(2-nitrophenyl)ethan-1-one.

Step 2: Synthesis of 2-methyl-4-(2-nitrophenyl)-1,3-thiazole

  • Rationale: This is the key cyclization step forming the thiazole ring via the Hantzsch synthesis.

  • Materials:

    • 2-bromo-1-(2-nitrophenyl)ethan-1-one (from Step 1)

    • Thioacetamide

    • Ethanol

  • Procedure:

    • Dissolve 2-bromo-1-(2-nitrophenyl)ethan-1-one and thioacetamide in ethanol in a round-bottom flask.

    • Reflux the reaction mixture for several hours, monitoring the progress by TLC.

    • Cool the reaction mixture to room temperature and pour it into water.

    • Neutralize the solution with a base (e.g., sodium bicarbonate) to precipitate the product.

    • Filter the solid, wash with water, and purify by column chromatography or recrystallization to yield 2-methyl-4-(2-nitrophenyl)-1,3-thiazole.

Step 3: Synthesis of this compound

  • Rationale: This final step involves the reduction of the nitro group to the target aniline.

  • Materials:

    • 2-methyl-4-(2-nitrophenyl)-1,3-thiazole (from Step 2)

    • Stannous chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)

    • Concentrated Hydrochloric Acid (HCl)

    • Ethanol or Acetic Acid

  • Procedure (using SnCl₂·2H₂O):

    • Suspend 2-methyl-4-(2-nitrophenyl)-1,3-thiazole in ethanol.[3]

    • Add stannous chloride dihydrate to the suspension.[3]

    • Carefully add concentrated hydrochloric acid dropwise while stirring.[3]

    • Heat the reaction mixture to reflux for 2-3 hours, monitoring by TLC until the starting material is consumed.[3]

    • Cool the reaction mixture and carefully neutralize with a saturated solution of sodium bicarbonate.[3]

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain this compound.

Biological Evaluation: Quantifying the Impact of Structural Changes

To establish a meaningful SAR, the synthesized analogs must be evaluated in relevant biological assays. Given the prevalence of 2-aminothiazoles as kinase inhibitors, in vitro kinase assays and cell-based cytotoxicity assays are fundamental.

In Vitro Kinase Inhibition Assay
  • Principle: These assays measure the ability of a compound to inhibit the activity of a specific kinase. The ADP-Glo™ Kinase Assay is a common method that quantifies the amount of ADP produced during the kinase reaction.[4][5]

  • Generalized Protocol (ADP-Glo™ Assay):

    • Dilute the kinase, substrate, ATP, and test compounds in a kinase buffer.

    • In a 384-well plate, add the test compound or DMSO (vehicle control).

    • Add the kinase enzyme.

    • Initiate the reaction by adding a mixture of the substrate and ATP.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).[4]

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for a further period (e.g., 40 minutes).[4]

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for a final period (e.g., 30 minutes) and measure luminescence.[4]

    • The luminescent signal is proportional to the amount of ADP produced and thus inversely proportional to the inhibitory activity of the compound. IC₅₀ values are then calculated.

Cell-Based Cytotoxicity Assay
  • Principle: These assays determine the concentration of a compound required to inhibit the proliferation of cancer cells. The MTT assay is a widely used colorimetric assay that measures metabolic activity as an indicator of cell viability.[6][7]

  • Generalized Protocol (MTT Assay):

    • Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and a vehicle control.

    • Incubate for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a few hours.[7]

    • Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The absorbance is directly proportional to the number of viable cells. IC₅₀ values, the concentration of compound that inhibits cell growth by 50%, can then be determined.

Data-Driven Insights: Tabulating the SAR

To facilitate a clear understanding of the SAR, the biological data for a series of analogs should be presented in a structured format. The following table provides a template for summarizing such data.

Compound IDR¹ (Aniline Substitution)R² (Thiazole C5 Substitution)Kinase Inhibition IC₅₀ (nM) [Target Kinase]Cytotoxicity IC₅₀ (µM) [Cell Line]
CoreHH>10000>100
1a 4-FH50025
1b 4-ClH35018
1c 4-MeH80040
2a HPhenyl20010
2b H4-Cl-Phenyl805

This is a hypothetical data table for illustrative purposes.

Visualizing the Path Forward: Workflow and Logic

To effectively manage an SAR campaign, a logical workflow is essential. The following diagram illustrates a typical cycle of design, synthesis, and testing.

SAR_Workflow cluster_design Design Phase cluster_synthesis Synthetic Phase cluster_testing Biological Evaluation A Identify Core Scaffold (this compound) B Propose Analogs (Vary R¹ and R²) A->B C In Silico Modeling (Docking, QSAR) B->C D Develop & Optimize Synthetic Route C->D Feasible Targets E Synthesize Analog Library D->E F Purify & Characterize (NMR, MS, HPLC) E->F G In Vitro Kinase Assays F->G Pure Compounds H Cell-Based Cytotoxicity Assays F->H Pure Compounds I ADME/Tox Profiling (Optional) G->I H->I J Analyze SAR Data I->J Biological Data J->B Design New Analogs K Lead Optimization J->K Identify Leads

Sources

Whitepaper: A Strategic Guide to In Silico Screening of 2-(2-Methyl-1,3-thiazol-4-yl)aniline Libraries for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-(2-Methyl-1,3-thiazol-4-yl)aniline scaffold is a privileged structure in medicinal chemistry, notably forming the core of the potent multi-kinase inhibitor Dasatinib. This guide provides an in-depth technical walkthrough for conducting a comprehensive in silico screening campaign to identify novel kinase inhibitors based on this scaffold. We will delve into the strategic rationale behind each step, from target selection and library design to molecular docking, post-screening analysis, and ADMET profiling. This document is intended to serve as a practical, field-proven manual for researchers aiming to leverage computational methods to accelerate the discovery of next-generation therapeutics.

Introduction: The Thiazole Scaffold as a Cornerstone of Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of therapeutic targets.[2] The this compound core has emerged as a highly successful pharmacophore in the development of kinase inhibitors.[3] Its ability to form key interactions within the ATP-binding site of various kinases has led to the development of clinically approved drugs like Dasatinib, which targets multiple tyrosine kinases.[4]

The power of in silico screening lies in its ability to rapidly and cost-effectively evaluate vast chemical libraries against a biological target, prioritizing compounds for synthesis and experimental testing.[5] This guide will provide a detailed, step-by-step methodology for a virtual screening workflow tailored to the discovery of novel kinase inhibitors built upon the this compound scaffold.

Strategic Planning of the In Silico Campaign

A successful virtual screening campaign is underpinned by meticulous planning. The initial phase involves defining the biological target, preparing a focused chemical library, and establishing a robust computational workflow.

Target Selection and Rationale: Aurora Kinase A as a Case Study

The choice of a specific kinase target is paramount. For this guide, we will focus on Aurora Kinase A , a serine/threonine kinase that is a key regulator of mitosis.[2] Its overexpression is implicated in numerous cancers, making it a well-validated oncology target.[6] Thiazole-containing compounds have shown significant promise as Aurora kinase inhibitors, making this a logical and promising application for our scaffold of interest.[2]

Key Considerations for Target Selection:

  • Disease Relevance: The target should have a well-established role in the pathophysiology of the disease of interest.

  • Druggability: The target should possess a binding site amenable to modulation by small molecules. The ATP-binding site of kinases is a classic example of a druggable pocket.

  • Availability of Structural Data: High-resolution crystal structures of the target protein are essential for structure-based drug design. The Protein Data Bank (PDB) is the primary repository for this information. For our case study, we will utilize a crystal structure of Aurora Kinase A (e.g., PDB ID: 1MQ4).[2]

Designing the Virtual Library: Leveraging the Privileged Scaffold

The quality of the virtual library is as crucial as the choice of target. We will construct a focused library based on the this compound core.

Experimental Protocol: Virtual Library Generation

  • Core Scaffold Definition: The this compound structure will serve as the fixed core of our library.

  • Combinatorial Enumeration: We will define specific points of variation on the scaffold (e.g., the aniline nitrogen, positions on the aniline ring) and enumerate a library of derivatives by attaching a diverse set of functional groups (R-groups) from commercially available building block libraries.

  • Physicochemical Filtering: The generated library will be filtered based on drug-likeness criteria, such as Lipinski's Rule of Five, to remove compounds with undesirable properties. This enhances the probability of identifying leads with favorable pharmacokinetic profiles.

The In Silico Screening Workflow: A Step-by-Step Guide

The following sections detail the technical execution of the virtual screening pipeline.

Protein Preparation: Ensuring a Biologically Relevant Target Structure

The raw crystal structure from the PDB requires careful preparation to be suitable for docking.

Experimental Protocol: Protein Preparation

  • Obtain Crystal Structure: Download the desired Aurora Kinase A structure from the PDB (e.g., 1MQ4).

  • Remove Non-essential Molecules: Delete all water molecules, co-solvents, and any co-crystallized ligands from the PDB file.

  • Add Hydrogens: Add hydrogen atoms to the protein, as they are typically not resolved in crystal structures. The protonation states of ionizable residues (e.g., histidine, aspartate, glutamate) should be carefully considered, as they can significantly impact ligand binding.

  • Assign Partial Charges: Assign appropriate partial charges to all atoms in the protein using a force field (e.g., AMBER, CHARMM).

  • Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes and optimize the hydrogen-bonding network.

Ligand Preparation: Readying the Library for Docking

The virtual library of this compound derivatives must also be prepared for docking.

Experimental Protocol: Ligand Preparation

  • Generate 3D Conformations: For each 2D structure in the library, generate a low-energy 3D conformation.

  • Assign Partial Charges: Assign partial charges to all atoms of each ligand using a suitable method (e.g., Gasteiger charges).

  • Define Rotatable Bonds: Identify the rotatable bonds in each ligand to allow for conformational flexibility during docking.

Molecular Docking: Predicting Binding Poses and Affinities

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[7]

Experimental Protocol: Molecular Docking

  • Define the Binding Site: The binding site is typically defined as a grid box centered on the co-crystallized ligand in the original PDB structure or identified through binding site prediction algorithms. For Aurora Kinase A, this will be the ATP-binding pocket.

  • Docking Algorithm: Employ a suitable docking algorithm (e.g., AutoDock Vina, Glide, GOLD) to systematically sample different conformations and orientations of each ligand within the defined binding site.

  • Scoring Function: A scoring function is used to estimate the binding affinity for each predicted pose.[7] These scores are used to rank the ligands in the library.

Visualization of the In Silico Screening Workflow

G cluster_0 Preparation Phase cluster_1 Computational Workflow cluster_2 Hit Selection Target_Selection Target Selection (e.g., Aurora Kinase A) Protein_Prep Protein Preparation Target_Selection->Protein_Prep Library_Design Library Design (this compound derivatives) Ligand_Prep Ligand Preparation Library_Design->Ligand_Prep Docking Molecular Docking Protein_Prep->Docking Ligand_Prep->Docking Post_Docking Post-Docking Analysis (Rescoring, Clustering) Docking->Post_Docking ADMET ADMET Prediction Post_Docking->ADMET Hit_Prioritization Hit Prioritization ADMET->Hit_Prioritization

Caption: A high-level overview of the in silico screening workflow.

Post-Docking Analysis: Refining the Hit List

The initial ranking from the docking scores should be further refined to improve the quality of the selected hits.

Expert Insights on Post-Docking Analysis:

  • Visual Inspection: It is crucial to visually inspect the top-scoring poses to ensure they form meaningful interactions with key residues in the binding site (e.g., hydrogen bonds with the hinge region of the kinase).

  • Clustering: Cluster the docked poses based on their binding mode to identify compounds that share a common interaction pattern. This can help in understanding the structure-activity relationship (SAR) of the initial hits.

  • Rescoring with More Accurate Methods: Employ more computationally expensive but accurate methods, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), to rescore the top-ranked poses.[8] This can provide a more reliable estimate of the binding free energy.[9]

Experimental Protocol: MM/GBSA Rescoring

  • Select Top Hits: Select the top 1-5% of compounds from the initial docking run.

  • Run Short Molecular Dynamics (MD) Simulations: For each selected ligand-protein complex, run a short MD simulation to allow for conformational relaxation.

  • Calculate Binding Free Energy: Use the MM/GBSA method to calculate the binding free energy for each complex from the MD trajectory.

  • Re-rank Hits: Re-rank the hits based on the calculated MM/GBSA binding energies.

In Silico ADMET Profiling: Early Assessment of Drug-like Properties

To increase the likelihood of downstream success, it is essential to assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the top-ranked hits.[10]

Data Presentation: ADMET Property Prediction for Top Hits

Compound IDMolecular Weight ( g/mol )LogPH-bond DonorsH-bond AcceptorsPredicted Aqueous Solubility (logS)Predicted Blood-Brain Barrier Penetration
Hit-001450.53.225-3.5Low
Hit-002482.63.816-4.1Low
Hit-003435.42.924-3.1Medium
.....................

This table presents hypothetical data for illustrative purposes.

Commonly Used In Silico ADMET Prediction Tools:

  • SwissADME: A free web tool to compute physicochemical descriptors and predict ADMET properties.

  • pkCSM: Predicts various pharmacokinetic and toxicity properties of small molecules.

Hit Prioritization and Future Directions

The final step of the in silico screening campaign is to prioritize a manageable number of compounds for experimental validation.

Trustworthiness in Hit Selection:

A self-validating system for hit selection involves integrating multiple criteria:

  • Favorable Docking Score and MM/GBSA Binding Energy: Indicates strong predicted binding affinity.

  • Key Interactions with the Target: The predicted binding pose should be consistent with known inhibitor binding modes (e.g., hinge binding in kinases).

  • Good ADMET Profile: The compound should have predicted drug-like properties.

  • Chemical Novelty: The selected hits should ideally represent novel chemical scaffolds to secure intellectual property.

The prioritized hits should then be synthesized or purchased and subjected to in vitro biochemical and cellular assays to confirm their activity against the target kinase. The experimental results will provide crucial feedback to refine and improve the in silico models for future screening campaigns.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous workflow for the in silico screening of this compound libraries to identify novel kinase inhibitors. By combining strategic planning, meticulous execution of computational protocols, and insightful data analysis, researchers can significantly enhance the efficiency and effectiveness of their drug discovery efforts. The integration of computational and experimental approaches remains a powerful paradigm in the quest for new and improved medicines.

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Methodological & Application

Application Notes & Protocols: Streamlined One-Pot Synthesis of Substituted Aminothiazoles for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Aminothiazole Scaffold

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous approved drugs and clinical candidates.[1] Its remarkable therapeutic versatility is demonstrated by its presence in compounds exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1] The efficient construction of this heterocyclic system is, therefore, a critical task for synthetic and medicinal chemists. Traditional multi-step syntheses are often time-consuming and generate significant waste. In contrast, one-pot methodologies, which combine multiple reaction steps into a single operation, offer a more elegant, efficient, and environmentally benign approach to access diverse libraries of substituted aminothiazoles.[2][3]

This comprehensive guide provides an in-depth exploration of modern one-pot strategies for the synthesis of substituted aminothiazoles. We will delve into the mechanistic underpinnings of these reactions, present detailed, field-proven protocols, and offer insights into experimental design and optimization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful synthetic tools.

Core Synthetic Strategy: The Hantzsch Thiazole Synthesis and its One-Pot Evolution

The cornerstone of aminothiazole synthesis is the Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide (or thiourea for 2-aminothiazoles).[2][4][5] The reaction proceeds via an initial SN2 reaction, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[4]

The primary innovation in modern one-pot approaches is the in situ generation of the α-haloketone from a readily available ketone, thereby avoiding the handling of lachrymatory and unstable α-haloketone intermediates.[6][7] This is typically achieved by introducing a halogen source directly into the reaction mixture containing the ketone and thiourea.

Logical Workflow for One-Pot Aminothiazole Synthesis

G cluster_reactants Starting Materials cluster_process One-Pot Reaction cluster_output Outcome Ketone Ketone (Ar/R-COCH₃) InSituHalo In Situ α-Halogenation Ketone->InSituHalo Thiourea Thiourea/Substituted Thiourea Condensation Condensation & Cyclization Thiourea->Condensation HalogenSource Halogen Source (e.g., I₂, NBS, TCCA) HalogenSource->InSituHalo Catalyst Catalyst (Optional) (e.g., Acid, Base, Nanocatalyst) Catalyst->InSituHalo InSituHalo->Condensation α-Haloketone Intermediate Product Substituted 2-Aminothiazole Condensation->Product Workup Workup & Purification Product->Workup

Caption: General workflow for a one-pot Hantzsch-type aminothiazole synthesis.

Methodology Deep Dive: A Comparative Analysis of Modern Protocols

A variety of catalysts and reaction media have been developed to enhance the efficiency, scope, and environmental friendliness of one-pot aminothiazole synthesis. The choice of methodology often depends on the desired scale, substrate scope, and available laboratory resources.

Methodology Catalyst / Reagent Solvent Key Advantages Typical Yields Reference
Iodine-Mediated Synthesis Iodine (I₂)Ethanol / DMSOReadily available, simple, effective for many substrates.Good to Excellent[1][8]
NBS-Mediated Synthesis N-Bromosuccinimide (NBS)Lactic Acid / PEG-400Avoids toxic solvents, rapid reaction times, scalable.High to Excellent[6][7]
TCCA-Mediated Synthesis Trichloroisocyanuric Acid (TCCA)EthanolSafe and stable halogen source, avoids toxic iodine.High to Excellent[9][10][11]
Heterogeneous Catalysis Silica Supported Tungstosilisic AcidEthanolReusable catalyst, environmentally friendly.79-90%[2]
Magnetic Nanocatalysis Ca/4-MePy-IL@ZY-Fe₃O₄EthanolEasily recoverable catalyst, high efficiency, "green" method.High to Excellent[9][11]
Catalyst-Free Synthesis NoneTetrahydrofuran (THF)Mild room temperature conditions, simple protocol.High[12]

Detailed Experimental Protocols

Protocol 1: Classic Iodine-Mediated One-Pot Synthesis

This protocol is a robust and widely used method for the synthesis of 2-amino-4-arylthiazoles. Iodine acts as both a catalyst and the halogenating agent for the in situ formation of the α-iodoketone.

Reaction Mechanism Overview

G R1_ketone Ar-CO-CH₃ alpha_iodo Ar-CO-CH₂I R1_ketone->alpha_iodo Iodination I2 I₂ I2->alpha_iodo intermediate1 S-alkylation Intermediate alpha_iodo->intermediate1 + Thiourea thiourea H₂N-CS-NH₂ thiourea->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 2-Amino-4-arylthiazole intermediate2->product Dehydration

Caption: Simplified mechanism of the iodine-mediated Hantzsch synthesis.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the substituted acetophenone (1.0 mmol), thiourea (2.0 mmol), and iodine (1.0 mmol).

  • Solvent Addition: Add ethanol (10 mL) to the flask.

  • Reaction: Stir the mixture at room temperature for 30 minutes, then heat to reflux (approximately 78°C). Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing a cold, aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench the excess iodine.

  • Precipitation: Neutralize the solution by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The product will precipitate out of the solution.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the precipitate with cold water and then a small amount of cold ethanol.[13] The product can be further purified by recrystallization from ethanol if necessary.

  • Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques such as melting point, FT-IR, ¹H NMR, and ¹³C NMR.[13]

Protocol 2: Green Synthesis using a Magnetic Nanocatalyst and TCCA

This protocol exemplifies a modern, sustainable approach, utilizing a recyclable magnetic nanocatalyst and a safer halogen source, Trichloroisocyanuric acid (TCCA).[9][11]

Step-by-Step Procedure:

  • Reaction Setup: To a flask containing ethanol (3.0 mL), add the acetophenone derivative (1.5 mmol), TCCA (0.5 mmol), and the magnetic nanocatalyst (e.g., Ca/4-MePy-IL@ZY-Fe₃O₄, ~0.01 g).

  • α-Halogenation: Stir the mixture at 80°C for approximately 25 minutes to facilitate the formation of the α-haloketone intermediate. Monitor this step by TLC.

  • Thiourea Addition: Once the intermediate is formed, add thiourea (1.0 mmol) to the reaction mixture.

  • Cyclization: Continue stirring at 80°C until the reaction is complete (monitor by TLC).

  • Catalyst Recovery: Cool the reaction mixture. Use an external magnet to aggregate the nanocatalyst to the side of the flask, and then decant the supernatant. The catalyst can be washed and reused.[9]

  • Product Isolation: To the supernatant, add a 10% sodium bicarbonate solution to neutralize the mixture and precipitate the product.

  • Purification: Collect the precipitate by filtration, wash with water and ethanol, and dry in an oven to obtain the pure 2-aminothiazole derivative.

Troubleshooting and Key Considerations

  • Substrate Reactivity: Electron-withdrawing groups on the ketone may slow down the initial halogenation step, while electron-donating groups can accelerate it. Reaction times may need to be adjusted accordingly.

  • Solvent Choice: While ethanol is common, other solvents like DMSO, PEG-400, or even solvent-free conditions have been successfully employed.[6][8][14] The choice of solvent can influence reaction rates and product solubility.

  • Purification: Most one-pot syntheses of aminothiazoles yield products of high purity after simple precipitation and washing. However, for analytical purposes, recrystallization or column chromatography may be necessary.

  • Safety: Always handle halogenating agents like iodine, NBS, and TCCA in a well-ventilated fume hood. α-Haloketones, even when generated in situ, are lachrymatory and should be handled with care.

Conclusion

The one-pot synthesis of substituted aminothiazoles represents a significant advancement in synthetic efficiency and green chemistry. By eliminating the isolation of intermediates, these methods save time, reduce waste, and often provide higher overall yields. The protocols detailed in this guide, from the classic iodine-mediated approach to modern nanocatalyzed systems, provide researchers with a powerful and versatile toolkit for accessing this vital class of heterocyclic compounds, thereby accelerating the pace of drug discovery and development.

References

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Jawale, D. V., et al. (2011). One-pot synthesis of 2-aminothiazoles in PEG-400. ResearchGate. Available at: [Link]

  • Common methods for the synthesis of 2-aminothiazole. (n.d.). ResearchGate. Available at: [Link]

  • Kalhor, M., Vahedi, Z., & Gharoubi, H. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4. Royal Society of Chemistry. Available at: [Link]

  • Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. (2022). KTU ePubl. Available at: [Link]

  • Kalhor, M., Vahedi, Z., & Gharoubi, H. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4. RSC Advances. Available at: [Link]

  • One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. (n.d.). ResearchGate. Available at: [Link]

  • Al-Ostath, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Center for Biotechnology Information. Available at: [Link]

  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Mishra, D., et al. (2015). An efficient one-pot synthesis of 2-aminothiazole derivatives. ResearchGate. Available at: [Link]

  • Kalhor, M., Vahedi, Z., & Gharoubi, H. (2023). Design of a new method for one-pot synthesis of 2- amino thiazoles using trichloroisocyanuric acid in the presence. SciSpace. Available at: [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Available at: [Link]

  • Convenient Multicomponent One-Pot Synthesis of 2-Iminothiazolines and 2-Aminothiazoles Using Elemental Sulfur Under Aqueous Conditions. (2021). ResearchGate. Available at: [Link]

  • One Pot Synthesis and Antimicrobial Activity of Substituted 2-Aminothiazoles. (n.d.). ResearchGate. Available at: [Link]

  • Green, One-Pot, Multicomponent Synthesis of Fused-Ring 2-Aminothiazoles. (n.d.). Taylor & Francis Online. Available at: [Link]

  • The regioselective synthesis of 2,5- and 4,5-disubstituted thiazoles via the cyclization of 2-oxo-2-(amino)ethanedithioates with isocyanides. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. (2023). MDPI. Available at: [Link]

  • Synthesis of 2-aminothiazole derivatives. (n.d.). ResearchGate. Available at: [Link]

  • SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2022). EXCLI Journal. Available at: [Link]

  • Synthesis of some new 5- substituted of. (n.d.). JOCPR. Available at: [Link]

  • Lactic acid-mediated tandem one-pot synthesis of 2-aminothiazole derivatives: A rapid, scalable, and sustainable process. (n.d.). Taylor & Francis Online. Available at: [Link]

  • Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. (2023). ACS Publications. Available at: [Link]

  • Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. (2017). Royal Society of Chemistry. Available at: [Link]

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The Strategic Application of 2-(2-Methyl-1,3-thiazol-4-yl)aniline in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of contemporary drug discovery, the identification and utilization of "privileged scaffolds" – molecular frameworks that can interact with multiple biological targets with high affinity – is a cornerstone of efficient medicinal chemistry. The 2-(2-Methyl-1,3-thiazol-4-yl)aniline moiety has emerged as a significant player in this arena. This unique heterocyclic structure, which marries a substituted thiazole ring with an aniline group, offers a versatile platform for the development of novel therapeutics. Its inherent physicochemical properties and the ability to engage in various non-covalent interactions make it a compelling starting point for the design of potent and selective modulators of critical biological pathways, particularly in the realm of oncology. This guide provides an in-depth exploration of the synthesis, applications, and evaluation protocols for this promising chemical entity.

Core Physicochemical Properties

A foundational understanding of the physicochemical characteristics of this compound is essential for its strategic deployment in drug design.

PropertyValueSource
Molecular FormulaC₁₀H₁₀N₂S
Molecular Weight190.26 g/mol
Topological Polar Surface Area67.2 Ų
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1 (from the aniline -NH₂)Inferred from structure

Synthetic Protocol: A Step-by-Step Guide to this compound

The synthesis of the title compound can be efficiently achieved through a robust and well-established three-step sequence, commencing with the bromination of a commercially available acetophenone derivative, followed by a classical Hantzsch thiazole synthesis, and culminating in the reduction of a nitro group.

Synthesis_Workflow A Step 1: α-Bromination B Step 2: Hantzsch Thiazole Synthesis A->B 2-Bromo-1-(4-nitrophenyl)ethanone C Step 3: Nitro Group Reduction B->C 2-Methyl-4-(4-nitrophenyl)-1,3-thiazole D Final Product C->D this compound Kinase_Inhibition cluster_scaffold This compound Scaffold cluster_targets Oncogenic Kinase Targets Scaffold Privileged Scaffold VEGFR2 VEGFR-2 Scaffold->VEGFR2 Inhibition of Angiogenesis cMet c-Met Scaffold->cMet Blockade of Invasion & Metastasis Aurora Aurora Kinase Scaffold->Aurora Induction of Apoptosis

Analytical techniques for 2-(2-Methyl-1,3-thiazol-4-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the robust analytical characterization of 2-(2-Methyl-1,3-thiazol-4-yl)aniline, a pivotal heterocyclic amine intermediate in modern medicinal chemistry. This document provides researchers, scientists, and drug development professionals with a suite of detailed application notes and validated protocols for comprehensive quality assessment.

Introduction and Molecular Overview

This compound is a heterocyclic compound featuring a substituted thiazole ring linked to an aniline moiety. Such structures are prevalent in pharmacologically active molecules, making the development of precise and reliable analytical methods essential for ensuring the quality, safety, and efficacy of potential drug candidates.[1] The analytical strategies detailed herein are designed to provide a comprehensive framework for identity confirmation, purity assessment, and stability evaluation, adhering to rigorous international standards.

The core challenge in analyzing this molecule lies in its dual functionality: the basic aniline group and the heterocyclic thiazole system. This necessitates analytical methods that are robust, specific, and capable of separating the parent compound from potential process-related impurities and degradation products.

Physicochemical Properties for Method Development

A foundational understanding of the molecule's physicochemical properties is the cornerstone of logical method development. These parameters dictate choices in chromatography, sample preparation, and detection techniques.

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂S[2][3]
Molecular Weight 190.27 g/mol [2][3]
Predicted pKa 3.51 ± 0.10[3]
Predicted XLogP3 2.3[2]
Topological Polar Surface Area 67.2 Ų[3]

This data informs us that the compound is moderately lipophilic (XLogP3 = 2.3) and possesses a basic character (pKa of the aniline moiety), guiding the selection of a reversed-phase HPLC system with a slightly acidic mobile phase to ensure consistent protonation and sharp peak shapes.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the principal technique for the quantitative analysis of this compound. Its versatility, precision, and ability to resolve complex mixtures make it indispensable for assay determination and impurity profiling.[4][5]

HPLC Experimental Workflow

The following diagram outlines the logical flow of a complete HPLC-based analysis, from sample preparation through to data interpretation and validation.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation prep_sample Dissolve Sample in Diluent (e.g., 50:50 ACN:H₂O) hplc_system HPLC System (Pump, Autosampler, Column Oven) prep_sample->hplc_system Inject prep_std Prepare Standard Solutions (Known Concentrations) prep_std->hplc_system Inject for Calibration column C18 Column (e.g., 250x4.6 mm, 5 µm) hplc_system->column Mobile Phase Flow detection UV/PDA Detector (Set to λmax, e.g., 238 nm) column->detection cds Chromatography Data System (CDS) detection->cds Signal Acquisition integration Peak Integration & Identification cds->integration quant Quantification (Assay, Impurities) integration->quant validation Method Validation (ICH Q2) quant->validation Verify Performance

Caption: Workflow for HPLC analysis and validation.

Protocol: Stability-Indicating RP-HPLC Method

This protocol is designed not only for routine purity and assay testing but also to be "stability-indicating," meaning it can resolve the active pharmaceutical ingredient (API) from its potential degradation products.

1. Materials and Reagents:

  • Acetonitrile (ACN), HPLC Grade

  • Methanol (MeOH), HPLC Grade

  • Water, HPLC Grade or Milli-Q

  • Formic Acid or Trifluoroacetic Acid (TFA)

  • Reference Standard of this compound (purity >99.5%)

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 238 nm (based on typical absorbance for thiazole derivatives)[6]

  • Injection Volume: 10 µL

  • Diluent: Acetonitrile/Water (50:50 v/v)

3. Sample and Standard Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the diluent.

  • Sample Solution (100 µg/mL): Prepare a solution of the test article at a nominal concentration of 100 µg/mL in the diluent.

4. Causality Behind Experimental Choices:

  • C18 Column: The non-polar C18 stationary phase is ideal for retaining the moderately non-polar analyte.

  • Acidified Mobile Phase: The addition of formic acid protonates the aniline nitrogen, preventing peak tailing and ensuring sharp, symmetrical peaks. It also improves chromatographic reproducibility.

  • Gradient Elution: A gradient is employed to ensure that any impurities, which may have a wide range of polarities, are eluted from the column, making the method suitable for stability studies.

  • PDA Detector: A Photo-Diode Array (PDA) detector is recommended over a simple UV detector. It provides spectral data that can be used to assess peak purity and aid in the identification of unknown degradants.

Method Validation: A Self-Validating System

The trustworthiness of any analytical method rests on its validation. The protocol described above must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to prove it is fit for its intended purpose.[7][8]

Table of ICH Q2(R2) Validation Parameters

ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradants, and matrix components.Peak purity index > 0.995; Baseline resolution between analyte and known impurities.
Linearity To demonstrate a direct proportional relationship between concentration and analytical response.Correlation coefficient (r²) ≥ 0.999 over a range (e.g., 50-150% of nominal concentration).
Accuracy To measure the closeness of the test results to the true value.98.0% to 102.0% recovery for spiked samples at three concentration levels.
Precision To measure the degree of scatter between a series of measurements.Repeatability (RSD ≤ 1.0%); Intermediate Precision (RSD ≤ 2.0%).
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1; RSD ≤ 10% at this concentration.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters remain within limits when flow rate, pH, or column temperature are varied slightly.

Structural Elucidation Techniques

While HPLC is excellent for quantification, spectroscopic techniques are required for unambiguous structural confirmation and identification of unknown substances.

Mass Spectrometry (MS)

Mass spectrometry provides critical information on molecular weight and fragmentation patterns, making it the definitive tool for structural confirmation. When coupled with HPLC (LC-MS), it becomes a powerful technique for identifying impurities and degradation products.

LCMS_Workflow LC HPLC Separation (as per Section 2.2) IonSource Ionization Source (Electrospray - ESI) LC->IonSource Eluent MassAnalyzer Mass Analyzer (e.g., Quadrupole, TOF) IonSource->MassAnalyzer Ion Beam Detector Detector MassAnalyzer->Detector Separated Ions DataSystem Data System Detector->DataSystem Signal DataSystem->MassAnalyzer Control & Scan

Caption: Logical workflow for LC-MS analysis.

Protocol Insights for LC-MS:

  • Ionization: Electrospray Ionization (ESI) in positive mode is the method of choice. The basic aniline nitrogen is readily protonated, leading to a strong signal for the molecular ion [M+H]⁺ at m/z 191.06.

  • Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) of the parent ion (m/z 191.06) can provide structural information. Key predicted fragments would arise from the cleavage of the bond between the two rings or fragmentation within the thiazole or aniline moieties.

Predicted Key Mass Spectral Peaks

Predicted m/zProposed Fragment IonNotes
191.06[M+H]⁺Protonated molecular ion.
176.04[M+H - CH₃]⁺Loss of the methyl group.
97.03[C₄H₅N₂S]⁺Fragment corresponding to the methyl-thiazole ring.
93.06[C₆H₇N]⁺Aniline fragment.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for the de novo structural elucidation of organic molecules.[9][10] It provides detailed information about the carbon-hydrogen framework of the molecule.

Protocol for ¹H and ¹³C NMR:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide (DMSO-d₆).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire standard ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) for full assignment.

Predicted ¹H NMR Chemical Shifts (in CDCl₃):

  • ~7.0-7.5 ppm: Aromatic protons on the aniline ring (complex multiplet pattern).

  • ~6.9 ppm: Single proton on the thiazole ring (singlet).

  • ~3.5-4.5 ppm: Broad singlet corresponding to the -NH₂ protons.

  • ~2.7 ppm: Singlet for the -CH₃ protons on the thiazole ring.

Expert Insight: The specific splitting patterns of the aromatic protons on the aniline ring can confirm the ortho substitution pattern.

Forced Degradation (Stress Testing)

Forced degradation studies are a regulatory requirement and a critical part of drug development.[11] They are used to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the stability-indicating analytical method.[6]

Forced_Degradation cluster_stress Stress Conditions API API Sample (this compound) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) API->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) API->Oxidation Thermal Thermal (e.g., 80°C, solid state) API->Thermal Photo Photolytic (ICH Q1B light exposure) API->Photo Analysis Analysis of Stressed Samples (Using Validated HPLC Method) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Characterization Characterization of Degradants (LC-MS, NMR) Analysis->Characterization

Caption: Workflow for forced degradation studies.

Protocol for Stress Testing
  • Preparation: Prepare solutions of the API at approximately 1 mg/mL in a suitable solvent.

  • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Heat at 60 °C for a specified time (e.g., 24 hours). Neutralize before HPLC analysis.

  • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Heat at 60 °C. Neutralize before analysis.

  • Oxidation: Add an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature.

  • Thermal Degradation: Store the solid API in an oven at 80 °C.

  • Photostability: Expose the solid API and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • Analysis: At appropriate time points, withdraw samples and analyze them using the validated HPLC method (Section 2.2). The goal is to achieve 5-20% degradation of the parent compound.

Trustworthiness: The ability of the HPLC method to separate the newly formed degradation peaks from the main peak and from each other is the ultimate proof of its stability-indicating nature.

Conclusion

The analytical characterization of this compound requires a multi-faceted approach. A validated, stability-indicating RP-HPLC method serves as the cornerstone for quantitative analysis of purity and stability. This must be complemented by spectroscopic techniques like MS and NMR for definitive structural confirmation. Forced degradation studies are integral to understanding the molecule's intrinsic stability and ensuring the analytical methods are truly "fit for purpose." The protocols and insights provided in this guide establish a robust framework for the comprehensive quality control of this important chemical entity in a regulated research and development environment.

References

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  • ResearchGate. (n.d.). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Retrieved from [Link]

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  • United States Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]

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  • Taylor & Francis Online. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectrum of N-(2-phenyl-thiazole-4-yl-methyl). Retrieved from [Link]

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Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 2-(2-Methyl-1,3-thiazol-4-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven guide for the purification of 2-(2-Methyl-1,3-thiazol-4-yl)aniline, a heterocyclic amine of interest in pharmaceutical research and drug development. The protocol details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method, from initial method development to scale-up purification and post-purification analysis. The causality behind experimental choices, such as column chemistry, mobile phase selection, and gradient optimization, is explained to provide researchers with a foundational understanding for adapting this method to similar small molecules.

Introduction: The Rationale for Chromatographic Purification

This compound is a small organic molecule featuring both an aniline and a thiazole moiety. These functional groups impart a degree of polarity to the molecule, making it a suitable candidate for purification by high-performance liquid chromatography (HPLC)[1][2]. In drug discovery and development, isolating a compound to a high degree of purity is critical for accurate biological evaluation and to meet stringent regulatory standards. HPLC offers high-resolution separation, making it an indispensable tool for removing synthetic by-products, isomers, and other impurities[3].

This guide focuses on reversed-phase HPLC (RP-HPLC), the most widely utilized mode of liquid chromatography for the separation of small molecules due to its versatility and robustness with aqueous mobile phases[4][5].

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is the cornerstone of logical method development. While specific experimental data for this exact isomer is limited, its properties can be reliably inferred from its constituent parts and closely related isomers.

PropertyValue (Estimated)Justification & Significance for HPLC
Molecular Formula C₁₀H₁₀N₂SConfirmed by analysis of related isomers[6][7].
Molecular Weight ~190.27 g/mol Essential for mass spectrometry-based fraction analysis[6][7].
Polarity Moderately PolarThe presence of the aniline amino group and nitrogen/sulfur in the thiazole ring suggests polarity. The XLogP3 of a similar isomer is 2.3, indicating a balance of hydrophilic and lipophilic character[6]. This profile makes it an ideal candidate for retention and separation on a non-polar C18 stationary phase[4].
Solubility Soluble in Methanol, AcetonitrileCommon for small organic molecules, this allows for easy sample preparation in solvents compatible with RP-HPLC mobile phases[5][8].
UV Absorbance ~254-320 nmAniline and thiazole rings are chromophores. Aniline derivatives are known to absorb UV light, and a UV-Vis detector is therefore a suitable and common choice for detection in HPLC[9][10][11].

Strategic HPLC Method Development

The development of a successful purification method is a systematic process. The workflow below outlines the logical progression from initial analytical scouting to a final, optimized preparative method.

MethodDevelopmentWorkflow cluster_0 Phase 1: Analytical Method Development cluster_1 Phase 2: Scale-Up & Purification cluster_2 Phase 3: Post-Purification Analyte_Char Analyte Characterization (Solubility, UV λmax) Column_Screen Column & Mobile Phase Scouting (C18, C8) Analyte_Char->Column_Screen Input Gradient_Opt Gradient Optimization (Analytical Scale) Column_Screen->Gradient_Opt Initial Conditions Method_Scaleup Method Scaling (Flow Rate, Column Size) Gradient_Opt->Method_Scaleup Optimized Method Transfer Prep_Run Preparative HPLC Run Method_Scaleup->Prep_Run Fraction_Collection Fraction Collection (UV or MS Triggered) Prep_Run->Fraction_Collection Purity_Analysis Purity Analysis of Fractions Fraction_Collection->Purity_Analysis Solvent_Removal Solvent Evaporation Purity_Analysis->Solvent_Removal Confirm Purity Final_Compound Isolated Compound Solvent_Removal->Final_Compound

Caption: Workflow for HPLC method development and purification.

Causality in Experimental Choices
  • Why Reversed-Phase? The moderately polar nature of this compound allows for predictable interaction with a non-polar stationary phase like C18. Retention is primarily driven by hydrophobic interactions[1][4]. This mode is generally more robust and reproducible than normal-phase chromatography for such compounds[12].

  • Why a C18 Column? Octadecyl (C18) bonded silica is the most common and versatile stationary phase in RP-HPLC. It provides strong hydrophobic retention for a wide range of small molecules, ensuring that the analyte is sufficiently retained and separated from more polar impurities[4][5].

  • Why Acetonitrile? Acetonitrile (ACN) is often preferred over methanol as the organic modifier in RP-HPLC. It typically provides lower backpressure and has a lower UV cutoff wavelength (~190 nm), which is advantageous for detecting compounds at lower wavelengths[5].

  • Why an Acidic Modifier? The aniline moiety is basic. Adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase protonates the basic nitrogen. This ensures a single ionic species exists, preventing peak tailing and resulting in sharper, more symmetrical peaks, which is crucial for high-resolution purification[4].

Detailed Protocols

Protocol 1: Sample and Mobile Phase Preparation

Objective: To prepare the crude sample and mobile phases for HPLC analysis, ensuring solubility and freedom from particulates.

Materials:

  • Crude this compound

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Trifluoroacetic Acid (TFA), HPLC-grade

  • Methanol, HPLC-grade

  • 0.22 µm Syringe filters (PTFE or other compatible material)

Procedure:

  • Mobile Phase A (Aqueous): Pour 999.5 mL of HPLC-grade water into a 1 L solvent bottle. Add 0.5 mL of TFA to achieve a 0.05% (v/v) concentration. Sonicate for 10 minutes to degas.

  • Mobile Phase B (Organic): Pour 999.5 mL of HPLC-grade ACN into a 1 L solvent bottle. Add 0.5 mL of TFA to achieve a 0.05% (v/v) concentration. Sonicate for 10 minutes to degas.

  • Sample Preparation: a. Accurately weigh approximately 10 mg of the crude compound. b. Dissolve the sample in 10 mL of a 50:50 mixture of Methanol and Water. Vortex until fully dissolved. The target concentration is ~1 mg/mL for analytical scouting. For preparative runs, concentration can be increased, pending solubility checks. c. Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial to remove any particulate matter that could damage the column or system[8].

Protocol 2: Analytical Method Development

Objective: To develop a high-resolution separation method on an analytical scale that can be transferred to a preparative scale.

HPLC System & Conditions:

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmA standard analytical column dimension providing good resolution and efficiency[13].
Mobile Phase A 0.05% TFA in WaterAcidic modifier for improved peak shape.
Mobile Phase B 0.05% TFA in AcetonitrileStrong organic solvent for elution.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 5 µLSmall volume to prevent column overloading on an analytical scale.
Detection UV-Vis Diode Array Detector (DAD)Set to monitor a range (e.g., 210-400 nm) to identify the optimal absorbance wavelength (λmax) for the target compound.

Gradient Elution Profile: A gradient is used to elute compounds with a wide range of polarities and to sharpen peaks[14].

Time (min)% Mobile Phase B (ACN)
0.010
20.090
25.090
25.110
30.010

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions (90% A, 10% B) until a stable baseline is achieved.

  • Inject the prepared analytical sample (5 µL).

  • Run the gradient method and record the chromatogram.

  • Analysis: Identify the peak corresponding to this compound (if standards are available, or by LC-MS). Note its retention time and peak shape. Optimize the gradient to ensure the target peak is well-resolved from major impurities. The goal is to have a sharp, symmetrical peak with a reasonable retention time.

Protocol 3: Preparative Purification

Objective: To scale up the optimized analytical method to purify a larger quantity of the target compound.

Preparative HPLC System & Conditions:

ParameterRecommended SettingRationale
Column C18, 21.2 x 150 mm, 5 µmA common semi-preparative column dimension. The larger diameter allows for higher loading.
Mobile Phase Same as analyticalMaintaining the same mobile phase chemistry is crucial for a successful method transfer.
Flow Rate ~21.2 mL/minThe flow rate is scaled geometrically based on the cross-sectional area of the column: F_prep = F_anal * (d_prep² / d_anal²).
Injection Vol. 1-2 mL of ~10-20 mg/mLThe injection volume and concentration are significantly increased for preparative scale. A loading study should be performed to maximize throughput without sacrificing resolution.
Detection UV-Vis, set to λmaxMonitor at the optimal wavelength determined during analytical runs for maximum sensitivity.
Fraction Collector Triggered by UV signalAutomated collection of the eluting peak corresponding to the target compound.

Procedure:

  • Scale the analytical gradient to the preparative system, adjusting for the new flow rate and system delay volume.

  • Equilibrate the preparative column.

  • Perform a high-concentration injection of the crude sample.

  • Run the preparative gradient. The fraction collector should be programmed to collect the eluent when the UV signal for the target peak rises above a set threshold and stop when it returns to baseline.

Post-Purification Workflow

PostPurification Collected_Fractions Collected Fractions (in ACN/Water/TFA) QC_Analysis QC Analysis (Analytical HPLC) Collected_Fractions->QC_Analysis Pooling Pool Pure Fractions (>95% Purity) QC_Analysis->Pooling Select Fractions Evaporation Solvent Removal (Rotary Evaporator/ Lyophilizer) Pooling->Evaporation Final_Product Pure Compound Evaporation->Final_Product

Caption: Post-purification processing and quality control steps.

  • Purity Analysis: Reinject a small aliquot from each collected fraction onto the analytical HPLC system to confirm its purity.

  • Pooling: Combine the fractions that meet the desired purity specification (e.g., >98%).

  • Solvent Removal: Remove the mobile phase solvents using a rotary evaporator to eliminate the acetonitrile and most of the water. If TFA was used, it may form a salt with the aniline. Further processing, such as a mild basic wash followed by extraction or lyophilization, may be necessary to obtain the free base.

  • Final Characterization: Confirm the identity and purity of the final compound using analytical techniques such as NMR, LC-MS, and elemental analysis.

Troubleshooting and Expert Insights

  • Peak Tailing: If the target peak is broad or tails, ensure the mobile phase pH is sufficiently low (pH 2-3 with TFA or formic acid) to fully protonate the aniline nitrogen[4].

  • Poor Resolution: If the target compound co-elutes with an impurity, try altering the organic modifier (e.g., switch from acetonitrile to methanol). Methanol has different solvent selectivity and can alter the elution order of compounds.

  • Column Overload: In preparative runs, if peak fronting or broadening occurs, reduce the injection mass (concentration or volume). The capacity of the preparative column has been exceeded.

Conclusion

This application note provides a detailed and logically structured protocol for the HPLC purification of this compound. By employing a systematic approach to method development based on the physicochemical properties of the analyte, researchers can achieve high-purity material essential for downstream applications in drug discovery and chemical research. The principles and protocols outlined herein are broadly applicable to a wide range of similar heterocyclic small molecules.

References

  • PubChem. 2-Methyl-5-(1,3-thiazol-4-yl)aniline. National Center for Biotechnology Information. [Link]

  • ACS Omega. Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. American Chemical Society. [Link]

  • U.S. Environmental Protection Agency. Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. EPA. [Link]

  • Phenomenex. Normal-phase vs. Reversed-phase Chromatography. Phenomenex Inc. [Link]

  • ResearchGate. Reverse-phase HPLC Analysis and Purification of Small Molecules. ResearchGate. [Link]

  • Hawach Scientific. Normal Phase HPLC Column and Reverse Phase HPLC Column. Hawach Scientific. [Link]

  • ResearchGate. Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. ResearchGate. [Link]

  • ResearchGate. High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. ResearchGate. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. Phenomenex Inc. [Link]

  • PubMed Central. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. National Library of Medicine. [Link]

  • ResearchGate. Why is normal phase chromatography good for use on polar analytes?. ResearchGate. [Link]

  • LCGC. Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind?. LCGC. [Link]

  • ResearchGate. UV-Vis spectra of aniline in different mole fractions of acetonitrile.... ResearchGate. [Link]

  • Phenomenex. Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Phenomenex Inc. [Link]

  • PubMed Central. Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation. National Library of Medicine. [Link]

  • SIELC Technologies. HPLC Method for Analysis of Aniline on Primesep 100 Column. SIELC Technologies. [Link]

  • Research and Reviews. Synthesis and Characterization of Copolymers of 2- methyl aniline with aniline and 2-aminobenzoic acid Capacity. Open Access Journals. [Link]

  • Chemistry LibreTexts. 12.5: High-Performance Liquid Chromatography. Chemistry LibreTexts. [Link]

  • MDPI. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. MDPI. [Link]

Sources

Application Note MT-AN1: A Versatile Building Block for Advanced Materials

Author: BenchChem Technical Support Team. Date: February 2026

An initial review of the scientific literature reveals that while the thiazole-aniline scaffold is of great interest, the specific isomer 2-(2-Methyl-1,3-thiazol-4-yl)aniline is primarily documented as a key intermediate in the synthesis of kinase inhibitors for pharmaceutical applications. Direct, published applications in material science are not yet established.

However, the structural motifs within the molecule—a fluorescent-capable aromatic amine and a metal-coordinating thiazole ring—present a compelling case for its exploration in advanced materials. This document, therefore, serves as a Theoretical Application and Protocol Guide for researchers and material scientists. It extrapolates from established principles and the known properties of analogous compounds to propose and detail potential applications for this compound as a novel precursor in material science. The protocols described herein are designed as robust starting points for experimentation.

Compound: this compound Molecular Formula: C₁₀H₁₀N₂S Key Structural Features:

  • Aniline Moiety: A primary aromatic amine that serves as a versatile reactive handle for polymerization, derivatization, and as a potential electron-donating group in photophysical applications.

  • Thiazole Ring: A five-membered aromatic heterocycle containing sulfur and nitrogen. The nitrogen atom acts as a Lewis base, making it an excellent coordination site (ligand) for metal ions. The conjugated π-system contributes to the molecule's electronic and photophysical properties.

Potential Application in Electroluminescent Materials

Scientific Rationale

Derivatives of 2-phenylbenzothiazole, a structurally related class of compounds, are well-established as effective building blocks for luminescent materials used in chemical sensors and Organic Light-Emitting Diodes (OLEDs)[1]. The fluorescence often arises from processes like Excited-State Intramolecular Proton Transfer (ESIPT) or Aggregation-Induced Emission (AIE)[1]. The this compound core possesses a similar arrangement of a proton-donating amine group and a proton-accepting thiazole nitrogen, making it a candidate for ESIPT-based fluorescence. By coordinating this molecule as a ligand to a heavy metal center, such as Iridium(III), it is plausible to develop a highly efficient phosphorescent emitter suitable for PhOLED (Phosphorescent OLED) applications.

Experimental Workflow for Emitter Synthesis & Characterization

G cluster_synthesis Synthesis cluster_char Characterization cluster_device Device Fabrication A 1. Ligand Synthesis (this compound) B 2. Cyclometalation with IrCl3·nH2O A->B C 3. Ancillary Ligand Addition (e.g., ppy) B->C D 4. Purification (Column Chromatography) C->D E Photoluminescence Spectroscopy D->E F Cyclic Voltammetry (HOMO/LUMO Estimation) D->F G Thermal Analysis (TGA/DSC) D->G H Spin-Coating Emissive Layer G->H I Device Assembly (OLED Stack) H->I J Electroluminescence Testing I->J

Caption: Workflow for synthesis and testing of a hypothetical phosphorescent emitter.

Protocol: Synthesis of a Cyclometalated Iridium(III) Complex

Objective: To synthesize a heteroleptic phosphorescent Iridium(III) complex using this compound as the primary cyclometalating ligand.

Materials:

  • This compound (Ligand, L)

  • Iridium(III) chloride hydrate (IrCl₃·nH₂O)

  • 2-phenylpyridine (ppy, ancillary ligand)

  • 2-ethoxyethanol (solvent)

  • Dichloromethane (DCM), Hexane, Methanol

  • Silica gel for column chromatography

Procedure:

  • Synthesis of the Iridium Dimer [Ir(L)₂Cl]₂:

    • In a 100 mL round-bottom flask, combine this compound (2.2 mmol) and IrCl₃·nH₂O (1.0 mmol).

    • Add a 3:1 mixture of 2-ethoxyethanol and water (20 mL).

    • Fit the flask with a condenser and heat the mixture to 110°C under a nitrogen atmosphere for 18-24 hours.

    • Scientist's Note: The mixed solvent system and elevated temperature are crucial for facilitating the cyclometalation reaction, where an Ir-C bond forms with the aniline ring.

    • Cool the reaction to room temperature. A precipitate should form.

    • Filter the solid, wash thoroughly with methanol, then hexane, and dry under vacuum to yield the chloride-bridged iridium dimer.

  • Synthesis of the Final Complex [Ir(L)₂(ppy)]:

    • In a separate flask, suspend the iridium dimer (0.5 mmol) and 2-phenylpyridine (1.2 mmol) in 25 mL of 2-ethoxyethanol.

    • Rationale: The ancillary ligand (ppy) is added in slight excess to ensure complete reaction and displacement of the chloride bridge to form the final monomeric complex.

    • Heat the mixture to 120°C under nitrogen for 12 hours.

    • Cool the solution, remove the solvent under reduced pressure.

    • Purify the resulting solid residue using silica gel column chromatography with a DCM/hexane gradient to isolate the desired product.

Representative Performance Data (Hypothetical)
PropertyExpected ValueSignificance
Emission Peak (λₘₐₓ)~520-550 nmDetermines the color of the emitted light (Green)
Photoluminescence Quantum Yield (PLQY)> 80%Measures the efficiency of light emission
HOMO Level~ -5.4 eVAffects charge injection from the hole-transport layer
LUMO Level~ -2.9 eVAffects charge injection from the electron-transport layer

Potential Application as a Ligand for Metal-Organic Frameworks (MOFs)

Scientific Rationale

The construction of MOFs relies on the coordination of metal ions or clusters with organic ligands to form porous, crystalline structures[2][3][4]. Ligands containing multiple coordination sites, such as nitrogen heterocycles, are highly effective for this purpose[3][5]. This compound possesses two distinct nitrogen donor sites: the sp²-hybridized nitrogen of the thiazole ring and the sp²-hybridized amino group on the aniline ring. This bidentate character makes it a promising candidate for linking metal centers (e.g., Zn²⁺, Cu²⁺) into novel 2D or 3D frameworks with potential applications in gas storage or catalysis.

Experimental Workflow for MOF Synthesis and Analysis

G cluster_synthesis Solvothermal Synthesis cluster_char Structural & Property Analysis A 1. Combine Ligand & Metal Salt in DMF/EtOH B 2. Seal in Teflon-lined Autoclave A->B C 3. Heat at 100-140°C for 48-72h B->C D 4. Isolate & Wash Crystals C->D E Powder X-Ray Diffraction (PXRD) for Crystallinity D->E F Thermogravimetric Analysis (TGA) for Stability D->F G N₂ Sorption Analysis (BET Surface Area) D->G

Caption: General workflow for the solvothermal synthesis and characterization of a novel MOF.

Protocol: Solvothermal Synthesis of a Zn-based MOF

Objective: To synthesize a crystalline MOF using this compound and zinc nitrate.

Materials:

  • This compound (Ligand)

  • Zinc nitrate hexahydrate [Zn(NO₃)₂·6H₂O]

  • N,N-Dimethylformamide (DMF)

  • Ethanol (EtOH)

  • 20 mL Teflon-lined stainless-steel autoclave

Procedure:

  • Reactant Preparation:

    • In a 20 mL glass vial, dissolve 0.1 mmol (19.0 mg) of the ligand in 5 mL of DMF.

    • In a separate vial, dissolve 0.1 mmol (29.7 mg) of Zn(NO₃)₂·6H₂O in 5 mL of Ethanol.

    • Scientist's Note: Using a mixed solvent system like DMF/EtOH can help control the solubility of the reactants and the nucleation/growth rate of the MOF crystals, which is critical for obtaining high-quality single crystals.

  • Solvothermal Reaction:

    • Combine the two solutions in the Teflon liner of the autoclave.

    • Seal the autoclave tightly.

    • Place the autoclave in a programmable oven and heat to 120°C for 72 hours.

    • Allow the oven to cool slowly to room temperature over 24 hours.

  • Product Isolation:

    • Carefully open the autoclave and collect the crystals that have formed.

    • Wash the crystals by immersing them in fresh DMF (3 x 10 mL) to remove unreacted starting materials.

    • Perform a solvent exchange with a more volatile solvent like acetone.

    • Dry the crystals under a gentle stream of nitrogen.

Representative Characterization Data (Hypothetical)
Analysis TechniqueExpected ResultInterpretation
PXRDSharp peaks indicating a highly crystalline material.Confirms the formation of a periodic, ordered framework.
TGAStable up to ~300°C.Indicates the thermal stability of the MOF structure.
BET Surface Area400 - 900 m²/gQuantifies the porosity of the material.

Potential Application in Dye-Sensitized Solar Cells (DSSCs)

Scientific Rationale

Efficient organic sensitizers for DSSCs typically follow a Donor-π bridge-Acceptor (D-π-A) architecture[6][7]. This design facilitates intramolecular charge transfer (ICT) upon photoexcitation, which is essential for injecting an electron into the semiconductor (e.g., TiO₂) conduction band[8].

The this compound molecule can serve as the core of a novel D-π-A dye. The aniline group is a well-known electron donor. The thiazole ring can act as part of the π-bridge. To complete the structure, an electron-accepting and anchoring group, such as cyanoacrylic acid, must be chemically attached to the molecule. This modification would produce a metal-free organic dye with the potential for efficient light harvesting.

Protocol: Synthesis of a D-π-A Sensitizer and DSSC Fabrication

Objective: To synthesize a D-π-A dye from the title compound and evaluate its performance in a DSSC.

Part A: Synthesis of the Dye

  • Step 1: Bromination of the Aniline Ring:

    • React this compound with N-Bromosuccinimide (NBS) in a suitable solvent to install a bromine atom at the para-position of the aniline ring. This bromine will serve as a handle for subsequent cross-coupling.

  • Step 2: Formylation via Suzuki Coupling:

    • Perform a Suzuki cross-coupling reaction between the brominated intermediate and 4-formylphenylboronic acid.

    • Rationale: This step attaches the aldehyde group, which is the precursor to the final acceptor/anchor. A palladium catalyst (e.g., Pd(PPh₃)₄) is required.

  • Step 3: Knoevenagel Condensation:

    • Condense the resulting aldehyde with cyanoacetic acid in the presence of a base like piperidine.

    • This final step forms the cyanoacrylic acid moiety, which is both a strong electron acceptor and the group that anchors the dye to the TiO₂ surface. Purify the final dye by recrystallization or chromatography.

Part B: DSSC Device Fabrication & Testing

  • Photoanode Preparation: Prepare a TiO₂ paste and screen-print it onto FTO glass. Sinter at 450°C.

  • Dye Sensitization: Immerse the cooled TiO₂ electrode in a solution of the synthesized dye (0.3 mM in a 1:1 acetonitrile/tert-butanol solvent) for 12-18 hours.

  • Cell Assembly: Assemble the sensitized photoanode with a platinum-coated counter-electrode, separated by a thin spacer.

  • Electrolyte Injection: Introduce a standard iodide/triiodide (I⁻/I₃⁻) redox electrolyte into the cell via vacuum backfilling.

  • Performance Measurement: Test the completed cell under a solar simulator (AM 1.5G, 100 mW/cm²) to record its current-voltage (J-V) characteristics.

Representative Photovoltaic Data (Hypothetical)
ParameterSymbolExpected ValueSignificance
Open-Circuit VoltageVₒ꜀0.65 - 0.75 VPotential difference at zero current.
Short-Circuit Current DensityJₛ꜀10 - 14 mA/cm²Maximum current drawn from the cell.
Fill FactorFF0.60 - 0.70Measure of the "squareness" of the J-V curve.
Power Conversion Efficiencyη5 - 7 %Overall efficiency of converting light to electricity.

References

  • PubChem. (n.d.). 2-Methyl-5-(1,3-thiazol-4-yl)aniline. Retrieved from [Link]

  • ResearchGate. (2024). Thiazole derivatives: prospectives and biological applications. Retrieved from [Link]

  • MDPI. (2024). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Thiazolo[5,4-d]thiazole-based organic sensitizers with improved spectral properties for application in greenhouse-integrated dye-sensitized solar cells. Retrieved from [Link]

  • RSC Publishing. (n.d.). Two Ln-based metal–organic frameworks based on the 5-(1H-1,2,4-triazol-1-yl)-1,3-benzenedicarboxylic acid ligand: syntheses, structures, and photocatalytic properties. Retrieved from [Link]

  • ScienceDirect. (n.d.). Dye sensitized solar cells: Meta-analysis of effect sensitizer-type on photovoltaic efficiency. Retrieved from [Link]

  • PubMed Central. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

  • PubMed Central. (2020). Two Ln-based metal–organic frameworks based on the 5-(1H-1,2,4-triazol-1-yl)-1,3-benzenedicarboxylic acid ligand: syntheses, structures, and photocatalytic properties. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Organic Dyes for Application in Dye-Sensitized Solar Cells under Indoor Lighting Conditions. Retrieved from [Link]

  • MDPI. (n.d.). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. Retrieved from [Link]

  • Molecular Systems Design & Engineering. (n.d.). Monitoring the dependence of the photovoltaic properties of dye-sensitized solar cells from the structure of D–A–π–A-type sensitizers with a 9-(p-tolyl)-2,3,4,4a,9,9a-hexahydro-1H-1,4-methanocarbazole donor building block. Retrieved from [Link]

Sources

Application Note: In Vitro Characterization and Screening Protocols for 2-(2-Methyl-1,3-thiazol-4-yl)aniline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

The compound 2-(2-Methyl-1,3-thiazol-4-yl)aniline (and its structural isomers) represents a "privileged scaffold" in medicinal chemistry, particularly within Fragment-Based Drug Discovery (FBDD).[1][2] The thiazole-aniline motif is a critical structural element found in numerous FDA-approved kinase inhibitors, including Dasatinib (Src/Abl inhibitor) and Dabrafenib (BRAF inhibitor).

This Application Note provides a standardized in vitro workflow for researchers utilizing this scaffold as a starting block for lead optimization. Unlike fully optimized drugs, this fragment requires specific handling to assess its intrinsic solubility, non-specific cytotoxicity, and ligand efficiency before derivatization.

Key Physicochemical Properties
PropertyValue (Approx.)Relevance
Molecular Weight 190.27 g/mol Ideal for Fragment-Based Screening (<300 Da).[1][2]
cLogP ~2.3Moderately lipophilic; requires DMSO for stock.[2]
H-Bond Donors 1 (Aniline -NH2)Critical for "hinge binding" in kinases.[1][2][3]
H-Bond Acceptors 2 (Thiazole N, S)Interaction with catalytic residues (e.g., Lys/Glu).

Pre-Experimental Preparation: Solubility & Stock Management[2]

Core Directive: Anilines are prone to oxidation (browning) over time, and thiazoles can exhibit poor aqueous solubility. Proper stock management is the single most critical factor in ensuring reproducible IC50 or Kd data.[2]

Protocol A: Stock Solution Preparation

Objective: Create a stable 100 mM stock solution free of micro-precipitates.

  • Solvent Choice: Anhydrous Dimethyl Sulfoxide (DMSO), Grade ≥99.9%.

    • Rationale: Water content >0.1% in DMSO can accelerate aniline oxidation and cause freeze-thaw precipitation.[1][2]

  • Weighing: Weigh approximately 19.0 mg of the compound into a distinct, amber glass vial (avoid plastic if storing >1 week).

  • Dissolution: Add 1.0 mL of anhydrous DMSO. Vortex for 30 seconds.[2]

  • Visual Inspection: Hold against a light source. The solution should be clear and slightly yellow/amber.[2] If cloudy, sonicate at 40 kHz for 5 minutes.

  • Storage: Aliquot into 50 µL volumes in PCR tubes. Store at -20°C. Do not freeze-thaw more than 3 times.

Protocol B: Kinetic Solubility Profiling (The "Go/No-Go" Step)

Before cell assays, you must determine the compound's precipitation limit in culture media.

  • Prepare a 96-well clear plate.

  • Add 198 µL of PBS (pH 7.4) to each well.

  • Titrate the compound (from DMSO stock) to final concentrations of 100, 50, 25, 12.5, and 6.25 µM. (Final DMSO < 1%).

  • Incubate at 37°C for 2 hours (shaking).

  • Read Absorbance at 620 nm (turbidity).

    • Criterion: An OD620 > 0.05 above the blank indicates precipitation.[2]

    • Action: Do not run bioassays above this concentration limit.

Primary Screening: Differential Scanning Fluorimetry (DSF)

Context: As a fragment, this compound likely has low affinity (high µM to mM range) alone.[2] Standard IC50 assays may fail.[2] DSF (Thermal Shift) is the industry standard for validating fragment binding to a target protein (e.g., CDK2, Aurora A).

Experimental Workflow (DOT Visualization)

DSF_Workflow cluster_0 Preparation cluster_1 Reaction Assembly (PCR Plate) cluster_2 RT-PCR Execution Stock Compound Stock (100 mM DMSO) Mix Mix: Protein (2µM) + Compound (1 mM) + Dye (5x) Stock->Mix Protein Target Kinase (e.g., Aurora A) Protein->Mix Dye SYPRO Orange (5000x Stock) Dye->Mix Ramp Thermal Ramp 25°C -> 95°C (0.5°C/step) Mix->Ramp Read Detect Fluorescence (Unfolding) Ramp->Read Output Data Analysis: Calculate ΔTm Read->Output

Caption: Workflow for validating scaffold binding via thermal stabilization of the target protein.

Detailed Protocol
  • Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl.

  • Protein Prep: Dilute recombinant kinase (e.g., Aurora A) to 4 µM in buffer.

  • Compound Prep: Dilute compound stock to 2 mM in buffer (4% DMSO).

  • Plate Setup (384-well PCR plate):

    • 5 µL Protein solution (Final: 2 µM).[2]

    • 5 µL Compound solution (Final: 1 mM).

    • Note: High concentration (1 mM) is required for fragments.

    • Control: 5 µL Protein + 5 µL Buffer (with 4% DMSO).

  • Dye: Add SYPRO Orange (diluted to 10x) to all wells.

  • Run: Use a qPCR machine (e.g., QuantStudio). Ramp 25°C to 95°C.[2]

  • Analysis: Calculate the Melting Temperature (

    
    ).
    
    • Positive Hit:

      
       compared to DMSO control.[2] This confirms the scaffold binds and stabilizes the kinase ATP pocket.
      

Secondary Assay: Cytotoxicity Profiling (MTT)

Context: Before modifying the scaffold, you must establish its "Background Toxicity." If the naked scaffold kills cells at < 10 µM, it is likely a "PAINS" (Pan-Assay Interference Compound) or a non-specific toxin, making it unsuitable for drug development.

Protocol
  • Cell Line: HepG2 (Liver model) or HCT-116 (Cancer model).[2][4]

  • Seeding: 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment:

    • Prepare serial dilutions of the compound in media (0.1 µM to 100 µM).

    • Ensure DMSO is constant (0.5%) across all wells.

    • Positive Control: Staurosporine (1 µM).

    • Negative Control: 0.5% DMSO Media.

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize crystals with DMSO. Read OD570.

  • Interpretation:

    • Ideal Scaffold Profile: IC50 > 50 µM.[2][5] (Indicates low intrinsic toxicity, allowing room for potency optimization).

Mechanism of Action: The Hinge Binding Hypothesis

The utility of this compound lies in its ability to mimic the adenine ring of ATP.[1][2] The diagram below illustrates the hypothetical binding mode validated in similar structures (e.g., Dasatinib).

Binding_Mode cluster_kinase Kinase Hinge Region Compound Thiazole-Aniline Scaffold Backbone_CO Hinge Backbone (C=O Acceptor) Compound->Backbone_CO Aniline NH2 Gatekeeper Gatekeeper Residue (Steric Check) Compound->Gatekeeper Steric Clash? (Check Methyl Group) Backbone_NH Hinge Backbone (NH Donor) Backbone_NH->Compound Thiazole N

Caption: Predicted ATP-competitive binding mode. The aniline amine acts as a donor, while the thiazole nitrogen acts as an acceptor.

References

  • Lozynskyi, A. V., et al. (2022). "Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones." ResearchGate.[2]

  • Charris, J., et al. (2024). "Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents."[2][5][6] MDPI Molecules.

  • BenchChem Technical Guides. (2025). "Solubility of 2-Methyl-4-(1,3-oxazol-2-yl)aniline and related scaffolds." BenchChem.[2][7]

  • PubChem Compound Summary. (2021). "2-Methyl-5-(1,3-thiazol-4-yl)aniline."[2][8] National Library of Medicine.[2]

  • Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity."[2] Journal of Medicinal Chemistry. (Foundational text on Thiazole-Aniline kinase inhibitors).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Methyl-1,3-thiazol-4-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(2-Methyl-1,3-thiazol-4-yl)aniline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important scaffold. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you improve your synthesis yield and purity. Our approach is grounded in mechanistic understanding and practical, field-proven experience.

Introduction to the Synthesis

The primary and most reliable method for constructing the this compound core is the Hantzsch Thiazole Synthesis . This classic condensation reaction involves the cyclization of an α-haloketone with a thioamide. For our target molecule, the key starting materials are a 4-amino-substituted α-haloacetophenone and thioacetamide. The presence of the aniline functional group introduces specific challenges that require careful control of reaction conditions to prevent side reactions and maximize yield.

This guide will walk you through a robust synthetic strategy, address common pitfalls, and provide clear, actionable solutions.

Part 1: Core Synthetic Strategy & Mechanism

The synthesis proceeds via the reaction of 2-bromo-1-(4-aminophenyl)ethanone with thioacetamide . The aniline's amino group is a potential nucleophile that could compete with the thioamide's sulfur atom. However, under the right conditions, the significantly higher nucleophilicity of the sulfur atom in the thioamide drives the desired initial reaction.

Reaction Mechanism: Hantzsch Thiazole Synthesis

The reaction follows a well-established multi-step pathway:

  • Nucleophilic Attack (S N 2 Reaction): The sulfur atom of thioacetamide, being a soft and highly effective nucleophile, attacks the electrophilic carbon of the α-haloketone. This displaces the bromide ion to form an intermediate S-alkylated thioimidate salt.[1]

  • Cyclization: An intramolecular cyclization occurs where the nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone. This step forms a five-membered heterocyclic intermediate, a hydroxythiazoline.

  • Dehydration: The hydroxythiazoline intermediate is unstable and readily undergoes acid- or base-catalyzed dehydration to form the stable, aromatic thiazole ring.

Hantzsch_Mechanism Thioacetamide Thioacetamide Intermediate1 S-alkylated thioimidate salt Thioacetamide->Intermediate1 Nucleophilic Attack (SN2) AlphaHaloKetone 2-bromo-1-(4-aminophenyl)ethanone AlphaHaloKetone->Intermediate1 Intermediate2 Hydroxythiazoline intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product This compound Intermediate2->Product Dehydration

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Part 2: Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most likely causes?

A1: Low yield in Hantzsch thiazole synthesis is a common problem that can often be traced back to several key factors:

  • Purity of Starting Materials: The α-haloketone, 2-bromo-1-(4-aminophenyl)ethanone, can be unstable. Ensure it is freshly prepared or purified before use. The starting 4-aminoacetophenone should also be of high purity.

  • Reaction Conditions: Temperature, solvent, and reaction time are critical. Overheating can lead to decomposition and the formation of tar-like side products. Insufficient heating may result in an incomplete reaction.

  • Competing Side Reactions: The aniline amino group can potentially react with the α-haloketone. While the thioamide is more nucleophilic, suboptimal conditions can promote this side reaction.

  • Work-up and Purification: The product is an amine and can be sensitive. Improper pH during work-up can lead to loss of product. Purification by column chromatography needs to be optimized to prevent streaking and ensure good separation.

Q2: I am observing multiple spots on my TLC plate that are difficult to separate. What could these be?

A2: The presence of multiple spots indicates the formation of side products. Common possibilities include:

  • Unreacted Starting Materials: If the reaction has not gone to completion, you will see spots corresponding to 2-bromo-1-(4-aminophenyl)ethanone and potentially thioacetamide.

  • Dimerization/Polymerization: The aniline moiety can be susceptible to oxidative dimerization, especially if the reaction is exposed to air for extended periods at high temperatures. The α-haloketone can also self-condense.

  • Isomeric Byproducts: Under strongly acidic conditions, the reaction can sometimes yield a small amount of the isomeric 3-substituted 2-imino-2,3-dihydrothiazole.[2]

  • Reaction with the Aniline Group: A portion of the α-haloketone may have reacted with the aniline nitrogen of another molecule, leading to N-alkylation byproducts.

Q3: Is it necessary to protect the aniline's amino group before the Hantzsch synthesis?

A3: While not always strictly necessary, protecting the amino group (e.g., as an acetyl or Boc derivative) can significantly improve the yield and simplify purification by preventing side reactions at the aniline nitrogen. The protecting group can then be removed in a subsequent step. However, this adds steps to the overall synthesis. A direct synthesis without protection is feasible with careful optimization of reaction conditions, such as maintaining a slightly acidic pH to protonate the aniline, reducing its nucleophilicity.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product CheckPurity Verify Purity of Starting Materials (NMR, mp) Start->CheckPurity CheckConditions Review Reaction Conditions (Temp, Time, Solvent) Start->CheckConditions AnalyzeByproducts Analyze Byproducts (TLC, LC-MS) Start->AnalyzeByproducts PurifySM Purify/Resynthesize Starting Materials CheckPurity->PurifySM OptimizeTemp Optimize Temperature and Time CheckConditions->OptimizeTemp ChangeSolvent Screen Different Solvents (Ethanol, DMF, Acetonitrile) CheckConditions->ChangeSolvent UseCatalyst Consider a Catalyst (e.g., PTSA) CheckConditions->UseCatalyst ProtectingGroup Use a Protecting Group Strategy for Aniline AnalyzeByproducts->ProtectingGroup OptimizeWorkup Optimize Work-up and Purification (pH control, column conditions) AnalyzeByproducts->OptimizeWorkup End Improved Yield and Purity PurifySM->End OptimizeTemp->End ChangeSolvent->End UseCatalyst->End ProtectingGroup->End OptimizeWorkup->End

Caption: A logical workflow for troubleshooting synthesis issues.

Part 3: Optimized Experimental Protocols & Data

Protocol 1: Direct Synthesis of this compound

This protocol is optimized for a direct, one-pot synthesis without the use of a protecting group.

Materials:

  • 2-Bromo-1-(4-aminophenyl)ethanone (1.0 eq)

  • Thioacetamide (1.2 eq)

  • Ethanol (as solvent)

  • p-Toluenesulfonic acid (PTSA) (0.1 eq, optional catalyst)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-1-(4-aminophenyl)ethanone in ethanol (approximately 10 mL per gram of the ketone).

  • Addition of Reagents: Add thioacetamide to the solution. If using a catalyst, add p-toluenesulfonic acid at this stage.

  • Reaction: Heat the mixture to reflux (around 78 °C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (e.g., 30:70).

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Neutralize the reaction mixture carefully with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.

Data Presentation: Impact of Reaction Conditions on Yield

The following table summarizes expected yields under various conditions, based on literature for analogous syntheses.[3][4][5]

EntrySolventCatalystTemperature (°C)Time (h)Approx. Yield (%)
1EthanolNone78455-65
2EthanolPTSA (0.1 eq)78270-80
3DMFNone100260-70
4AcetonitrileNone82365-75
5EthanolMicrowave (100W)1000.2580-90

References

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]

  • Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132. [Link]

  • Ayati, A., Emami, S., Asadipour, A., Shafiei, M., & Foroumadi, A. (2015). Recent applications of Hantzsch reaction in the synthesis of different heterocyclic compounds. European Journal of Medicinal Chemistry, 97, 743-774.
  • El-Sayed, M. A. A., Abdel-Aziz, A. A.-M., & Abdel-Hafez, A. A.-M. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(5), 757. [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved January 27, 2026, from [Link]

  • Wikipedia. (2023). Hantzsch pyridine synthesis. Retrieved January 27, 2026, from [Link]

  • Chem LibreTexts. (2020). Hantzsch Thiazole Synthesis. Retrieved January 27, 2026, from [Link]

  • Asif, M. (2021). A review on synthesis of aminoacetanilides. Journal of Integrated Science and Technology, 4(2), 111-120.
  • Khanal, H., & Parajuli, N. (2014). Conventional methods of synthesis of novel amino phenyl thiazole and their antibacterial and local anesthetics screening. International Journal of Pharmacy and Technology, 6(2), 6696-6705.
  • Sahu, J. K., Ganguly, S., & Kaushik, A. (2013). Thiazole: A versatile standalone moiety contributing to the development of various drugs and biologically active agents. Molecules, 18(12), 15287-15337.
  • Singh, P., & Kumar, A. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. Journal of Chemical Sciences, 134(4), 1-9.
  • Sharma, V., Kumar, P., & Pathak, D. (2010). A review on Hantzsch reaction: an approach to dihydropyridines. International Journal of Pharmaceutical Sciences and Research, 1(9), 1-13.
  • de Souza, M. V. N. (2019). Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. PLoS ONE, 14(12), e0226492.
  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2014). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. Medicinal Chemistry Research, 23(10), 4387-4394.
  • Ali, M. A., Ismail, R., & Choon, T. S. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 1-14.
  • Al-Ghorbani, M., & El-Gazzar, A. B. A. (2017).
  • Sharma, A., & Kumar, V. (2018). The Hantzsch Thiazole Synthesis: A Review. Mini-Reviews in Organic Chemistry, 15(4), 275-290.
  • CN101560195A - Preparation method of 4-methyl-5-(2-hydroxyethyl)-thiazole. (2009).
  • Kappe, C. O. (2000). Learning from the Hantzsch synthesis.
  • Sausins, A., & Duburs, G. (1988). Recent advances in Hantzsch 1,4-dihydropyridines. Heterocycles, 27(1), 291-314.
  • Asap, C. H. E. M. H. E. L. P. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Chhabra, N., & Sharma, S. (2012). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. Journal of medicinal chemistry, 55(21), 9479-9494.

Sources

Common side products in aminothiazole synthesis reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Aminothiazole Synthesis Subject: Troubleshooting Impurity Profiles in Hantzsch Condensation Ticket ID: #ATS-2024-HZ Status: Open for Consultation[1]

Core Directive: The Mechanistic Landscape

Welcome to the Aminothiazole Technical Support Hub. You are likely here because your Hantzsch synthesis—the reaction between an


-haloketone and thiourea—did not yield the pristine white solid promised by the literature. Instead, you may be facing a gummy residue, an inexplicable isomer, or a recovered starting material.

To troubleshoot effectively, we must move beyond "following the recipe" and understand the kinetic vs. thermodynamic competition occurring in your flask. The reaction proceeds in two distinct phases:[1][2][3]

  • S-Alkylation (Fast/Kinetic): The sulfur of the thiourea attacks the

    
    -carbon of the haloketone.[1] This is a nucleophilic substitution (
    
    
    
    ).[1]
  • Cyclization/Dehydration (Slow/Thermodynamic): The nitrogen attacks the carbonyl carbon, followed by the loss of water to aromatize the ring.[1]

The Failure Mode: Most side products arise because the second step (cyclization) fails to occur, or because the thiourea acts as a reductant rather than a nucleophile.[1]

Visualizing the Pathway & Failure Points

The following diagram maps the standard reaction against the three most common deviation pathways.

HantzschPathways Start α-Haloketone + Thiourea Inter S-Alkylated Intermediate (Linear Thioimidate) Start->Inter SN2 Attack (Fast) Dehalo Dehalogenated Ketone (Reduction Product) Start->Dehalo Electron Transfer (Thiourea as Reductant) Dimer Disulfides/Polymers (Oxidative Coupling) Start->Dimer Oxidation (Air/High Temp) Product 2-Aminothiazole (Target) Inter->Product Cyclization (-H2O) Isomer 2-Imino-2,3-dihydrothiazole (Regioisomer) Inter->Isomer N-Attack at wrong site (pH dependent)

Figure 1: Mechanistic bifurcation points in Hantzsch synthesis. Green indicates success; Red/Yellow/Grey indicate specific failure modes.

Troubleshooting Matrix (Q&A)

This section addresses specific observations from your LC-MS or NMR data.

Issue 1: The "Linear Trap"

User Question: I see a major peak in my LC-MS that corresponds to [M+18] relative to the expected product, or [M_reagents - HBr]. The NMR shows a ketone carbonyl signal.[1] Why didn't it cyclize?

Technical Diagnosis: You have isolated the S-alkylated intermediate (an


-thioketo-imine).[1] The first step (

) worked, but the ring closure stalled.
  • Root Cause:

    • Steric Hindrance: If your

      
      -haloketone has bulky groups (e.g., tert-butyl) near the carbonyl, the nitrogen cannot attack the carbonyl carbon to close the ring.[1]
      
    • Low Temperature: The cyclization is the endothermic step.[1] Room temperature is often insufficient for hindered substrates.[1]

    • Acid Scavenging: The reaction generates HBr/HCl.[1] While acid catalyzes dehydration, too much acid protonates the nitrogen, rendering it non-nucleophilic.

Corrective Protocol:

  • Increase Heat: Reflux in ethanol or use microwave irradiation (

    
    C for 10-20 mins).
    
  • Buffer the System: Add a weak base like sodium acetate (NaOAc) or triethylamine (TEA) to neutralize excess acid, keeping the nitrogen available for attack [1].[1]

Issue 2: The "Phantom" Ketone (Dehalogenation)

User Question: My product mass is missing. I mostly recovered the parent ketone (non-halogenated).[1] Did the halogen fall off?

Technical Diagnosis: Yes. You are seeing reductive dehalogenation .[1][4] Thiourea is not just a nucleophile; it is also a mild reducing agent.[1]

  • Mechanism: Instead of attacking the carbon, the thiourea transfers an electron to the halogen, forming a radical anion which eventually abstracts a proton to regenerate the parent ketone.

  • Trigger: This dominates when the

    
     attack is blocked (sterics) or when the reaction is heated too aggressively before the substitution occurs.[1]
    

Corrective Protocol:

  • Switch Solvents: Move from polar protic (EtOH) to aprotic solvents (Acetone or DMF) to favor the

    
     mechanism.[1]
    
  • Lower Initial Temp: Add the thiourea at

    
    C to favor the kinetic substitution over the redox pathway, then warm up for cyclization [2].
    
Issue 3: The Regioisomer (Imino vs. Amino)

User Question: I used an N-substituted thiourea (e.g., N-methylthiourea). I have two spots on TLC. One is my product, what is the other?

Technical Diagnosis: You have a mixture of the 2-aminothiazole (target) and the 2-imino-2,3-dihydrothiazole .[1][5]

  • The Science: Monosubstituted thioureas have two nucleophilic nitrogens.[1]

    • Path A (Target): The unsubstituted

      
       attacks the ketone.[1]
      
    • Path B (Impurity): The substituted

      
       attacks the ketone.[1]
      
  • Control Factor: This is heavily pH-dependent.[1]

Corrective Protocol:

  • Steric Control: Use N-aryl thioureas rather than N-alkyl if possible; sterics favor the unsubstituted nitrogen attacking.[1]

  • Solvent Acidity: Running the reaction in strongly acidic media (e.g., pure acetic acid) often favors the thermodynamic amino product over the imino form [3].[1]

Validated Experimental Protocols

Standard Operating Procedure (SOP): Hantzsch Synthesis

Optimized to minimize the "Linear Trap" and "Dimerization".[1]

Reagents:

  • 
    -Bromoketone (1.0 equiv)[1]
    
  • Thiourea (1.1 equiv) — Slight excess prevents unreacted bromide.[1]

  • Ethanol (Absolute) or DMF (for difficult substrates).[1]

Step-by-Step:

  • Dissolution: Dissolve

    
    -bromoketone in Ethanol (5 mL per mmol).
    
  • Addition: Add thiourea solid in one portion at room temperature.

    • Checkpoint: If the solution turns yellow/orange immediately, check for free bromine (bad starting material).

  • Reaction: Heat to reflux (

    
    C) for 2–4 hours.
    
    • Validation: Monitor TLC.[1][5][6] The starting material (high

      
      ) should disappear.[1] The intermediate (mid 
      
      
      
      ) should convert to a baseline spot (salt form).[1]
  • Workup (Crucial for Purity):

    • Cool to room temperature.[1][2][6] The product usually precipitates as the hydrobromide salt (HBr).[1]

    • Filtration: Filter the solid.[1][6] This removes non-basic impurities (like dehalogenated ketones).[1]

    • Free Basing: Suspend the salt in water and adjust pH to ~9-10 with Ammonium Hydroxide (

      
      ).[1] The free base aminothiazole will precipitate.[1]
      
    • Final Filtration: Collect the free base.

Impurity Data Table
Impurity TypeLC-MS SignatureNMR CharacteristicPrevention Strategy
S-Alkylated Intermediate M+18 (vs product)Ketone C=O signal (~190 ppm in

)
Increase heat/time; Add NaOAc.
Dehalogenated Ketone M - (Halogen-H)Loss of CH-Br signal; Appearance of CH2Lower initial temp; Use Acetone.[1]
Disulfide Dimer 2M - 2Broad peaks; Mass = 2x Thiourea - 2HDegas solvents; Use fresh thiourea.
2-Imino Isomer Same Mass (Isomer)Shift in N-H proton; NOE diff.[1]Use acidic conditions (AcOH).[1]

References

  • Hantzsch Thiazole Synthesis Mechanism & Conditions Source: Organic Chemistry Portal.[1] URL:[Link]1]

  • Thiourea-Mediated Halogenation and Side Reactions Title: Thiourea-Mediated Halogenation of Alcohols (Discusses redox properties of thiourea).[1] Source: J. Org.[1][3][7][8][9] Chem. 2020, 85, 12901-12911.[3] URL:[Link]1]

  • Polymer-Supported Approaches & Yield Optimization Title: Synthesis of aminothiazoles: polymer-supported approaches.[1][10] Source: RSC Advances, 2017, 7, 23765-23778.[10] URL:[Link]1][10]

Sources

Technical Support Center: Purification of 2-(2-Methyl-1,3-thiazol-4-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(2-Methyl-1,3-thiazol-4-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this heterocyclic amine. Drawing from established principles in purification science and extensive experience with analogous molecular structures, this document provides in-depth troubleshooting guides and frequently asked questions to ensure you achieve the highest possible purity in your preparations.

Understanding the Molecule: Key Physicochemical Properties

This compound is a moderately polar molecule featuring a basic aniline moiety and a thiazole ring. These structural elements govern its solubility and chromatographic behavior. The aniline nitrogen (pKa of the anilinium ion is ~4.6) and the thiazole nitrogen are basic and can interact with acidic stationary phases like silica gel, potentially leading to purification challenges.

PropertyValue/InformationSource
Molecular FormulaC₁₀H₁₀N₂S[1]
Molecular Weight190.26 g/mol [1]
AppearanceExpected to be a solid at room temperatureGeneral knowledge
SolubilitySoluble in many organic solvents like alcohols, ethyl acetate, and dichloromethane. Limited solubility in non-polar solvents like hexanes and water.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile largely depends on the synthetic route. Assuming a Hantzsch thiazole synthesis, which is a common method for this class of compounds, you can anticipate the following:[3]

  • Unreacted Starting Materials: Such as the corresponding α-haloketone and the thioamide derivative.

  • Isomeric Byproducts: The formation of the regioisomeric 2-imino-2,3-dihydrothiazole can occur, particularly under acidic reaction conditions.[4][5]

  • Over-alkylation or Side-products: Depending on the specific reagents and conditions used.

  • Residual Solvents and Reagents: From the reaction and initial work-up.

Q2: My purified compound is an oil, but I expect a solid. What should I do?

A2: Oiling out is a common issue and can be caused by several factors:

  • Residual Solvent: Trace amounts of solvent can prevent crystallization. Try removing the solvent under high vacuum for an extended period, possibly with gentle heating.

  • Impurities: Even small amounts of impurities can disrupt the crystal lattice formation. The product may require further purification.

  • Metastable Form: The compound may exist in a lower-melting polymorphic form or as a supercooled liquid. Try scratching the inside of the flask with a glass rod or adding a seed crystal if available to induce crystallization.

Q3: Why is my compound streaking or tailing on the silica gel column?

A3: This is a classic sign of strong interaction between your basic compound and the acidic silica gel.[6] The lone pair on the aniline and thiazole nitrogens can interact with the acidic silanol groups on the silica surface, leading to poor separation and band tailing. To mitigate this, you can:

  • Use a Modified Eluent: Add a small amount of a basic modifier to your eluent system, such as 0.5-1% triethylamine or ammonia in methanol. This will neutralize the acidic sites on the silica gel.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a polymer-based support.

Q4: Can I use recrystallization for the final purification?

A4: Yes, recrystallization is an excellent technique for the final purification of solid compounds. The key is to find a suitable solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[7]

Troubleshooting Guide: From Crude to Pure

This section provides a more in-depth, problem-oriented approach to common purification challenges.

Problem 1: Difficulty in Separating the Product from a Co-eluting Impurity via Column Chromatography.

Causality: The impurity may have a very similar polarity to your desired product, making separation on standard silica gel challenging.

Troubleshooting Workflow:

start Co-eluting Impurity Observed step1 Optimize Eluent System start->step1 step2 Change Stationary Phase step1->step2 If separation is still poor end Pure Compound step1->end Successful Separation step3 Consider Derivatization step2->step3 If still unsuccessful step2->end Successful Separation step4 Use Preparative HPLC step3->step4 For very difficult separations step3->end Successful Separation step4->end

Caption: Decision tree for resolving co-eluting impurities.

Detailed Steps:

  • Optimize Eluent System:

    • Systematically vary the polarity: If using a hexane/ethyl acetate system, try a gradient elution.

    • Introduce a different solvent: Replace one of the solvents to alter the selectivity. For example, try dichloromethane/methanol or toluene/acetone systems.

  • Change Stationary Phase:

    • Alumina: If your compound is basic, basic or neutral alumina can be a good alternative to silica gel.

    • Reverse-Phase Silica (C18): If the impurity has a different hydrophobicity, reverse-phase chromatography using a solvent system like water/acetonitrile or water/methanol can be very effective.

  • Consider Derivatization:

    • This is a more advanced technique. You could temporarily protect the aniline group (e.g., as an acetamide), which will significantly change its polarity. After purification, the protecting group can be removed.

  • Preparative HPLC:

    • For high-purity requirements and difficult separations, preparative HPLC offers much higher resolution than standard column chromatography.[8][9]

Problem 2: Poor Recovery from Recrystallization.

Causality: This can be due to the choice of a suboptimal solvent, using too much solvent, or premature crystallization.

Troubleshooting Protocol:

Step-by-Step Methodology for Recrystallization Solvent Screening:

  • Initial Solubility Tests:

    • Place a small amount of your crude product (10-20 mg) into several test tubes.

    • To each tube, add a different solvent dropwise at room temperature. Good candidate solvents will show poor solubility at room temperature. Solvents to test include ethanol, methanol, isopropanol, ethyl acetate, acetone, toluene, and mixtures like hexane/ethyl acetate.

  • Heating and Cooling:

    • Heat the test tubes containing the undissolved solid. A good solvent will fully dissolve the compound upon heating.

    • Allow the clear solutions to cool slowly to room temperature, and then in an ice bath. The ideal solvent will result in the formation of a significant amount of crystalline solid.

  • Perform the Bulk Recrystallization:

    • Dissolve the crude compound in a minimal amount of the chosen hot solvent.

    • Allow the solution to cool slowly. Rapid cooling can trap impurities.

    • If no crystals form, try scratching the inner wall of the flask or adding a seed crystal.

    • If the compound "oils out," try using a more polar solvent or a solvent mixture.

Recrystallization Solvent Selection Guide:

Solvent/SystemPolarityComments
Ethanol/WaterHighGood for moderately polar compounds. Dissolve in hot ethanol and add water dropwise until cloudy, then reheat to clarify and cool.
Hexane/Ethyl AcetateLow to MediumA versatile system. Dissolve in a minimum of hot ethyl acetate and add hexanes as the anti-solvent.
TolueneLowGood for aromatic compounds.
IsopropanolMediumOften a good single solvent for recrystallization.

Experimental Protocols

Protocol 1: Optimized Flash Column Chromatography

Objective: To purify crude this compound, removing both more and less polar impurities.

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Crude this compound

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Triethylamine

  • TLC plates (silica gel 60 F₂₅₄)

Methodology:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial eluent (e.g., 95:5 Hexane:Ethyl Acetate).

  • Column Packing: Pour the slurry into the column and allow it to pack under a positive pressure of air or nitrogen.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this powder to the top of the packed column.

  • Elution:

    • Start with a low polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate with 0.5% Triethylamine).

    • Gradually increase the polarity of the eluent (e.g., to 80:20, then 60:40 Hexane:Ethyl Acetate, always with 0.5% Triethylamine).

    • Collect fractions and monitor by TLC.

  • Fraction Analysis:

    • Spot the collected fractions on a TLC plate.

    • Develop the plate in an appropriate solvent system (e.g., 70:30 Hexane:Ethyl Acetate).

    • Visualize the spots under UV light (254 nm).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Workflow Diagram:

A Prepare Silica Slurry & Pack Column B Dry Load Crude Product A->B C Elute with Gradient (Hexane/EtOAc + 0.5% TEA) B->C D Collect Fractions C->D E Analyze Fractions by TLC D->E F Combine Pure Fractions E->F G Evaporate Solvent F->G H Obtain Pure Product G->H

Caption: Workflow for flash column chromatography purification.

Protocol 2: Recrystallization from a Two-Solvent System

Objective: To obtain highly pure crystalline this compound.

Materials:

  • Partially purified this compound

  • Toluene

  • Heptane or Hexane

Methodology:

  • Dissolution: Place the compound in a clean Erlenmeyer flask. Add a minimal amount of hot toluene to completely dissolve the solid.

  • Anti-Solvent Addition: While the solution is still warm, slowly add heptane or hexane dropwise with swirling until the solution becomes faintly turbid.

  • Clarification: Add a few drops of hot toluene to make the solution clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

  • Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold heptane or hexane to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

References

  • BenchChem. (2025). Synthesis of 2-Methyl-4-(1,3-oxazol-2-yl)aniline.
  • Smolecule. (n.d.). 4-[(2-Ethyl-1,3-thiazol-4-yl)methyl]aniline.
  • JoVE. (2024). Silica Gel Column Chromatography: Overview.
  • Chemistry LibreTexts. (2024). 24.S: Amines and Heterocycles (Summary).
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis.
  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1436.
  • BenchChem. (2025). Troubleshooting Guide for the Synthesis of Heterocyclic Compounds. BenchChem Technical Support.
  • National Institutes of Health. (2014). 2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease. Journal of Medicinal Chemistry, 57(10), 4344–4359.
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • ResearchGate. (2018). How can i isolate polar basic compound with silica gel column chromatography?.
  • National Institutes of Health. (2022). Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors. International Journal of Molecular Sciences, 23(8), 4235.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
  • PubMed. (1995). An efficient and convenient method for the purification of mutagenic heterocyclic amines in heated meat products. Food Chemistry and Toxicology, 33(10), 837-843.
  • BenchChem. (2025). Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers. BenchChem Technical Support.
  • Unknown. (n.d.).
  • uHPLCs. (n.d.). The little secrets of silica gel in liquid chromatography columns.
  • Google Patents. (n.d.).
  • ResearchGate. (2025).
  • Royal Society of Chemistry. (2021). Metal incorporated aminothiazole-derived compounds: synthesis, density function theory analysis, in vitro antibacterial and antioxidant evaluation. RSC Advances, 11(50), 31639-31653.
  • Der Pharma Chemica. (n.d.).
  • ResearchGate. (n.d.). 1 H-NMR spectrum of N-(2-phenyl-thiazole-4-yl-methyl)-N-methyl pyperidinium chloride.
  • MDPI. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules, 29(2), 483.
  • RSC Publishing. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Advances, 7(38), 23528-23548.
  • YouTube. (2022).
  • Wikipedia. (n.d.). 2-Aminothiazole.
  • Semantic Scholar. (2021).
  • CommonOrganicChemistry.com. (n.d.). Running a Silica Gel Column.
  • ResearchGate. (2025). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Request PDF.
  • NC State University Libraries. (n.d.). Chapter 24 – Amines and Heterocycles Solutions to Problems.
  • Supplementary Information. (n.d.).
  • International Journal of Pharmaceutical Sciences and Research. (2010).
  • Chemistry LibreTexts. (2023). B. Column Chromatography.
  • Guidechem. (n.d.). 4-(2-METHYL-1,3-THIAZOL-4-YL)ANILINE 25021-49-2 wiki.
  • BenchChem. (2025). Common side reactions in the Hantzsch synthesis of 5-aminothiazoles. BenchChem Technical Support.
  • PubMed Central. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. Molecules, 27(24), 8893.
  • ChemicalBook. (n.d.). 2-(METHYLTHIO)ANILINE(2987-53-3) 13C NMR spectrum.
  • Journal of the Chemical Society, Perkin Transactions 1. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. 639-643.
  • Supporting Information. (n.d.).

Sources

Technical Support Center: Optimizing Thiazole Ring Closure Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for thiazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of thiazole ring closure reactions. The thiazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous approved drugs and biologically active compounds.[1][2] However, its synthesis is not always straightforward. This document provides in-depth, field-proven insights into troubleshooting common issues, optimizing reaction conditions, and selecting the appropriate synthetic strategy.

Section 1: Foundational Knowledge: Key Thiazole Synthesis Routes

A successful optimization strategy begins with a solid understanding of the primary reaction mechanisms. Three classical methods form the basis for most thiazole syntheses performed today: the Hantzsch, Robinson-Gabriel, and Cook-Heilbron syntheses.

  • Hantzsch Thiazole Synthesis: This is arguably the most common and versatile method. It involves the condensation reaction between an α-halocarbonyl compound (e.g., α-haloketone or α-haloaldehyde) and a thioamide or thiourea.[3] The reaction is robust but can be sensitive to the stability of the α-halocarbonyl reactant and the nucleophilicity of the thioamide. Modern variations often employ microwave irradiation to accelerate the reaction and improve yields.[4]

  • Robinson-Gabriel Synthesis (and Gabriel Synthesis): This pathway involves the cyclization and dehydration of an α-acylaminoketone, typically using a strong dehydrating/thionating agent like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[2][5] This method is particularly useful for synthesizing 2,5-disubstituted thiazoles.[2] The primary challenge lies in the often harsh reaction conditions required.[2]

  • Cook-Heilbron Synthesis: This method is the go-to for producing 5-aminothiazoles. It proceeds by reacting an α-aminonitrile with a sulfur-containing reagent such as carbon disulfide (CS₂), isothiocyanates, or dithioacids under mild conditions.[1][6]

Section 2: Troubleshooting Guide for Thiazole Synthesis

This section addresses specific experimental issues in a question-and-answer format.

Q1: My Hantzsch reaction yield is consistently low. What are the common causes and how can I improve it?

Low yield in a Hantzsch synthesis is a frequent issue stemming from several factors related to reactants, conditions, and competing side reactions.

Causality Analysis & Troubleshooting Workflow

The Hantzsch reaction proceeds via two key steps: (1) S-alkylation of the thioamide by the α-haloketone to form an intermediate, and (2) subsequent intramolecular cyclization and dehydration to form the aromatic thiazole ring. A failure at either step will cripple the yield.

Hantzsch_Troubleshooting Start Low Yield Observed Check_Reagents 1. Reagent Quality & Stoichiometry Start->Check_Reagents Check_Conditions 2. Reaction Conditions Start->Check_Conditions Check_Side_Rxns 3. Side Reactions Start->Check_Side_Rxns Solution_Reagents Solutions: - Use fresh α-haloketone - Verify thioamide purity - Use 1:1 stoichiometry Check_Reagents->Solution_Reagents Solution_Conditions Solutions: - Screen solvents (EtOH, DMF, MeCN) - Optimize temperature (40-80 °C) - Consider microwave irradiation - Add a non-nucleophilic base Check_Conditions->Solution_Conditions Solution_Side_Rxns Solutions: - Run under inert atmosphere - Lower temperature - Use a weaker base Check_Side_Rxns->Solution_Side_Rxns Success Yield Improved Solution_Reagents->Success Solution_Conditions->Success Solution_Side_Rxns->Success

Caption: Troubleshooting workflow for low-yield Hantzsch reactions.

Detailed Solutions:

  • Assess Reagent Stability: α-Haloketones, particularly α-bromoketones, can be unstable and decompose upon storage, leading to a dark reaction mixture and multiple byproducts.

    • Action: Use freshly prepared or purified α-haloketone. If possible, use the more stable α-chloroketone, though it may require slightly higher temperatures. Confirm purity via ¹H NMR before use.

  • Evaluate Solvent Choice: The solvent plays a critical role in mediating both the alkylation and cyclization steps.

    • Rationale: Protic solvents like ethanol can facilitate the initial condensation but may slow the final dehydration. Aprotic polar solvents like DMF or acetonitrile (MeCN) often favor the cyclization step.

    • Action: Conduct a solvent screen. Ethanol is a common starting point, but if yields are low, consider switching to DMF, dioxane, or acetonitrile.

  • Optimize Temperature: The reaction often requires heating, but excessive heat can degrade reactants and products.

    • Action: Screen a temperature range from 40 °C to the boiling point of the solvent. Microwave-assisted synthesis can be highly effective, often reducing reaction times from hours to minutes and improving yields by minimizing byproduct formation.

  • Consider a Base: While many Hantzsch reactions proceed without a base, the dehydration step releases H-X, acidifying the mixture. For acid-sensitive substrates, this can be detrimental.

    • Rationale: A non-nucleophilic base (e.g., pyridine, triethylamine, or K₂CO₃) can neutralize the generated acid, driving the equilibrium towards the product.

    • Action: Add 1.1 equivalents of a mild base. Be cautious, as strong bases can promote self-condensation of the α-haloketone.

Q2: I'm observing significant side-product formation. How can I identify and minimize them?

Side products in thiazole synthesis often arise from the high reactivity of the starting materials.

Common Side Products and Mitigation Strategies

Side Product TypeProbable CauseProposed Solution
Dimer of Thioamide Oxidation of thioamideRun the reaction under an inert atmosphere (N₂ or Ar).
Self-Condensation of α-Haloketone Base is too strong or temperature is too highUse a milder base (e.g., NaHCO₃ instead of K₂CO₃) or lower the reaction temperature.
Formation of Oxazole Presence of water with certain starting materialsEnsure anhydrous conditions, especially when using reagents like phosphorus pentasulfide.
Over-alkylation/Thiazolium Salt Excess alkylating agent or highly nucleophilic thiazole productUse a strict 1:1 stoichiometry of reactants. The resulting thiazolium salts are often catalysts in other reactions like the Stetter reaction.[3]
Q3: My product is difficult to purify. What are the best practices for thiazole purification?

Thiazoles can be challenging to purify due to their basic nitrogen, which can cause tailing on silica gel chromatography.

  • Acid/Base Extraction:

    • Rationale: The basic nitrogen atom (pKa ≈ 2.5) allows for selective extraction.[3]

    • Protocol: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). Wash with a dilute acid (e.g., 1M HCl) to protonate the thiazole, moving it to the aqueous layer. Wash the organic layer to remove non-basic impurities. Basify the aqueous layer (e.g., with NaHCO₃ or dilute NaOH) to deprotonate the thiazole and extract it back into an organic solvent.

  • Chromatography on Treated Silica:

    • Rationale: To prevent tailing on standard silica gel, the acidic silanol groups can be neutralized.

    • Action: Pre-treat the silica gel by slurrying it in the eluent system containing a small amount of a volatile base, such as triethylamine (~0.5-1%). This neutralizes the active sites and leads to sharper peaks.

  • Crystallization: If the product is a solid, crystallization is often the most effective purification method. Screen various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes, dichloromethane/pentane).

Section 3: Advanced Protocols & Methodologies

Protocol: Microwave-Assisted Synthesis of 2-Amino-4-arylthiazoles

This protocol provides a rapid and efficient method for synthesizing 2-aminothiazoles, a common scaffold in drug discovery.[7]

Rationale: Microwave irradiation provides rapid, uniform heating, which dramatically accelerates the reaction rate and often improves yields by minimizing the formation of thermal degradation byproducts.

Step-by-Step Methodology:

  • Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine the α-bromoacetophenone derivative (1.0 mmol, 1.0 eq) and thiourea (1.2 mmol, 1.2 eq).

  • Solvent Addition: Add anhydrous ethanol (3 mL).

  • Reaction Setup: Seal the vial with a cap. Place it in the cavity of a scientific microwave reactor.

  • Microwave Irradiation: Set the reaction parameters:

    • Temperature: 100 °C

    • Ramp time: 2 minutes

    • Hold time: 10 minutes

    • Power: 150 W (dynamic power control)

  • Reaction Workup: After cooling the vial to room temperature, pour the reaction mixture into ice-cold water (20 mL).

  • Product Isolation: A precipitate will form. Adjust the pH to ~8 with a saturated solution of sodium bicarbonate. Collect the solid product by vacuum filtration.

  • Purification: Wash the solid with cold water and then a small amount of cold ethanol. If necessary, recrystallize the product from hot ethanol to obtain the pure 2-amino-4-arylthiazole.

Section 4: Frequently Asked Questions (FAQs)

Q: What is the primary role of the sulfur atom in the thiazole ring? A: The sulfur atom is more than a structural component. Its lone pair of electrons contributes to the aromaticity of the ring.[8] It also influences the ring's electronic properties, making the C5 position generally electron-rich and thus the preferred site for electrophilic substitution.[1]

Q: Can I synthesize thiazoles using "green" chemistry principles? A: Yes. Modern methods focus on minimizing waste and energy consumption. Solvent-free reactions, often facilitated by microwave irradiation or grinding (mechanochemistry), are excellent green alternatives.[7] Additionally, electrochemical methods are emerging that avoid the use of harsh oxidants.[7]

Q: My starting material has other sensitive functional groups. How can I avoid side reactions? A: The choice of synthesis route is critical. The Hantzsch synthesis is often conducted under relatively mild, near-neutral conditions, making it compatible with many functional groups. For highly sensitive substrates, modern catalytic methods using copper or palladium can offer high selectivity under very mild conditions.[7] If protecting groups are necessary, ensure they are stable to the reaction conditions.

Q: How does N-alkylation affect the reactivity of the thiazole ring? A: Alkylation of the ring nitrogen forms a thiazolium salt.[3] This has a profound effect: it makes the proton at the C2 position significantly more acidic and susceptible to deprotonation by a base, forming a nucleophilic carbene. This reactivity is harnessed in catalysis, such as in the benzoin condensation.[3]

Thiazolium_Formation Thiazole Thiazole (Nucleophilic Nitrogen) Thiazolium Thiazolium Salt (Acidic C2-H) Thiazole->Thiazolium Alkylation Alkyl_Halide Alkyl Halide (R-X) (Electrophile) Alkyl_Halide->Thiazolium Carbene Nucleophilic Carbene (Catalytically Active) Thiazolium->Carbene Deprotonation Base Base Base->Carbene

Caption: Activation of thiazole via N-alkylation to form a catalytic species.

References

  • Thiazole synthesis . Organic Chemistry Portal. [Link]

  • Ayati, A., et al. (2020). Review of the synthesis and biological activity of thiazoles . Phosphorus, Sulfur, and Silicon and the Related Elements, 195(12), 1027-1046. [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole . Pharmaguideline. [Link]

  • Yusof, N. A. M., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES . Malaysian Journal of Chemistry, 23(1), 63-74. [Link]

  • Salem, M. A., et al. (2018). Pyrano[2,3-D]Thiazole: Synthesis . To Chemistry Journal, 1(2). [Link]

  • Shafique, S., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents . Molecules, 27(19), 6562. [Link]

  • Thiazole . Wikipedia. [Link]

  • New methods for the rapid synthesis of thiazoles . University of Sussex - Figshare. (2023). [Link]

  • Thiazole is an aromatic five membered heterocyclic compound... . CUTM Courseware. [Link]

Sources

Technical Support Center: Crystallization of 2-(2-Methyl-1,3-thiazol-4-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Agent: Senior Application Scientist Ticket Subject: Troubleshooting Isolation, Purification, and Solid-State Form Control Reference ID: CAS 305811-38-5 (and related isomers)

System Overview: The Molecule

Before troubleshooting, we must understand the physicochemical "personality" of your target. 2-(2-Methyl-1,3-thiazol-4-yl)aniline is a bi-aryl system containing a basic aniline moiety and a weakly basic thiazole ring.

PropertyValue (Approx.)Implication for Crystallization
Melting Point 102–106 °CHigh Risk of Oiling Out. The MP is relatively low; impurities can depress this below the boiling point of common solvents (e.g., Toluene, Xylene).
LogP ~2.3Moderately Lipophilic. Soluble in most organic solvents (DCM, EtOAc, Alcohols). Poor solubility in water/alkanes.
pKa (Aniline) ~3.5 – 4.0Weak Base. Can form salts with strong acids (HCl, pTsOH), but requires low pH to protonate fully.
pKa (Thiazole) ~2.5Very Weak Base. Unlikely to protonate before the aniline.
Key Impurities Thioamides, SulfurCrystal Poisons. Sulfur-containing byproducts from Hantzsch synthesis often inhibit nucleation.

Ticket #001: "My product separates as an oil, not a solid."

Diagnosis: Liquid-Liquid Phase Separation (LLPS). This is the most common issue with low-melting anilines. You have entered the "metastable zone" where the compound prefers to be a liquid droplet rather than a crystal lattice, usually due to high supersaturation or temperature.

The Fix: Anti-Solvent Titration with Seeding

Do not simply cool the solution rapidly; this guarantees oiling out. You must control the supersaturation trajectory.

Protocol:

  • Dissolution: Dissolve 1.0 g of crude oil in the minimum amount of Isopropyl Alcohol (IPA) at 50°C. (Approx. 3–5 mL).

  • Temperature Set: Cool to 35°C. If it oils out here, reheat and add 10% more IPA.

  • The Seed: Add 1–2 mg of pure seed crystals. Note: If you have no seeds, scratch the glass wall vigorously with a glass rod to induce nucleation.

  • Titration: Slowly add n-Heptane dropwise.

    • Visual Cue: Wait for a persistent cloudiness that does not disappear.

  • Aging: Hold at 35°C for 30 minutes. You want the oil droplets to redissolve and deposit onto the seed crystals.

  • Cooling: Once a solid bed is established, cool to 0°C at a rate of 10°C/hour.

Troubleshooting Logic Map

OilingOut Start Observation: Oiling Out CheckMP Check Purity/MP (Is MP < 90°C?) Start->CheckMP SolventCheck Check Solvent BP (Is Solvent BP > MP?) CheckMP->SolventCheck No (Pure) Action1 Purify First (Silica Plug/Carbon) CheckMP->Action1 Yes (Impure) Action2 Change Solvent (Use EtOH/Water or IPA/Heptane) SolventCheck->Action2 Yes (e.g., Toluene) Action3 Reduce Concentration (Lower Supersaturation) SolventCheck->Action3 No (e.g., Methanol)

Figure 1: Decision matrix for resolving oiling out events. High boiling solvents or high impurity levels are the primary culprits.

Ticket #002: "The crystals are dark brown/black."

Diagnosis: Oxidative degradation or Sulfur carryover. Anilines are prone to oxidation (forming quinoid-like impurities), and thiazole synthesis (Hantzsch method) often leaves residual thioamide or elemental sulfur, which are yellow/orange.

The Fix: The "Double-Scrub" Recrystallization

Standard recrystallization often fails to remove colored impurities because they co-precipitate. You need a chemical scavenger.

Protocol:

  • Solubilization: Dissolve crude solid in Ethanol (95%) at 60°C.

  • Scavenger Add: Add Activated Carbon (10 wt%) AND Sodium Dithionite (5 wt%) .

    • Why? Carbon adsorbs high-MW colored organics. Dithionite acts as a reducing agent to prevent aniline oxidation.

  • Reflux: Stir at 60°C for 30 minutes.

  • Filtration: Filter hot through a Celite pad to remove carbon.

  • Crystallization: Reheat filtrate to clear any crash-out, then add Water (anti-solvent) until turbid. Cool slowly.

Senior Scientist Note: If the product remains sticky/colored after this, the impurity is likely structural (e.g., an isomer). Switch to column chromatography (DCM:MeOH 98:2).

Ticket #003: "I need a solid form for animal studies (Bioavailability)."

Diagnosis: The free base is likely too lipophilic (LogP ~2.3) and has poor aqueous solubility. Recommendation: Switch to a Salt Form.

Salt Selection Strategy

The aniline nitrogen is the primary handle. The thiazole nitrogen is too weak.

  • Target: Mono-salt (1:1 stoichiometry).

  • Best Candidates: Hydrochloride (HCl), Mesylate (MsOH), Tosylate (TsOH).

Protocol: Mono-Hydrochloride Salt Formation

This is the most robust form for this class of compounds.

  • Dissolve: Dissolve 500 mg of free base in 5 mL Ethyl Acetate (EtOAc) .

  • Acid Addition: Add 1.05 equivalents of 4M HCl in Dioxane dropwise at Room Temperature.

    • Observation: Immediate precipitation of a white/off-white solid should occur.

  • Digestion: If the solid is amorphous (gel-like), heat the slurry to 50°C for 1 hour (Ripening). This converts kinetic amorphous precipitate into thermodynamic crystals.

  • Isolation: Filter and wash with fresh EtOAc.

Salt Screening Workflow

SaltScreen FreeBase Free Base (LogP ~2.3) AcidSelect Select Acid (pKa < 1.0) FreeBase->AcidSelect HCl HCl (in Dioxane) Result: High MP, Stable AcidSelect->HCl Preferred Mesylate Methanesulfonic Acid Result: High Solubility AcidSelect->Mesylate Alternative

Figure 2: Salt selection pathway. HCl is the primary recommendation due to the balance of crystallinity and stability.

Frequently Asked Questions (FAQs)

Q: Can I use water as a solvent? A: No. The free base is insoluble in water. However, Ethanol/Water mixtures (e.g., 70:30) are excellent for recrystallization. The water acts as an anti-solvent to drive yield.

Q: Why does my NMR show broad peaks after crystallization? A: You likely have atropisomerism or restricted rotation between the thiazole and aniline rings, or you have trapped paramagnetic impurities (if metal catalysts were used). Run the NMR at 50°C; if peaks sharpen, it is conformational. If not, check for metal residuals.

Q: I used the Hantzsch synthesis, and my product smells like sulfur. A: You have trapped thioamide or elemental sulfur. Wash your solid filter cake with cold Carbon Disulfide (CS₂) or Hexane . Warning: CS₂ is toxic and flammable; use extreme caution. Alternatively, the "Double-Scrub" protocol (Ticket #002) is safer and effective.

References

  • Physicochemical Properties & Synthesis Context: Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68606713, 2-Methyl-5-(1,3-thiazol-4-yl)aniline. URL: [https://pubchem.ncbi.nlm.nih.gov/compound/68606713

Technical Support Center: Synthesis of 2-(2-Methyl-1,3-thiazol-4-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 2-(2-Methyl-1,3-thiazol-4-yl)aniline. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and minimize the formation of impurities. Our approach is grounded in established chemical principles to ensure the integrity and reproducibility of your results.

I. Understanding the Synthesis: A Mechanistic Overview

The most common and efficient route to synthesize this compound involves a multi-step process culminating in the well-established Hantzsch thiazole synthesis.[1][2] The general strategy is outlined below:

Synthesis_Overview cluster_0 Step 1: Bromination cluster_1 Step 2: Hantzsch Thiazole Synthesis cluster_2 Step 3: Reduction 4-Nitroacetophenone 4-Nitroacetophenone 2-Bromo-1-(4-nitrophenyl)ethanone 2-Bromo-1-(4-nitrophenyl)ethanone 4-Nitroacetophenone->2-Bromo-1-(4-nitrophenyl)ethanone NBS or Br2 4-(2-Methyl-1,3-thiazol-4-yl)nitrobenzene 4-(2-Methyl-1,3-thiazol-4-yl)nitrobenzene 2-Bromo-1-(4-nitrophenyl)ethanone->4-(2-Methyl-1,3-thiazol-4-yl)nitrobenzene Thioacetamide Thioacetamide Thioacetamide Final_Product This compound 4-(2-Methyl-1,3-thiazol-4-yl)nitrobenzene->Final_Product Pd/C, H2 or Hydrazine Analytical_Workflow Crude_Product Crude Reaction Mixture TLC TLC Analysis (Qualitative) Crude_Product->TLC Purification Purification (Recrystallization/ Chromatography) TLC->Purification Pure_Product Purified Product Purification->Pure_Product Purity_Analysis Purity & Identity Confirmation Pure_Product->Purity_Analysis HPLC HPLC (Quantitative Purity) Purity_Analysis->HPLC GCMS GC-MS (Impurity ID) Purity_Analysis->GCMS NMR NMR (Structure) Purity_Analysis->NMR MS MS (Molecular Weight) Purity_Analysis->MS

Sources

Technical Support Center: A Scientist's Guide to Catalyst Selection for Aryl-Thiazole Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for aryl-thiazole coupling reactions. The thiazole motif is a cornerstone in medicinal chemistry and materials science, making the efficient formation of aryl-thiazole bonds a critical task for synthetic chemists.[1][2] However, the unique electronic properties of the thiazole ring can present significant challenges in cross-coupling reactions, leading to issues with yield, regioselectivity, and catalyst deactivation.

This guide is structured to move from foundational principles to practical, in-the-lab troubleshooting. It is designed to function as a trusted resource, providing not just protocols, but the underlying logic to empower you to make informed decisions for your specific synthetic challenge.

Foundational Concepts: Choosing Your Coupling Strategy

The three primary palladium-catalyzed methods for constructing the aryl-thiazole bond are Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Direct C-H Arylation. The choice of strategy dictates the subsequent catalyst selection.

  • Suzuki-Miyaura Coupling: The reaction of a thiazole-boronic acid (or ester) with an aryl halide, or vice-versa. It is a robust and widely used method for C-C bond formation, known for its functional group tolerance.[3]

  • Buchwald-Hartwig Amination: This reaction forms a C-N bond between a thiazole halide and an aryl amine, or an aryl halide and an amino-thiazole. It is the premier method for synthesizing N-arylthiazoles.[4][5]

  • Direct C-H Arylation: An increasingly popular, atom-economical method that couples an aryl halide directly with a C-H bond on the thiazole ring, avoiding the pre-functionalization step of preparing an organometallic reagent.[6][7][8]

The Core Catalyst Selection Guide

Selecting the right catalyst system is paramount. A "catalyst system" comprises the palladium source, the ligand that modulates its reactivity, and often a specific base and solvent.

Palladium Sources: Pre-catalyst vs. In Situ Generation

The active catalyst in these reactions is a Pd(0) species. You can generate it in situ from a Pd(II) source or use a pre-formed Pd(0) source or a "pre-catalyst".

  • Common Pd(II) Sources (require in situ reduction): Pd(OAc)2, PdCl2. These are cost-effective but may require higher catalyst loadings as the reduction to Pd(0) can be inefficient.[9]

  • Common Pd(0) Sources: Pd2(dba)3, Pd(PPh3)4. These are directly active or readily dissociate to provide the active Pd(0) species. Pd(PPh3)4 is a great starting point for many Suzuki couplings but can be less effective for more challenging substrates.[10] Pd2(dba)3 is often paired with a separate phosphine ligand.[11]

  • Modern Pre-catalysts (e.g., Buchwald G3/G4 Palladacycles): These are Pd(II) complexes that are rapidly and quantitatively converted to the active Pd(0) catalyst under the reaction conditions. They offer superior activity, lower catalyst loadings, and improved reproducibility.[9]

Ligand Selection: The Brains of the Operation

The ligand is arguably the most critical component, stabilizing the palladium center and tuning its electronic and steric properties to facilitate the catalytic cycle.

Catalyst & Ligand Selection Summary Table
Ligand ClassExample LigandsPrimary ApplicationKey Characteristics
Trialkylphosphines P(t-Bu)3General Use, SuzukiStrongly electron-donating, accelerates oxidative addition. Can be air-sensitive.
Buchwald Ligands SPhos, XPhos, RuPhosBuchwald-Hartwig, SuzukiBulky, electron-rich biarylphosphines. Excellent for challenging C-N and C-C couplings. Often available as air-stable pre-catalysts.[4][12]
Carbene Ligands (NHCs) IPr, SIPrBuchwald-Hartwig, SuzukiStrong σ-donors, often provide high thermal stability. Effective for coupling aryl chlorides.[13]
"Ligand-Free" None (e.g., Pd(OAc)2 only)Direct C-H ArylationRelies on the substrate or solvent to coordinate to Pd. Economical but scope can be limited.[6][7]
The Unsung Hero: Base Selection

The base plays a crucial role, often participating directly in the transmetalation step (Suzuki) or deprotonating the amine (Buchwald-Hartwig).[9][14]

Base Selection Guide
BaseStrength (pKaH)Common SolventsUse Case & Functional Group Tolerance
Carbonates (K2CO3, Cs2CO3)Weak (~10)Dioxane, DMF, Toluene, WaterGood starting point for Suzuki. Cs2CO3 has better solubility.[9] Tolerant of many functional groups.[3]
Phosphates (K3PO4)Moderate (~12)Dioxane, TolueneExcellent for Suzuki couplings, especially with sensitive substrates. Can require water as an additive.
Alkoxides (NaOtBu, KOtBu)Strong (~19)Dioxane, Toluene, THFPrimary choice for Buchwald-Hartwig aminations. Can be incompatible with base-sensitive groups like esters or ketones.[4][9]
Fluorides (KF, CsF)WeakTHF, DioxaneUsed in Suzuki couplings to activate boronic acids, especially those with base-labile groups.
Workflow for Catalyst System Selection

Here is a visual guide to help structure your decision-making process when setting up a new aryl-thiazole coupling reaction.

G start Define Goal: Aryl-Thiazole Synthesis bond_type What bond type? C-C or C-N? start->bond_type direct_arylation Consider Direct C-H Arylation start->direct_arylation Alternative suzuki Suzuki Coupling (C-C) bond_type->suzuki C-C bh Buchwald-Hartwig (C-N) bond_type->bh C-N suzuki_pd Choose Pd Source: Start with Pd(PPh3)4 or Pd2(dba)3 + Ligand suzuki->suzuki_pd suzuki_ligand Choose Ligand: Start with PPh3. For hindered substrates, try Buchwald ligands (e.g., SPhos). suzuki_pd->suzuki_ligand suzuki_base Choose Base: Start with K2CO3 or K3PO4. Consider Cs2CO3 for solubility. suzuki_ligand->suzuki_base bh_pd Choose Pd Source: Use a Pre-catalyst (e.g., XPhos Pd G3) for best results. bh->bh_pd bh_ligand Ligand is part of Pre-catalyst. (e.g., XPhos, RuPhos) Match ligand to amine type. bh_pd->bh_ligand bh_base Choose Base: Start with NaOtBu. If substrate is base-sensitive, screen weaker bases (LHMDS, Cs2CO3). bh_ligand->bh_base regio Regioselectivity Needed? C5 vs C2/C4? direct_arylation->regio c5_arylation For C5-Arylation: Use ligand-free Pd(OAc)2 with K2CO3 or PivOH additive. regio->c5_arylation C5 (most common) other_arylation For other positions (e.g., C2): May require different metals (e.g., Copper) or directing groups. regio->other_arylation C2/C4

Caption: A decision tree for selecting a starting catalyst system.

Troubleshooting Guide (Q&A Format)

Q1: My Suzuki-Miyaura coupling is giving me zero yield. What are the first things I should check?

A1: When a Suzuki coupling fails completely, the issue is often fundamental. Follow this checklist:

  • Verify Inert Atmosphere: Cross-coupling reactions are sensitive to oxygen, which can lead to catalyst decomposition and homocoupling of the boronic acid.[15] Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that your solvents were adequately degassed.[15]

  • Check Boronic Acid/Ester Stability: Boronic acids are prone to decomposition (protodeboronation), especially under acidic conditions or on standing.[10] It's often the most common reason for low yields.[10] Try using a freshly opened bottle, or better yet, convert the boronic acid to a more stable pinacol ester.[10]

  • Confirm Catalyst Activity: Your palladium source may have degraded. Pd(PPh3)4 can oxidize over time. Try a fresh bottle or a more robust pre-catalyst. DBA complexes can also decay, forming inactive palladium black.[10]

  • Base and Water Content: Some bases, like K3PO4, can require a small amount of water to function effectively in anhydrous solvents.[16] Conversely, too much water can hydrolyze your reagents. If using anhydrous conditions, ensure your base is finely ground to maximize surface area.[16]

Q2: I'm seeing a lot of dehalogenation of my aryl halide starting material. How can I fix this?

A2: Dehalogenation (replacement of the halide with hydrogen) is a common side reaction. It typically occurs after oxidative addition when the palladium complex undergoes a competing reaction, such as reacting with a hydride source in the mixture (e.g., from an amine base or alcohol solvent) followed by reductive elimination.[10]

  • Solution 1: Change the Ligand. Switch to a bulkier, more electron-rich ligand (like SPhos or XPhos). These ligands promote a faster, more efficient reductive elimination of the desired product, outcompeting the dehalogenation pathway.

  • Solution 2: Scrutinize Your Reagents. Ensure your solvent and base are pure and free from contaminants that could act as hydride donors.

Q3: My Buchwald-Hartwig amination is sluggish and gives low conversion, especially with an electron-rich thiazole. What's happening?

A3: This is a classic problem. Electron-rich heteroaryl halides are challenging substrates for the rate-determining oxidative addition step.

  • Causality: The palladium(0) catalyst needs to insert into the carbon-halide bond. If the carbon atom is already electron-rich, this insertion is electronically disfavored and slow.

  • Solution: You need a more potent catalyst system. Use a highly electron-rich and sterically hindered ligand, such as tBuBrettPhos or RuPhos.[4] These ligands create a more electron-rich palladium center, which is more nucleophilic and promotes the difficult oxidative addition step. Also, ensure you are using a strong base like NaOtBu to facilitate the catalytic cycle.[4]

Q4: My direct C-H arylation of thiazole is producing a mixture of C5 and C4 isomers. How can I improve regioselectivity for the C5 position?

A4: The C5 position of the thiazole ring is generally the most electronically rich and sterically accessible, making it the preferred site for direct arylation under standard palladium catalysis.[6][7][17] If you are seeing poor selectivity, consider these factors:

  • Catalyst Loading: Using excessively high catalyst loadings (>1 mol%) can sometimes lead to the formation of palladium black, an inactive aggregate that can reduce both efficiency and selectivity.[6] Paradoxically, very low catalyst loadings (0.1-0.001 mol%) with Pd(OAc)2 are often highly effective for C5 arylation.[6]

  • Additives: The addition of pivalic acid (PivOH) is a well-established technique to promote C-H activation via a concerted metalation-deprotonation (CMD) pathway, which often enhances C5 selectivity.

  • Reaction Conditions: Temperature and solvent can influence regioselectivity. Screen different solvents (e.g., DMAc, Dioxane) and run the reaction at the lowest temperature that still provides a reasonable rate.

G cluster_pd Palladium-Catalyzed Direct Arylation cluster_cu Copper-Mediated Direct Arylation pd_cat Pd(OAc)2, K2CO3 DMAc, 120 °C c5_product C5-Aryl Thiazole (Major Product) pd_cat->c5_product Electrophilic Palladation Mechanism cu_cat Cu(I) salts c2_product C2-Aryl Thiazole cu_cat->c2_product Base-Promoted C-H Metalation thiazole Thiazole Substrate thiazole->pd_cat Most Nucleophilic C-H thiazole->cu_cat Most Acidic C-H

Caption: Regioselectivity in direct arylation is often dictated by the metal catalyst.[18]

Frequently Asked Questions (FAQs)

Q: Can I perform these reactions on the benchtop, or do I need a glovebox?

A: While a glovebox provides the ideal inert environment, you can achieve excellent and reproducible results on the benchtop with careful technique. The key is to rigorously exclude oxygen. Use a Schlenk line or a manifold to evacuate and backfill your reaction flask with an inert gas (argon or nitrogen) at least three times before adding reagents.[15] Using air-stable pre-catalysts also significantly improves robustness for benchtop chemistry.

Q: How important is the choice of solvent?

A: Solvent choice is critical and can dramatically impact reaction success.[19][20] Aprotic polar solvents like Dioxane, Toluene, THF, and DMF are most common.[10] The solvent affects the solubility of the base and catalyst, the stability of intermediates, and the overall reaction rate.[21] For example, Buchwald-Hartwig aminations are known to be particularly sensitive to the solvent.[12] There is no single "best" solvent; it often needs to be screened for a new reaction.

Q: What is a "ligand-free" coupling, and when should I try it?

A: "Ligand-free" typically means no external phosphine or carbene ligand is added to the reaction. The catalysis is achieved with a simple palladium salt like Pd(OAc)2.[6] This approach is most successful in direct C-H arylation of electron-rich heterocycles like thiazole, where the substrate itself can coordinate to the palladium.[6][11] It is an economical and environmentally attractive first choice for these specific reactions, but it often fails with more challenging substrates where a sophisticated ligand is required to promote the catalytic cycle.[11]

Standard Operating Protocols

These protocols provide a validated starting point. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted for coupling an aryl bromide with a thiazole boronic acid.[3]

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the thiazole boronic acid (1.0 eq), aryl bromide (1.2 eq), and K3PO4 (2.0 eq).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with argon. Repeat this cycle three times.[15]

  • Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(PPh3)4, 5 mol%).

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 4:1 mixture) via syringe to achieve a final concentration of ~0.1 M with respect to the limiting reagent.

  • Reaction: Place the vial in a preheated oil bath or heating block at 80-100 °C and stir vigorously for 4-16 hours.

  • Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over MgSO4, filter, and concentrate in vacuo. Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is for coupling an amino-thiazole with an aryl bromide using a pre-catalyst.

  • Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), amino-thiazole (1.2 eq), and NaOtBu (1.4 eq).

  • Catalyst & Inert Atmosphere: Add the palladacycle pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%). Seal the tube, then evacuate and backfill with argon three times.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a final concentration of ~0.2 M.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 2-24 hours.

  • Monitoring & Workup: Monitor the reaction progress. After completion, cool to room temperature and carefully quench by adding saturated aqueous NH4Cl. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers, dry, and concentrate. Purify by column chromatography.

References

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Palladium-catalyzed coupling of azoles or thiazoles with aryl thioethers via C-H/C-S activation. - Semantic Scholar. Available at: [Link]

  • Palladium-catalysed coupling of thiazole derivatives with aryl halides - ResearchGate. Available at: [Link]

  • Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts | Request PDF - ResearchGate. Available at: [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions - Semantic Scholar. Available at: [Link]

  • Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities - ACS Publications. Available at: [Link]

  • Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl) - YouTube. Available at: [Link]

  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PubMed Central. Available at: [Link]

  • Transition Metal‐Driven Selectivity in Direct C−H Arylation of Imidazo[2,1‐b]Thiazole - NIH. Available at: [Link]

  • Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings - Organic Chemistry Portal. Available at: [Link]

  • Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts - Inorganica Chimica Acta. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions - RSC Publishing. Available at: [Link]

  • Reigoselective Arylation of Thiazole Derivatives at 5-Position via Pd Catalysis under Ligand-Free Conditions - ACS Publications. Available at: [Link]

  • Synthesis of 5-arylthiazoles. Comparative study between Suzuki cross-coupling reaction and direct arylation | Request PDF - ResearchGate. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? - Reddit. Available at: [Link]

  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - JACS. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species | Request PDF - ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - ACS Publications. Available at: [Link]

  • A guideline for the arylation of positions 4 and 5 of thiazole via Pd-catalyzed cross-coupling reactions | Request PDF - ResearchGate. Available at: [Link]

  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents - NIH. Available at: [Link]

  • Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides - ACS Publications. Available at: [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates - MDPI. Available at: [Link]

  • Cu(i)-catalyzed dearomatizing cascade of thiazoles using two molecules of an α-aryl-α-diazoester - RSC Publishing. Available at: [Link]

  • Cross-Coupling Chemistry - University of Rochester. Available at: [Link]

  • Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - RSC Publishing. Available at: [Link]

  • Condition Optimization for Buchwald-Hartwig Reactions - YouTube. Available at: [Link]

  • Cross-Coupling and Related Reactions - NIH. Available at: [Link]

  • A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem - JACS. Available at: [Link]

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Validation & Comparative

Comparative Molecular Docking of Aminothiazole Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds, including approved anticancer drugs like Dasatinib.[1][2] This guide provides a comprehensive, in-depth analysis of the comparative molecular docking of aminothiazole derivatives, focusing on Aurora kinase A, a validated target in oncology.[2][3] We will delve into the technical nuances of the docking process, from robust protocol design to the critical interpretation of results, equipping researchers with the knowledge to confidently apply these computational techniques in their own drug discovery endeavors.

The Significance of Aminothiazoles and Aurora Kinase A

Aminothiazole derivatives have demonstrated a remarkable versatility in targeting various protein families, with a notable emphasis on protein kinases.[3] Their ability to form key interactions within the ATP-binding pocket makes them attractive candidates for kinase inhibitor design. Aurora kinase A, a member of the serine/threonine kinase family, plays a pivotal role in cell cycle regulation, and its overexpression is a common feature in many human cancers.[2][3] Consequently, the development of potent and selective Aurora kinase A inhibitors is a significant focus in anticancer drug discovery.[2] Molecular docking serves as a powerful computational tool to predict the binding modes and affinities of novel aminothiazole derivatives, thereby guiding synthetic efforts towards more potent compounds.[4]

A Validated Protocol for Comparative Molecular Docking

The following protocol outlines a rigorous and self-validating workflow for the comparative molecular docking of aminothiazole derivatives against Aurora kinase A using the widely recognized software, AutoDock Vina.[5] The causality behind each step is explained to provide a deeper understanding of the experimental design.

Experimental Workflow: From Preparation to Analysis

molecular_docking_workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase protein_prep Protein Preparation (PDB: 1MQ4) grid_generation Grid Box Generation protein_prep->grid_generation Prepared Receptor ligand_prep Ligand Preparation (Aminothiazole Derivatives) docking_run Running AutoDock Vina ligand_prep->docking_run Prepared Ligands grid_generation->docking_run Search Space results_analysis Results Analysis docking_run->results_analysis Docked Poses & Scores sar_analysis SAR & Correlation results_analysis->sar_analysis Binding Interactions

Caption: A streamlined workflow for the comparative molecular docking of aminothiazole derivatives.

Step 1: Protein Preparation - Ensuring a Clean Receptor

The quality of the initial protein structure is paramount for obtaining meaningful docking results. We will use the crystal structure of Aurora kinase A (PDB ID: 1MQ4) for this study.[4]

  • Obtain the Protein Structure: Download the PDB file for 1MQ4 from the Protein Data Bank.

  • Clean the Structure: Remove all non-essential molecules, including water, co-factors, and any co-crystallized ligands. This is crucial to ensure that the docking is not influenced by extraneous molecules. Tools like UCSF Chimera or PyMOL can be utilized for this purpose.[6][7]

  • Add Hydrogens and Assign Charges: Add polar hydrogens to the protein, as they are critical for forming hydrogen bonds. Subsequently, assign partial charges (e.g., Kollman charges) to all atoms. This step is essential for the scoring function to accurately calculate electrostatic interactions.[8] AutoDock Tools (ADT) provides a straightforward interface for these tasks.[1]

  • Define the Binding Site: The binding site is defined by a grid box that encompasses the active site of the kinase. For 1MQ4, the grid box can be centered on the co-crystallized ligand's coordinates to ensure that the docking search is focused on the relevant region.[9]

Step 2: Ligand Preparation - Optimizing the Small Molecules

A diverse set of aminothiazole derivatives with known or predicted activity against Aurora kinase A should be selected for a comparative study. For this guide, we will consider a hypothetical set of derivatives to illustrate the process.

  • 2D to 3D Conversion: If the ligand structures are in a 2D format, they must be converted to 3D structures using software like MarvinSketch or ChemDraw.

  • Energy Minimization: The 3D structures of the ligands should be energy-minimized to obtain a low-energy, stable conformation. This can be performed using force fields like MMFF94.

  • Assign Torsions and Save as PDBQT: Using AutoDock Tools, define the rotatable bonds in the ligands to allow for conformational flexibility during docking. Save the prepared ligands in the PDBQT file format, which includes the atomic coordinates, partial charges, and torsional information.[1]

Step 3: Molecular Docking with AutoDock Vina

AutoDock Vina employs a sophisticated search algorithm to explore the conformational space of the ligand within the defined binding site and a scoring function to estimate the binding affinity.[5]

  • Configuration File: Create a configuration file that specifies the paths to the prepared protein and ligand PDBQT files, the coordinates of the grid box center, and the dimensions of the grid box.[9]

  • Running the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input. The exhaustiveness parameter can be increased to enhance the thoroughness of the conformational search, which is recommended for achieving more reliable results.[9]

  • Output: Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).

Interpreting the Results: A Multi-faceted Approach

The analysis of docking results should be comprehensive, going beyond a simple comparison of binding scores.[10][11]

Binding Affinity and Pose Analysis

The primary output from AutoDock Vina is the binding affinity, which is an estimate of the Gibbs free energy of binding (ΔG). A more negative value indicates a stronger predicted binding affinity.[10] It is crucial to visually inspect the top-ranked poses for each ligand to ensure they adopt a chemically reasonable orientation within the active site.

Interaction Analysis

Detailed analysis of the non-covalent interactions between the ligand and the protein is essential for understanding the structural basis of binding. Key interactions to look for include:

  • Hydrogen Bonds: These are critical for high-affinity binding. Identify the specific amino acid residues involved in hydrogen bonding with the aminothiazole derivatives.

  • Hydrophobic Interactions: The aminothiazole core and its substituents often engage in hydrophobic interactions with non-polar residues in the active site.

  • Pi-Stacking and Cation-Pi Interactions: Aromatic rings in the ligands can form favorable pi-stacking or cation-pi interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Visualization software such as PyMOL or Discovery Studio Visualizer can be used to generate detailed 2D and 3D interaction diagrams.[11]

Comparative Analysis and Structure-Activity Relationship (SAR)

The true power of comparative docking lies in its ability to elucidate structure-activity relationships. By comparing the docking results of a series of aminothiazole derivatives, we can correlate specific structural modifications with changes in binding affinity and interaction patterns.

Data Presentation for Comparison
DerivativeStructureBinding Affinity (kcal/mol)Key Interacting Residues (Hydrogen Bonds)
Compound 1a (Structure Image/Name)-9.67ALA213, LEU139
Compound 2a (Structure Image/Name)-9.21ALA213, LYS162
Compound 3e (Structure Image/Name)-8.95GLU211, ALA213
Compound 4d (Structure Image/Name)-8.78LEU139, LYS162
Compound 5d (Structure Image/Name)-8.54ALA213
Compound 6d (Structure Image/Name)-8.32LEU139, GLU211

Note: The data presented in this table is hypothetical and for illustrative purposes, but is based on the types of results seen in published studies.[4]

Correlating Docking Scores with Experimental Data

A crucial step in validating the docking protocol is to correlate the predicted binding affinities with experimental data, such as IC50 values. A good correlation provides confidence in the predictive power of the model for designing new, more potent inhibitors. It is important to remember that docking scores are not absolute binding energies but are valuable for ranking and comparing compounds within the same study.[12]

Conclusion

Comparative molecular docking is an indispensable tool in modern drug discovery, providing valuable insights into the binding of small molecules to their protein targets. This guide has outlined a robust and scientifically sound protocol for the comparative docking of aminothiazole derivatives against Aurora kinase A. By understanding the rationale behind each step and critically analyzing the results, researchers can leverage this powerful computational technique to accelerate the design and discovery of novel therapeutics.

References

  • Shaik, N. B., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 8(46), 44287–44311. Available at: [Link]

  • Shaik, N. B., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. National Center for Biotechnology Information. Available at: [Link]

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2023). YouTube. Available at: [Link]

  • Ross, G. (2012). Session 4: Introduction to in silico docking. University of Oxford. Available at: [Link]

  • Schrödinger. (2022). Protein Ligand Docking Lesson Plan. Schrödinger. Available at: [Link]

  • Barboza, L. A., et al. (2024). Molecular Docking and Structure–Activity Relationship Study of Polyphenols with Antibacterial and Antibiotic-Modulating Properties. MDPI. Available at: [Link]

  • Shaik, N. B., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. PubMed. Available at: [Link]

  • Ebaida, M. S., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Publishing. Available at: [Link]

  • Darla, M. M., et al. (2022). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl). BMC. Available at: [Link]

  • Molecular Docking Tutorial. (n.d.). University of Palermo. Available at: [Link]

  • Shaik, N. B., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega. Available at: [Link]

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A Researcher's Guide to Navigating the Target Landscape of 2-(2-Methyl-1,3-thiazol-4-yl)aniline: A Comparative Approach to Cross-Reactivity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the principle of "one molecule, one target" is an increasingly rare paradigm. The intricate and often promiscuous nature of small molecules necessitates a rigorous evaluation of their off-target interactions. This guide provides a comprehensive framework for characterizing the cross-reactivity profile of 2-(2-Methyl-1,3-thiazol-4-yl)aniline, a member of the biologically active aminothiazole class of compounds. For researchers and drug development professionals, understanding a compound's selectivity is not merely an academic exercise; it is a critical step in de-risking clinical candidates and elucidating mechanisms of action and potential toxicity.

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors and antimicrobial compounds.[1] A notable example is Dasatinib, a multi-kinase inhibitor used in cancer therapy, which underscores the potential for compounds of this class to interact with a broad spectrum of cellular targets.[2][3] This inherent potential for polypharmacology makes a thorough cross-reactivity assessment of any new 2-aminothiazole derivative, such as this compound, an indispensable undertaking.

This guide will compare and contrast several industry-standard methodologies for cross-reactivity profiling, providing the causal logic behind experimental choices and detailed protocols to ensure scientific integrity. We will explore broad-panel safety screening, targeted kinase profiling, and unbiased chemoproteomic approaches, offering a tiered strategy for a comprehensive evaluation.

Comparative Analysis of Cross-Reactivity Profiling Strategies

The selection of a profiling strategy is contingent on the stage of discovery, available resources, and the specific questions being addressed. A tiered approach, beginning with broad screening and progressing to more focused and unbiased methods, is often the most effective.

Profiling Strategy Primary Application Advantages Limitations Commercial Examples
In Vitro Safety Pharmacology Panels Early-stage hazard identificationBroad coverage of historically problematic targets (GPCRs, ion channels, enzymes). Cost-effective for initial screening.[4]Limited to a predefined set of targets; may not identify novel off-targets. Primarily binding assays, which may not translate to functional activity.Eurofins SafetyScreen™ Panels[5], Reaction Biology InVEST Panels[6]
Kinase Selectivity Profiling Characterization of kinase inhibitors; lead optimizationComprehensive coverage of the human kinome. Provides quantitative data on potency and selectivity (IC50 or Kd values).[7]Focused on a single target class. Can be expensive for full kinome screens.Eurofins KINOMEscan™, Reaction Biology Kinase Panels[7][8]
Chemoproteomic Approaches (e.g., Affinity Purification-Mass Spectrometry) Unbiased target deconvolution; identification of novel targetsUnbiased, proteome-wide analysis in a native biological context. Can identify direct and indirect binding partners.Technically complex. Can be challenging to validate hits and differentiate specific from non-specific binders.Custom service offerings from various CROs.

Experimental Protocols for Cross-Reactivity Profiling

The following protocols represent standardized workflows for the key profiling strategies discussed. The choice of which to employ will depend on the specific research goals.

Protocol 1: Broad Cross-Reactivity Screening using a Commercial Safety Panel

This protocol outlines a typical workflow for an initial assessment of off-target liabilities using a service like the Eurofins SafetyScreen44™ panel.[4]

Causality: The primary objective here is to rapidly identify interactions with a panel of well-characterized targets known to be associated with adverse drug reactions. This is a cost-effective method for early-stage de-risking.

Caption: Workflow for broad safety panel screening.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in high-purity DMSO. Ensure complete solubilization.

  • Sample Submission: Submit the compound to a commercial provider (e.g., Eurofins Discovery) following their specific guidelines for sample quantity and concentration.

  • Primary Screen: The provider will perform single-point concentration screens (typically at 10 µM) in duplicate against their safety panel, which includes a diverse set of receptors, ion channels, and enzymes.[3]

  • Data Analysis: The primary output will be a report detailing the percent inhibition of a specific radioligand for each target. A commonly used threshold for a "hit" is >50% inhibition.

  • Follow-up Studies: For any identified hits, request follow-up dose-response assays to determine the half-maximal inhibitory concentration (IC50). This provides a quantitative measure of potency for the off-target interaction.

Protocol 2: Kinase Selectivity Profiling

Given that the 2-aminothiazole scaffold is prevalent in kinase inhibitors, a comprehensive kinase screen is a logical next step.

Causality: This approach aims to quantify the selectivity of the compound across the human kinome. This is critical for understanding its mechanism of action if it is a putative kinase inhibitor, or for identifying potential off-target kinases that could lead to toxicity.

Caption: Workflow for kinase selectivity profiling.

Step-by-Step Methodology:

  • Platform Selection: Choose a suitable kinase profiling platform. The KINOMEscan™ platform from Eurofins uses a competitive binding assay to quantify interactions, providing dissociation constants (Kd).[8] Alternatively, services like those from Reaction Biology utilize radiometric activity assays to measure the inhibition of kinase catalytic activity.[7]

  • Screening Format: Decide on the screening format. An initial screen at a single high concentration (e.g., 1-10 µM) can identify potential hits across the kinome.

  • Data Analysis and Visualization: The results are typically presented as a percentage of control or as Kd values. These can be visualized in a "tree-spot" diagram or as a dendrogram, which maps the inhibited kinases onto the human kinome tree. A selectivity score (S-score) can be calculated to quantify the compound's selectivity.

  • Dose-Response Confirmation: For any significant hits, perform 10-point dose-response curves to determine accurate IC50 or Kd values.

  • Cellular Validation: It is crucial to validate key off-target interactions in a cellular context to confirm that the observed biochemical inhibition translates to a functional effect in a more physiologically relevant system.

Protocol 3: Unbiased Target Deconvolution using Chemoproteomics

For a truly comprehensive and unbiased assessment, particularly if the primary target is unknown, chemoproteomic approaches are invaluable.

Causality: This method aims to identify the full spectrum of protein interactors in a complex biological sample (e.g., cell lysate) without prior assumptions about the targets. This is a powerful tool for novel target discovery and for understanding the complete cellular engagement of a compound.

Caption: Workflow for chemoproteomic target deconvolution.

Step-by-Step Methodology:

  • Probe Synthesis: Synthesize a chemical probe by attaching a linker and a reactive group (e.g., a photo-activatable group) to the this compound scaffold. A control probe lacking the reactive group or with a structurally similar but inactive core is also essential.

  • Cell Culture and Lysis: Culture relevant human cells and prepare a native protein lysate.

  • Probe Incubation and Crosslinking: Incubate the lysate with the chemical probe. If using a photo-activatable probe, expose the mixture to UV light to induce covalent crosslinking to binding partners.

  • Affinity Purification: Use the tag on the probe (e.g., biotin) to enrich the probe-protein complexes from the lysate.

  • Mass Spectrometry: Elute the captured proteins, digest them into peptides, and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify proteins that are significantly enriched in the sample treated with the active probe compared to control samples.

  • Target Validation: Validate high-confidence hits using orthogonal methods, such as Western blotting, surface plasmon resonance, or cellular thermal shift assays (CETSA).

Interpreting the Data: A Case Study with a Structurally Related Aminothiazole

While specific cross-reactivity data for this compound is not publicly available, a study on a structurally related aryl 2-aminothiazole (Compound 2), identified as an allosteric inhibitor of protein kinase CK2, provides a valuable template for what to expect.[5] This compound was screened against a panel of 44 human kinases at a concentration of 50 µM.

Table 1: Kinase Selectivity Profile of a Representative 2-Aminothiazole (Compound 2) [5]

KinasePercent Inhibition at 50 µM
CK2α (Target) >95%
EGFR74%
EphA455%
Pim-154%
Other 40 kinases<50%

This data demonstrates that even a compound identified as an allosteric modulator can exhibit cross-reactivity with other kinases at higher concentrations. The inhibition of EGFR, EphA4, and Pim-1 would warrant further investigation with dose-response studies to determine the potency of these off-target interactions and assess the potential for a therapeutic window.

Conclusion

The cross-reactivity profiling of this compound is a critical step in its development as a potential therapeutic agent. The inherent biological activity of the 2-aminothiazole scaffold suggests a propensity for interactions with multiple cellular targets, particularly protein kinases. A systematic and tiered approach to profiling, beginning with broad safety panels to identify major liabilities, followed by comprehensive kinase selectivity screening, and potentially unbiased chemoproteomic approaches for novel target identification, will provide the most complete picture of the compound's selectivity.

The methodologies and comparative data presented in this guide offer a robust framework for researchers to design and execute a scientifically sound cross-reactivity profiling strategy. By understanding the full target landscape of this compound, its therapeutic potential can be more accurately assessed, and its path through the drug discovery pipeline can be navigated with greater confidence.

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A Senior Application Scientist's Guide to the Spectroscopic Comparison of 2-(2-Methyl-1,3-thiazol-4-yl)aniline and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 2-Anilino-Thiazole Scaffold

To my fellow researchers and drug development professionals,

The 2-(2-methyl-1,3-thiazol-4-yl)aniline scaffold represents a privileged structure in modern medicinal chemistry. Its unique arrangement of a hydrogen bond donor (aniline amine), a hydrogen bond acceptor (thiazole nitrogen), and a tunable aromatic system makes it a highly effective pharmacophore for targeting a variety of biological targets. Notably, derivatives of this scaffold have demonstrated significant potential as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways implicated in cancer and inflammatory diseases.[1]

The precise substitution pattern on both the aniline and thiazole rings is critical for modulating potency, selectivity, and pharmacokinetic properties. Consequently, unambiguous structural confirmation and purity assessment are paramount during the synthesis and development of new chemical entities based on this core. While comprehensive spectroscopic data for the specific parent compound, this compound, is not extensively consolidated in publicly accessible literature, a thorough understanding of spectroscopic principles allows us to characterize it and its analogs with high confidence.

This guide provides a practical framework for the spectroscopic comparison of this important class of molecules. We will delve into the core analytical techniques—NMR, MS, FTIR, and UV-Vis—explaining not just the "how" but the "why" behind experimental choices. We will use the readily characterizable positional isomer, 4-(2-Methyl-1,3-thiazol-4-yl)aniline , as our primary reference compound and compare it with other relevant analogs to illustrate key structure-spectra relationships.

The Analytical Workflow: A Multi-Technique Approach for Unambiguous Characterization

The robust characterization of a novel synthesized compound is never reliant on a single technique. Instead, we employ an orthogonal workflow where each method provides a unique and complementary piece of the structural puzzle. The data from Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FTIR), and UV-Visible (UV-Vis) spectroscopy collectively build a self-validating system for structure elucidation and purity confirmation.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_validation Data Integration & Validation Syn Synthesized Compound (e.g., Anilino-Thiazole Analog) HRMS HRMS (Elemental Composition) Syn->HRMS Sample NMR NMR (1H, 13C, 2D) (Connectivity & Skeleton) Syn->NMR Sample FTIR FTIR (Functional Groups) Syn->FTIR Sample UVVis UV-Vis (Conjugated System) Syn->UVVis Sample Analysis Comprehensive Structural Elucidation HRMS->Analysis Data NMR->Analysis Data FTIR->Analysis Data UVVis->Analysis Data Purity Purity Assessment Analysis->Purity Confirmed Structure

Figure 2: Structures of the parent scaffold and selected analogs.

Table 1: Comparative ¹H NMR Spectroscopic Data (Typical Shifts in DMSO-d₆)

Proton AssignmentParent Scaffold (Predicted)Analog 1 (Predicted)Analog 2 (Experimental)Rationale for Differences
Thiazole H-5~7.3-7.5 ppm (s)~7.8-8.0 ppm (s)~6.2 ppm (s)Deshielding by Aniline Ring: In Analog 1, the thiazole proton is deshielded by the adjacent aromatic ring. In Analog 2, the absence of the phenyl ring results in a significantly more shielded proton.
Aniline -NH₂~5.0-5.5 ppm (br s)~5.5-6.0 ppm (br s)~6.9 ppm (br s)The electronic environment and hydrogen bonding potential differ. In Analog 2, the amine is directly on the electron-rich thiazole ring.
Aniline Ar-H~6.6-7.2 ppm (m)~6.7 (d), ~7.6 (d) ppmN/AThe substitution pattern dictates the splitting. Analog 1 (para-substituted) shows two distinct doublets (an AA'BB' system). The parent (ortho-substituted) would show a more complex multiplet pattern.
Thiazole -CH₃~2.6-2.7 ppm (s)~2.6-2.7 ppm (s)~2.2 ppm (s)Relatively consistent, but slightly deshielded by the presence of the attached phenyl ring.

Table 2: Comparative ¹³C NMR Spectroscopic Data (Typical Shifts in DMSO-d₆)

Carbon AssignmentAnalog 1 (Predicted)Rationale
Thiazole C2 (N=C-S)~165-168 ppmQuaternary carbon in a heteroaromatic system, highly deshielded by adjacent N and S atoms.
Thiazole C4 (Ar-C=C)~150-153 ppmQuaternary carbon attached to the aniline ring.
Thiazole C5 (-CH=)~110-113 ppmProtonated carbon on the thiazole ring.
Aniline C1 (-NH₂)~148-150 ppmAromatic carbon directly attached to the electron-donating amine group.
Aniline C2, C6~114-116 ppmOrtho carbons to the amine group.
Aniline C3, C5~128-130 ppmMeta carbons to the amine group.
Aniline C4 (Thiazole-C)~125-128 ppmQuaternary carbon attached to the thiazole ring.
Thiazole -CH₃~18-20 ppmTypical shift for a methyl group on an aromatic ring.

II. High-Resolution Mass Spectrometry (HRMS): Confirming Elemental Composition

HRMS is the gold standard for confirming the molecular formula of a compound. Its ability to measure mass with extremely high precision (typically to within 5 parts-per-million, ppm) allows for the confident determination of a molecule's elemental composition. [2]

Experimental Protocol: HRMS
  • Sample Preparation:

    • Rationale: A dilute, clean solution is required to ensure efficient ionization and prevent contamination of the instrument.

    • Procedure: Prepare a dilute solution of the analyte (~0.1 mg/mL) in a high-purity solvent suitable for mass spectrometry, such as methanol or acetonitrile.

  • Data Acquisition:

    • Rationale: Electrospray Ionization (ESI) is a "soft" ionization technique ideal for polar, non-volatile molecules like our anilino-thiazole analogs. It typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation, providing a clear signal for the intact molecule. [3] * Procedure: Infuse the sample solution into the ESI source of a high-resolution mass spectrometer (e.g., Orbitrap or TOF). Acquire the spectrum in positive ion mode. The instrument should be calibrated to ensure high mass accuracy.

Comparative HRMS Analysis

The primary goal of HRMS is to match the experimentally observed mass to a calculated exact mass.

Table 3: Comparative HRMS Data

CompoundMolecular FormulaCalculated Exact Mass [M]Expected Ion [M+H]⁺
Analog 1 C₁₀H₁₀N₂S190.0565190.0638
Analog 2 C₄H₆N₂S114.0252114.0324

An experimental result for Analog 1 showing a peak at m/z 190.0635 would correspond to a mass error of only 1.6 ppm, providing extremely high confidence in the assigned molecular formula of C₁₀H₁₀N₂S. This technique is invaluable for distinguishing between compounds with the same nominal mass but different elemental compositions.

III. Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy provides a molecular "fingerprint" by probing the vibrational frequencies of chemical bonds. It is an excellent, rapid technique for confirming the presence of key functional groups. [4]

Experimental Protocol: FTIR
  • Sample Preparation:

    • Rationale: The sample must be transparent to infrared radiation. For solid samples, Attenuated Total Reflectance (ATR) is the most common and convenient method, requiring no sample preparation other than placing the solid on the crystal.

    • Procedure: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol. Record a background spectrum. Place a small amount of the solid analyte onto the crystal and apply pressure to ensure good contact.

  • Data Acquisition:

    • Rationale: The spectrum is scanned over the mid-infrared range where most organic functional groups absorb.

    • Procedure: Acquire the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) improves the signal-to-noise ratio.

Comparative FTIR Analysis

Table 4: Comparative FTIR Spectroscopic Data (Typical Frequencies)

Vibrational ModeFrequency Range (cm⁻¹)Significance for Anilino-Thiazoles
N-H Stretch 3300 - 3500A primary amine (-NH₂) will typically show two distinct sharp-to-medium bands in this region. Their presence is a key indicator of the aniline moiety. [5]
Aromatic C-H Stretch 3000 - 3100Confirms the presence of the aromatic (aniline and thiazole) rings.
Aliphatic C-H Stretch 2850 - 3000Confirms the presence of the methyl (-CH₃) group.
C=N Stretch (Thiazole) 1620 - 1650Characteristic stretching vibration of the imine-like bond within the thiazole ring. [6]
Aromatic C=C Stretch 1450 - 1600Multiple bands in this region are characteristic of the phenyl and thiazole rings.
C-S Stretch (Thiazole) 650 - 750A weaker band that helps to confirm the presence of the thiazole ring.

Comparing the spectra of Analog 1 and Analog 2 would be illustrative. Both would show the N-H and C=N stretches, but the spectrum for Analog 1 would additionally feature prominent aromatic C=C and C-H stretching bands characteristic of the phenyl ring, which would be absent in the spectrum of Analog 2.

IV. UV-Visible (UV-Vis) Spectroscopy: Probing the Conjugated π-System

UV-Vis spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. It is particularly useful for characterizing molecules with conjugated π-systems, such as our anilino-thiazole scaffold.

Experimental Protocol: UV-Vis
  • Sample Preparation:

    • Rationale: The Beer-Lambert law requires a dilute, non-scattering solution. The solvent must be transparent in the wavelength range of interest.

    • Procedure: Prepare a dilute solution of the analyte (e.g., 1-10 µg/mL) in a UV-transparent solvent such as methanol, ethanol, or acetonitrile. Use a matched pair of quartz cuvettes, one for the sample and one for a solvent blank.

  • Data Acquisition:

    • Rationale: The spectrum is scanned across the ultraviolet and visible range to identify all absorption maxima (λ_max).

    • Procedure: Place the blank and sample cuvettes in the spectrophotometer. Scan the absorbance from approximately 200 nm to 600 nm. [7]

Comparative UV-Vis Analysis

The UV-Vis spectrum of anilino-thiazoles is dominated by π→π* transitions within the conjugated system formed by the aniline and thiazole rings.

  • Analog 1 (4-(2-Methyl-1,3-thiazol-4-yl)aniline): This compound possesses a large, conjugated system. We would expect to see strong absorption bands, likely between 280-350 nm. The interaction of the aniline lone pair with the aromatic system shifts the absorption to longer wavelengths compared to benzene alone. [5]* Analog 2 (2-Amino-4-methylthiazole): This molecule has a smaller conjugated system. Its λ_max would be expected at a shorter wavelength than Analog 1, as the extensive conjugation provided by the phenyl ring is absent.

  • Effect of Substitution: Adding electron-donating or electron-withdrawing groups to the aniline ring will shift the λ_max. An electron-donating group (e.g., -OCH₃) would cause a bathochromic (red) shift to a longer wavelength, while an electron-withdrawing group (e.g., -NO₂) would also typically cause a red shift due to extension of the conjugated system. The pH of the solution can also have a dramatic effect; protonation of the aniline nitrogen would cause a hypsochromic (blue) shift to shorter wavelengths as the lone pair is no longer available to participate in resonance. [8]

Conclusion

The structural elucidation of this compound and its analogs is a clear demonstration of the power of a multi-faceted spectroscopic approach. While a single technique may provide clues, it is the collective, self-validating evidence from NMR, HRMS, FTIR, and UV-Vis that enables unambiguous confirmation. NMR defines the carbon-hydrogen skeleton and substitution patterns, HRMS locks in the elemental formula, FTIR confirms the presence of essential functional groups, and UV-Vis characterizes the electronic nature of the conjugated system. By understanding the principles behind each technique and how structural modifications influence the resulting spectra, researchers can confidently characterize novel derivatives and accelerate the development of new therapeutics based on this vital scaffold.

References

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A Comparative Benchmarking Guide to Process Efficiency: The Role of 2-(2-Methyl-1,3-thiazol-4-yl)aniline in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides an in-depth comparative analysis of synthetic routes for the β3-adrenergic agonist, Mirabegron, focusing on the strategic importance of the key intermediate, 2-(2-Methyl-1,3-thiazol-4-yl)aniline. The efficiency, scalability, and overall viability of a pharmaceutical production process are critically dependent on the selection of starting materials and the subsequent synthetic strategy.[1][2] This document benchmarks a synthetic pathway utilizing this compound against an established alternative route, providing researchers, chemists, and drug development professionals with objective, data-driven insights to inform their process development decisions. We will dissect reaction steps, yields, and process conditions to highlight the advantages and potential challenges associated with each approach.

Introduction: The Strategic Selection of Intermediates in API Synthesis

The synthesis of an Active Pharmaceutical Ingredient (API) is a multi-step process where the choice of each intermediate can significantly impact the final product's cost, purity, and accessibility.[1] this compound has emerged as a critical building block, particularly in the synthesis of Mirabegron, a first-in-class treatment for overactive bladder (OAB).[3] The thiazole moiety is a versatile scaffold found in numerous biologically active compounds, prized for its unique electronic properties and ability to engage in various biological interactions.[4][5][6]

This guide will focus on a head-to-head comparison of two distinct synthetic paradigms for Mirabegron to illustrate the value proposition of employing this compound.

  • Route A: A convergent synthesis that utilizes this compound as a key precursor to form the core structure of Mirabegron.

  • Route B (Established Standard): A linear approach starting from different foundational materials, such as p-nitrophenylethylamine and (R)-styrene oxide, which does not involve the target aniline intermediate.[7]

Our analysis will be grounded in key performance indicators (KPIs) for chemical synthesis: overall yield, step economy, reaction conditions, and potential for scalability.

Comparative Analysis of Synthetic Routes to Mirabegron

The ultimate goal in process chemistry is to devise a route that is not only high-yielding but also robust, safe, and cost-effective. The following sections break down the two synthetic strategies.

Route A: Convergent Synthesis via this compound

A convergent approach involves synthesizing fragments of the target molecule separately and then coupling them together near the end of the synthesis. This strategy often leads to higher overall yields and greater flexibility.

The logical workflow for this route is depicted below. It begins with the formation of the key thiazole aniline intermediate, which is then coupled with the chiral side-chain to complete the Mirabegron skeleton.

Route_A_Workflow cluster_0 Intermediate Synthesis cluster_1 Side-Chain Synthesis cluster_2 Final Coupling & Amidation A Thioacetamide + 3-Bromo-1-(4-nitrophenyl)propan-1-one B 2-Methyl-4-(4-nitrophenyl)thiazole A->B Hantzsch Thiazole Synthesis C This compound B->C Nitro Group Reduction (e.g., SnCl2/HCl or H2/Pd-C) F Coupling of C and E C->F D (R)-Styrene Oxide + 2-Aminoethanol E (R)-2-((2-hydroxyethyl)amino)-1-phenylethanol D->E Epoxide Opening E->F G Mirabegron F->G Amidation with 2-amino-thiazole-4-yl-acetic acid

Caption: Convergent synthesis of Mirabegron (Route A).

The critical advantage of this route lies in the efficient construction of the thiazole-aniline core. The subsequent reduction of the nitro group to an amine provides a clean and high-yielding transformation, setting the stage for the final coupling steps.

Route B: Linear Synthesis (Established Standard)

A linear synthesis builds the molecule step-by-step from a single starting material. While conceptually straightforward, overall yields can be lower as losses accumulate at each stage. A common established route is outlined below.[7]

Route_B_Workflow A p-Nitrophenylethylamine HCl C Coupling Product A->C Epoxide Opening B (R)-Styrene Oxide B->C D Protected Amine Intermediate C->D Amine Protection (e.g., Boc group) E Reduced Nitro Intermediate (Aniline formation) D->E Nitro Reduction F Amidation Product E->F Amidation with 2-amino-thiazole-4-yl-acetic acid G Mirabegron F->G Deprotection

Caption: Linear synthesis of Mirabegron (Route B).

This route introduces the chiral center early via an epoxide opening reaction.[3] However, it necessitates protection and deprotection steps for the amine functionality, adding to the step count and potentially reducing the overall yield. The inefficiency of the initial epoxide opening can also lead to purification challenges and lower yields.[3]

Quantitative Performance Benchmarking

To provide an objective comparison, the following table summarizes typical performance metrics for each route, compiled from various process chemistry literature and patents.[8][9][10]

MetricRoute A (via Thiazol-Aniline)Route B (Linear Standard)Justification & Expert Insight
Overall Yield ~55-65%~25-35%The convergent nature of Route A minimizes cumulative yield loss. The early-stage, low-yielding epoxide opening in Route B significantly impacts its overall efficiency.[3]
Number of Steps 4-5 steps (from key intermediate)6-7 stepsRoute B requires additional protection/deprotection steps, increasing labor, solvent usage, and waste generation.
Step Economy HighModerateRoute A avoids costly protecting groups and streamlines the assembly, improving atom economy.
Scalability FavorableChallengingThe purification of intermediates in Route B, especially after the initial coupling, can be difficult to scale up due to side product formation.[3] Route A's intermediates are often crystalline solids, simplifying purification.
Key Reagents Thioacetamide, SnCl₂/Pd-C(R)-Styrene Oxide, Boc AnhydrideRoute A utilizes more traditional, cost-effective reagents for the core synthesis. The chiral epoxide in Route B is a more expensive starting material.
Impurity Profile Cleaner profile, easier purificationPotential for N-alkylated byproducts and diastereomeric impurities.[3]The direct coupling in Route A offers better control over regioselectivity, leading to a cleaner crude product that requires less intensive purification.

Experimental Protocols: A Deeper Dive

To ensure scientific integrity, the core transformations for the synthesis of the key intermediate in Route A and the initial coupling in Route B are detailed below.

Protocol: Synthesis of this compound (Route A Intermediate)

This two-step protocol is foundational to the efficiency of Route A.

Step 1: Hantzsch Thiazole Synthesis of 2-Methyl-4-(4-nitrophenyl)thiazole

  • Rationale: The Hantzsch synthesis is a classic, robust method for constructing thiazole rings from α-haloketones and thioamides. It is a reliable and well-understood transformation.

  • Procedure:

    • To a solution of 3-bromo-1-(4-nitrophenyl)propan-1-one (1.0 eq) in ethanol, add thioacetamide (1.1 eq).

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

    • The precipitated solid is collected by filtration, washed with water, and dried under vacuum to yield 2-methyl-4-(4-nitrophenyl)thiazole as a solid.

Step 2: Reduction to this compound

  • Rationale: The reduction of an aromatic nitro group is a high-yielding and clean transformation. Catalytic hydrogenation is preferred for its green credentials, though metal/acid reductions like SnCl₂/HCl are also highly effective.

  • Procedure (Catalytic Hydrogenation):

    • Charge a pressure vessel with 2-methyl-4-(4-nitrophenyl)thiazole (1.0 eq) and Palladium on Carbon (10% Pd, 0.05 eq) in a solvent such as methanol or ethyl acetate.

    • Pressurize the vessel with hydrogen gas (50-60 psi).

    • Stir the mixture at room temperature for 8-12 hours until hydrogen uptake ceases.

    • Carefully vent the vessel and filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be purified by recrystallization.

Protocol: Epoxide Opening Reaction (Route B Initial Step)
  • Rationale: This step establishes the crucial stereocenter of Mirabegron. However, its efficiency is highly dependent on reaction conditions to minimize the formation of byproducts.

  • Procedure:

    • Combine p-nitrophenylethylamine hydrochloride (1.0 eq) and (R)-styrene oxide (1.1 eq) in a suitable solvent like isopropanol.

    • Reflux the mixture for 24-48 hours. The reaction is often slow and requires prolonged heating.

    • Monitor for the consumption of starting materials by TLC or HPLC.

    • After cooling, the product often requires extensive purification by column chromatography to isolate the desired product from unreacted starting material and N-alkylated side products. The reported yield for this step is often low (e.g., 27% after chromatography).[3]

Conclusion and Future Outlook

Benchmarking this compound as a synthetic intermediate clearly demonstrates its strategic value in the efficient synthesis of Mirabegron. The convergent route (Route A) that employs this building block consistently outperforms the traditional linear approach (Route B) across key metrics, including overall yield, step economy, and scalability. The challenges associated with the low-yielding initial step and additional protection/deprotection requirements in Route B make it less desirable for large-scale industrial production.[7]

For researchers and drug development professionals, the adoption of a synthetic strategy based on this compound offers a more practical, cost-effective, and efficient pathway to Mirabegron. This analysis underscores a fundamental principle of process chemistry: an intelligent choice of well-designed intermediates is paramount to the successful and sustainable production of vital pharmaceuticals.

References

  • Vedantham, R., et al. (2015). Practical synthesis of Mirabegron. Journal of Chemical and Pharmaceutical Research, 7(4), 1473-1478. Available at: [Link]

  • Murray, P. R., & Tyler, S. N. (2025). Measuring the efficiency of synthetic routes and transformations using vectors derived from similarity and complexity. Chemical Science. DOI:10.1039/D5SC06089C. Available at: [Link]

  • Bjerrum, E. J. (2022). PaRoutes: a framework for benchmarking retrosynthesis route predictions. ChemRxiv. Available at: [Link]

  • Hu, F., et al. (2013). Synthesis method of mirabegron. CN103193730A. Google Patents.
  • Czylkowska, A., et al. (2021). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 26(15), 4459. Available at: [Link]

  • 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline - PubChem. (n.d.). Retrieved January 27, 2026, from [Link]

  • Shields, J. (2024). A simple similarity metric for comparing synthetic routes. Digital Discovery. Available at: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2023). Molecules. Available at: [Link]

  • New thiazole, thiophene and 2-pyridone compounds incorporating dimethylaniline moiety: synthesis, cytotoxicity, ADME and molecular docking studies. (2024). BMC Chemistry. Available at: [Link]

  • Synthesis method of mirabegron. (2014). CN104230840A. Google Patents.
  • Lin, A., et al. (2023). LinChemIn: Route Arithmetic Operations on Digital Synthetic Routes. Journal of Chemical Information and Modeling, 63(21), 6665–6676. Available at: [Link]

  • 3-(2-METHYL-1,3-THIAZOL-4-YL)ANILINE | CAS: 89250-34-0 | Chemical Product. (n.d.). Retrieved January 27, 2026, from [Link]

  • Al-Amiery, A. A. (2018). Synthesis of some 2-Aryl-1,3,4-Thiadiazoline-2-One Derivatives. Journal of Engineering. Available at: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(2-Methyl-1,3-thiazol-4-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 2-(2-methyl-1,3-thiazol-4-yl)aniline (CAS No. 305811-38-5), a compound frequently utilized in synthetic chemistry and drug development. The procedures outlined herein are synthesized from authoritative safety data sheets and established laboratory safety protocols, designed to ensure the protection of laboratory personnel and the environment. Adherence to these guidelines is critical for maintaining a safe and compliant research environment.

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is an aniline and thiazole derivative, classes of compounds known for their potential biological activity and associated hazards. A thorough risk assessment is not merely a procedural formality; it is a critical scientific step to prevent accidental exposure and environmental contamination.

Based on available data, this compound is classified with multiple hazards.[1][2] It is harmful if ingested, inhaled, or if it comes into contact with skin.[1] Furthermore, it is a known skin and serious eye irritant and may cause respiratory irritation.[1][2] Structurally related compounds, such as aniline, are toxic, probable human carcinogens, and are very toxic to aquatic life with long-lasting effects.[3][4][5][6] Therefore, it is imperative to handle this compound with the assumption that it carries similar systemic and environmental risks.

Hazard Classification (Regulation (EC) No 1272/2008)CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Table 1: GHS Hazard Classifications for this compound.[1]

Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering controls like fume hoods are the primary means of exposure prevention, PPE is the essential final barrier between the researcher and the chemical.[7][8] The selection of appropriate PPE must be deliberate and based on the specific hazards of the compound.

  • Engineering Controls : All work involving this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood to mitigate inhalation risks.[2][3][9] An eyewash station and safety shower must be readily accessible.[1]

  • Hand Protection : Wear chemical-resistant gloves, such as nitrile gloves, ensuring they are inspected for integrity before each use.[1][10] For prolonged contact, consult the glove manufacturer's specifications for breakthrough time and permeation data.[1] Contaminated gloves should be removed carefully, avoiding skin contact, and disposed of as hazardous waste.[7]

  • Eye and Face Protection : Tight-fitting safety goggles are mandatory to protect against dust particles and splashes.[1][10]

  • Body Protection : A full-length laboratory coat, long pants, and closed-toe shoes are required to prevent skin contact.[1][10]

Spill Management Protocol: A Plan for the Unexpected

Accidental spills require a swift, confident, and safe response. Familiarity with this protocol is essential for all personnel handling the compound.

Step-by-Step Spill Cleanup:

  • Evacuate and Alert : Immediately alert others in the vicinity and evacuate the immediate area.[3][11]

  • Ventilate : Ensure the area is well-ventilated, typically by ensuring the chemical fume hood is operational.[1][2]

  • Don PPE : Before re-entering the area, don the full PPE described in Section 2.

  • Contain the Spill : For this solid compound, prevent the spread of dust. If a solution is spilled, cover it with an inert absorbent material such as vermiculite, sand, or earth.[2][3][11] Do not use combustible materials like paper towels for absorption. [11]

  • Collect Waste : Carefully sweep up the solid or absorbed material and place it into a suitable, leak-proof container.[1][11]

  • Decontaminate : Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.[11] All cleaning materials (wipes, absorbent pads) must be considered hazardous waste and placed in the same container.[11]

  • Label and Dispose : Seal and label the container as "Hazardous Waste" with the full chemical name. Dispose of it according to the procedures outlined in Section 4.

  • Prevent Environmental Release : Under no circumstances should the spilled material or cleanup residues be allowed to enter drains or waterways.[3][11]

Step-by-Step Waste Disposal Procedure

The disposal of this compound must be managed as a hazardous waste stream from generation to final disposal.[9][12] This ensures compliance with local and national environmental regulations.

  • Waste Characterization : All waste containing this compound, including pure excess chemical, contaminated consumables (e.g., gloves, weigh boats, pipette tips), and cleanup materials, must be classified as hazardous chemical waste.[11]

  • Waste Segregation :

    • Solid Waste : Collect dry waste contaminated with the compound in a designated, durable, and sealable container lined with a heavy-duty plastic bag.

    • Liquid Waste : Collect solutions containing the compound in a separate, chemically compatible, and leak-proof container.

    • Avoid Mixing : Do not mix this waste stream with other incompatible waste types.[11] Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on waste stream compatibility.[11]

  • Containerization and Labeling :

    • Use only containers approved for hazardous waste that are in good condition with a secure, tight-fitting lid.[11]

    • The container must be clearly labeled with:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The associated hazards (e.g., "Toxic," "Irritant")

      • The date of accumulation

  • Storage : Store the sealed waste container in a designated, well-ventilated satellite accumulation area away from heat and sources of ignition.[3][9] The storage location should have secondary containment to prevent the spread of material in case of a leak.

  • Disposal Request : Once the container is full or ready for disposal, follow your institution's procedures to request a pickup from the EHS department or a licensed hazardous waste contractor.[3] Never dispose of this chemical down the drain or in the regular trash.[3][11]

G Workflow for Handling and Disposal of this compound cluster_prep Preparation & Handling cluster_waste Waste Generation & Segregation cluster_disposal Final Disposal cluster_spill Emergency Spill start Obtain Compound conduct_ra Conduct Risk Assessment (Review SDS) start->conduct_ra don_ppe Don Appropriate PPE (Fume Hood, Goggles, Gloves, Lab Coat) conduct_ra->don_ppe handle Weigh and Handle Compound in Chemical Fume Hood don_ppe->handle gen_waste Generate Waste (Excess chemical, contaminated items) handle->gen_waste spill Spill Occurs handle->spill is_solid Is waste solid? gen_waste->is_solid solid_waste Place in Labeled Solid Hazardous Waste Container is_solid->solid_waste Yes liquid_waste Place in Labeled Liquid Hazardous Waste Container is_solid->liquid_waste No store Store Sealed Container in Satellite Accumulation Area solid_waste->store liquid_waste->store request Request Waste Pickup (via EHS Office) store->request finish Disposed by Licensed Contractor request->finish spill_protocol Execute Spill Protocol (Evacuate, Ventilate, PPE, Contain, Clean) spill->spill_protocol spill_waste Collect all spill materials in a new hazardous waste container spill_protocol->spill_waste spill_waste->store

Caption: Decision workflow for safe handling and waste disposal.

Waste Minimization and Best Practices

A core principle of modern laboratory management is the minimization of hazardous waste. This is not only environmentally responsible but also cost-effective.

  • Prudent Purchasing : Order only the quantity of the chemical required for your experiments to avoid generating excess, unused material.

  • Accurate Weighing : Use techniques that minimize the potential for spills and contamination of weighing utensils and surfaces.

  • Decontamination : Where feasible and safe, decontaminate reusable labware that has come into contact with the chemical. Consult your EHS office for approved decontamination procedures.

By integrating this expert guidance into your laboratory's standard operating procedures, you can ensure the safe and responsible management of this compound, fostering a culture of safety and environmental stewardship.

References

  • Centers for Disease Control and Prevention (CDC). (n.d.). Aniline | Medical Management Guidelines. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Aniline. Retrieved from [Link]

  • University of Washington. (n.d.). Aniline Standard Operating Procedure. Retrieved from [Link]

  • EU-OSHA. (2012, November 5). Protective clothing against chemical and biological hazards. OSHwiki. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Aniline - Registration Dossier. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. PMC. Retrieved from [Link]

  • BESA. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

  • ResearchGate. (n.d.). Green chemistry approaches for thiazole containing compounds as a potential scaffold for cancer therapy. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • MDPI. (2024, November 21). Eco-Friendly Synthesis of Thiazole Derivatives. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). 4-CHLORO-2-METHYL ANILINE HAZARD SUMMARY. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. PMC. Retrieved from [Link]

  • SIA Toolbox. (n.d.). Safety Data Sheet: Aniline. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). Aniline | ToxFAQs™. Retrieved from [Link]

  • The University of Edinburgh. (2024, July 22). Personal Protective Equipment | Health & Safety. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Thiazole and Isothiazole Ring–Containing Compounds in Crop Protection. Retrieved from [Link]

  • Environmental Protection Agency (EPA). (n.d.). Aniline. Retrieved from [Link]

  • GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • PubMed. (2020, December 21). Study of acute oral toxicity of the thiazole derivative.... Retrieved from [Link]

  • OEHHA. (2011, July 1). 2,4,6-Trimethylaniline and Its Salts. Retrieved from [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(2-Methyl-1,3-thiazol-4-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel compounds like 2-(2-Methyl-1,3-thiazol-4-yl)aniline is foundational to discovery. However, advancing science cannot come at the expense of personal safety. This guide moves beyond a simple checklist to provide a comprehensive operational plan for handling this compound. My goal is to instill a deep, causal understanding of the necessary precautions, ensuring that every procedure is a self-validating system of safety. The "why" behind each step is as critical as the "how."

Hazard Analysis: Understanding the Adversary

Before we can select the appropriate armor, we must first understand the nature of the threat. This compound is a solid, typically a yellow powder, which presents specific exposure risks primarily through inhalation of dust, and direct contact with skin or eyes.[1] Its hazard profile, classified under the Globally Harmonized System (GHS), dictates our entire safety strategy.

Table 1: GHS Hazard Classification for this compound

Hazard Class Category Hazard Statement
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed
Acute Toxicity, Dermal Category 4 H312: Harmful in contact with skin
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation
Serious Eye Damage/Irritation Category 2 H319: Causes serious eye irritation
Acute Toxicity, Inhalation Category 4 H332: Harmful if inhaled
Specific Target Organ Toxicity (Single Exposure) Category 3 H335: May cause respiratory irritation

Source: Fisher Scientific Safety Data Sheet[1]

Field Insights: The primary operational risks with a powdered solid like this are aerosolization during weighing or transfer and inadvertent contamination of surfaces, leading to dermal exposure. The "harmful" classification (Category 4) indicates that acute exposure can cause significant health issues, while the irritation classifications (Category 2 & 3) mean that even minor contact can result in inflammation and discomfort, potentially leading to more severe conditions with repeated exposure.[1][2]

The First Line of Defense: Engineering Controls

Personal Protective Equipment (PPE) is the final barrier between you and a chemical hazard. Your first and most critical line of defense is always engineering controls.

Chemical Fume Hood: All handling of this compound powder—including weighing, transfers, and preparing solutions—must be performed inside a certified chemical fume hood.[2][3] This is non-negotiable. The fume hood's constant airflow is designed to pull airborne particles and vapors away from your breathing zone, drastically reducing the risk of inhalation.[4]

Personal Protective Equipment (PPE): The Last Barrier

The following PPE is mandatory for all procedures involving this compound. The selection is based directly on its hazard profile to mitigate the risks of inhalation, dermal contact, and eye exposure.

  • Eye Protection: Chemical splash goggles conforming to European Standard EN 166 (or ANSI Z87.1 in the US) are required.[1] These provide a full seal around the eyes, protecting against airborne dust and accidental splashes. A face shield should be worn over the goggles when handling larger quantities (>25g) or when there is a significant risk of splashing.

  • Hand Protection: Wear powder-free nitrile gloves.[5] It is crucial to inspect gloves for any signs of damage before use. Double-gloving is recommended when handling the pure solid. Causality: Nitrile provides good chemical resistance for incidental contact. The "powder-free" specification is critical to prevent the powder from aerosolizing and contaminating the work area.[5] Gloves should be changed every 30-60 minutes or immediately if contamination is known or suspected.[5]

  • Body Protection: A long-sleeved, cuffed laboratory coat is mandatory.[1] Ensure the coat is fully buttoned. The cuffs should be tucked under the outer glove (if double-gloving) or the single glove cuff should be pulled over the lab coat cuff to protect the wrist area.[5]

  • Respiratory Protection: Under normal operating conditions within a fume hood, respiratory protection is not typically required. However, it becomes essential if you must work outside of a fume hood or during a large spill cleanup. In such scenarios, a NIOSH-approved N95 respirator is the minimum requirement to protect against airborne particulates.[1][6] Proper fit-testing and training are required for respirator use.[6]

Operational Plan: A Self-Validating Protocol

Adherence to a strict, logical workflow for donning and doffing PPE is critical to its effectiveness. Contamination often occurs during the removal of PPE.

PPE Donning Workflow

This sequence is designed to ensure that the most contaminated items (gloves) are put on last.

G cluster_0 Preparation cluster_1 Donning Sequence PREP 1. Inspect all PPE for damage (tears, cracks, etc.) COAT 2. Don Lab Coat (Fasten completely) GOGGLES 3. Don Safety Goggles (Adjust for a snug fit) COAT->GOGGLES RESP 4. Don Respirator (if required) (Perform seal check) GOGGLES->RESP GLOVES 5. Don Gloves (Pull cuffs over lab coat sleeves) RESP->GLOVES

Caption: PPE Donning Sequence.

PPE Doffing (Removal) Workflow

This sequence is designed to remove the most contaminated items first, minimizing the risk of cross-contamination.

G cluster_0 Doffing Sequence (Exit Workflow) GLOVES 1. Remove Gloves (Peel off without touching exterior) COAT 2. Remove Lab Coat (Roll inside-out, away from body) GLOVES->COAT GOGGLES 3. Remove Goggles (Handle by straps) COAT->GOGGLES RESP 4. Remove Respirator (if used) (Handle by straps) GOGGLES->RESP WASH 5. Wash Hands Thoroughly (With soap and water) RESP->WASH G WASTE Generated Waste (Gloves, Wipes, Weigh Paper, Contaminated Glassware, Surplus Chemical) SOLID_WASTE Contaminated Solid Waste (Gloves, wipes, plasticware) WASTE->SOLID_WASTE Non-Sharp Solids SHARPS Contaminated Sharps (Needles, broken glass) WASTE->SHARPS Sharps CHEMICAL Unused/Surplus Chemical (Original container) WASTE->CHEMICAL Bulk Chemical SOLID_BIN Labeled Hazardous Solid Waste Bin SOLID_WASTE->SOLID_BIN Place In SHARPS_BIN Puncture-Proof Sharps Container SHARPS->SHARPS_BIN Place In CHEM_BIN Original, Sealed Container for Chemical Waste Pickup CHEMICAL->CHEM_BIN Place In

Caption: Waste Disposal Decision Tree.

Key Disposal Steps:

  • Containerization: Use only chemically compatible, leak-proof containers clearly labeled "Hazardous Waste" along with the full chemical name. [7]2. Segregation: Do not mix this waste stream with other chemical waste unless explicitly approved by your EHS office. [7]3. Disposal: All waste must be disposed of through your institution's licensed hazardous waste disposal program. [2][3]Never pour this chemical or its waste down the drain. [3][7] By integrating this comprehensive safety and handling protocol into your daily operations, you build a culture of safety that protects not only yourself but also your colleagues and the environment. Trust in the procedure is built upon understanding the reasons for it.

References

  • PubMed. (n.d.). Protective effect of an aminothiazole compound against γ-radiation induced oxidative damage. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet. [Link]

  • GERPAC. (2013). Personal protective equipment for preparing toxic drugs. [Link]

  • New Jersey Department of Health. (2008). Aniline - Hazardous Substance Fact Sheet. [Link]

  • PLOS. (2021). Potential application of novel technology developed for instant decontamination of personal protective equipment before the doffing step. [Link]

  • ONS. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

  • National Institutes of Health (NIH). (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.